molecular formula C15H14O2 B1602421 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid CAS No. 537712-98-4

4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Cat. No.: B1602421
CAS No.: 537712-98-4
M. Wt: 226.27 g/mol
InChI Key: XQGAYWVPAVKFBR-UHFFFAOYSA-N
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Description

4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid is a useful research compound. Its molecular formula is C15H14O2 and its molecular weight is 226.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

5-methyl-2-(4-methylphenyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O2/c1-10-3-6-12(7-4-10)13-8-5-11(2)9-14(13)15(16)17/h3-9H,1-2H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGAYWVPAVKFBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C(C=C(C=C2)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590920
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

537712-98-4
Record name 4,4'-Dimethyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590920
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Synthesis and characterization of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Synthesis and Characterization of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Abstract

Substituted biphenyl carboxylic acids are a cornerstone of modern medicinal chemistry, serving as privileged scaffolds in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the synthesis and characterization of a specific, high-value derivative: this compound. We will delve into the rationale behind selecting the Suzuki-Miyaura cross-coupling reaction as the primary synthetic route, offering a detailed, field-proven experimental protocol. Furthermore, this document outlines a complete workflow for the structural and purity verification of the final compound using a suite of standard analytical techniques. The methodologies and insights presented herein are designed to be directly applicable in a research and development setting, ensuring both scientific rigor and practical utility.

Strategic Importance and Applications

The biphenyl moiety is a fundamental structural unit in numerous pharmacologically active compounds and advanced materials.[2][3][4] Its rigid, planar nature allows it to effectively interact with biological targets. The carboxylic acid functional group is also crucial in drug design, often serving as a key determinant in drug-target interactions through the formation of hydrogen bonds.[2][5] The specific compound, this compound, combines these features, making it a valuable building block for creating more complex molecules. Its structural analogues have shown potential as anticancer, antihypertensive, and anti-inflammatory agents.[1][2] The strategic placement of the methyl groups can influence the compound's conformation and metabolic stability, while the carboxylic acid at the 2-position is a common bioisostere used to mimic other functional groups in drug design.[6][7]

Synthetic Methodologies: A Comparative Rationale

The creation of the central carbon-carbon bond between the two phenyl rings is the critical step in synthesizing the biphenyl scaffold. While several methods exist, the Suzuki-Miyaura coupling and the Ullmann reaction are two of the most prominent.

The Preferred Route: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction has become the gold standard for biaryl synthesis in both academic and industrial settings.[4]

  • Expertise & Experience: This palladium-catalyzed cross-coupling between an aryl boronic acid and an aryl halide is favored for its exceptional reliability, high yields, and broad functional group tolerance.[8][9] Unlike more aggressive organometallic reactions, Suzuki coupling does not require the protection of the acidic proton on the carboxylic acid group, streamlining the synthetic sequence considerably.[4] The reaction conditions are relatively mild, which helps to prevent the degradation of sensitive substrates and products.

  • Trustworthiness: The reaction is highly predictable and scalable.[10][11] Its progress can be easily monitored using standard chromatographic techniques (e.g., TLC, LC-MS), allowing for precise determination of reaction completion. This self-validating aspect ensures reproducibility and minimizes batch-to-batch variability, a critical factor in drug development.

The Classical Alternative: Ullmann Condensation

The Ullmann reaction is a classical method that utilizes copper to couple two aryl halide molecules.[12][13]

  • Expertise & Experience: While historically significant, the traditional Ullmann reaction has major drawbacks. It typically requires harsh conditions, such as high temperatures (often exceeding 200°C) and stoichiometric amounts of copper metal.[12][14] These conditions limit the scope of compatible functional groups and can lead to lower and more erratic yields.[13]

  • Causality Behind Its Decline: The advent of palladium-catalyzed reactions like Suzuki coupling, which operate under much milder conditions with catalytic amounts of metal, has largely superseded the Ullmann reaction for routine biaryl synthesis.[13] It remains a viable option in specific cases where palladium catalysts may be ineffective or cost-prohibitive.

Synthetic Workflow Visualization

The following diagram illustrates the logical flow of the preferred Suzuki-Miyaura coupling synthesis.

SynthesisWorkflow cluster_reactants Starting Materials cluster_reaction Core Reaction cluster_process Processing & Purification cluster_product Final Product A 2-Bromo-4-methylbenzoic acid C Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent) A->C B 4-Methylphenylboronic acid B->C D Aqueous Workup (Extraction) C->D Reaction Mixture E Purification (Recrystallization or Chromatography) D->E Crude Product F This compound E->F Pure Product Characterization cluster_structure Structural Elucidation cluster_purity Purity & Physical Properties Product Purified Product NMR NMR Spectroscopy (¹H and ¹³C) Product->NMR Confirms Structure MS Mass Spectrometry (MS) Product->MS Confirms Structure IR IR Spectroscopy Product->IR Confirms Structure MP Melting Point (MP) Product->MP Confirms Purity EA Elemental Analysis Product->EA Confirms Purity

Sources

Spectroscopic data (NMR, IR, MS) for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Abstract

This technical guide provides a comprehensive framework for the spectroscopic characterization of this compound. While direct, consolidated spectral data for this specific compound is not widely published, this document synthesizes foundational spectroscopic principles and data from structurally analogous molecules to present a robust predictive analysis. It is designed for researchers, chemists, and drug development professionals, offering detailed methodologies for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS), complete with predicted data and interpretation strategies. The causality behind experimental choices is explained, ensuring that the described protocols are self-validating and grounded in established scientific practice.

Introduction: The Structural Significance of a Substituted Biphenyl

This compound is a polysubstituted aromatic compound featuring a biphenyl core. The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science, and its substitution pattern dictates its three-dimensional conformation and, consequently, its biological activity and physical properties. The presence of the carboxylic acid group at the 2-position introduces significant steric hindrance, forcing a twisted conformation (atropisomerism) between the two phenyl rings. The methyl groups at the 4 and 4' positions serve as important substitution points and spectroscopic markers.

Accurate structural elucidation is paramount for any research or development application. Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for confirming the identity, purity, and structure of such molecules. This guide will detail the theoretical underpinnings and practical application of these techniques for the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are required for full characterization.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR data is critical for accurate interpretation.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.6-0.7 mL of a deuterated solvent. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). DMSO-d₆ is often preferred for carboxylic acids as it ensures the acidic proton is observable and not rapidly exchanging.

  • Internal Standard: Add a small amount of Tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve optimal signal dispersion, which is crucial for resolving the complex aromatic region of this molecule.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.

Diagram: NMR Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition (400 MHz+) cluster_proc Data Processing dissolve Dissolve Sample (5-10 mg in 0.7 mL Solvent) add_tms Add TMS Standard dissolve->add_tms transfer Transfer to NMR Tube add_tms->transfer load_sample Insert Sample & Lock transfer->load_sample tune_probe Tune & Shim load_sample->tune_probe acquire_h1 Acquire ¹H Spectrum tune_probe->acquire_h1 acquire_c13 Acquire ¹³C Spectrum tune_probe->acquire_c13 ft Fourier Transform acquire_c13->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Workflow for NMR sample preparation, data acquisition, and processing.

Predicted ¹H NMR Spectrum and Interpretation

The predicted ¹H NMR spectrum (in DMSO-d₆) will exhibit distinct signals corresponding to the different types of protons.

Predicted Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale & Comparative Insights
~12.0 - 13.0Broad Singlet1HCarboxylic Acid (-COOH)The acidic proton is highly deshielded and typically appears as a broad signal due to hydrogen bonding and exchange. Its position is solvent-dependent. For comparison, the carboxylic proton of 2-biphenylcarboxylic acid appears around 11.0 ppm in CDCl₃[1].
~7.2 - 7.8Multiplet7HAromatic Protons (Ar-H)The seven aromatic protons will appear as a complex series of overlapping multiplets. The ortho-substitution and steric hindrance prevent free rotation, making the protons on both rings chemically inequivalent. The protons adjacent to the carboxylic acid group are expected to be the most downfield.
~2.38Singlet3HMethyl (-CH₃) at C4'This methyl group is on the phenyl ring further from the carboxylic acid. Its chemical shift is similar to that observed for 4,4'-dimethylbiphenyl (δ 2.37 in CDCl₃)[2][3].
~2.35Singlet3HMethyl (-CH₃) at C4This methyl group is on the same ring as the carboxylic acid. It is expected to be at a very similar chemical shift to the other methyl group, but may be slightly shifted due to the electronic influence of the carboxyl group. High-resolution instrumentation may resolve these two singlets.
Predicted ¹³C NMR Spectrum and Interpretation

The proton-decoupled ¹³C NMR spectrum will provide information on each unique carbon atom in the molecule.

Predicted Shift (δ, ppm)AssignmentRationale & Comparative Insights
~168-172Carboxylic Carbon (-COOH)The carbonyl carbon of a carboxylic acid is significantly deshielded and appears far downfield. This is consistent with data for other biphenyl carboxylic acids, such as 2-biphenylcarboxylic acid (δ ~168.5 ppm)[4].
~125-145Aromatic Carbons (Ar-C & Ar-CH)The 12 aromatic carbons will produce a series of signals in this region. Quaternary carbons (those bonded to other carbons, like C1, C1', C2, C4, C4') will typically have lower intensities. The carbons bearing the methyl groups (C4, C4') and the carbons at the biphenyl linkage (C1, C1') will be within this range. Data from 4,4'-dimethylbiphenyl shows aromatic carbons between 126 and 138 ppm[2].
~20-22Methyl Carbons (-CH₃)The two methyl carbons are expected to have very similar chemical shifts, appearing in the typical range for alkyl groups attached to an aromatic ring.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation corresponding to molecular vibrations.

Experimental Protocol: IR Data Acquisition

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or germanium). This is crucial to subtract any atmospheric (CO₂, H₂O) or crystal-related absorptions.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply consistent pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Scan the sample over the typical mid-IR range (4000-400 cm⁻¹). Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Diagram: IR Spectroscopy (ATR) Workflow

IR_Workflow A Clean ATR Crystal B Record Background Spectrum A->B C Place Sample on Crystal B->C D Apply Pressure C->D E Acquire Sample Spectrum (4000-400 cm⁻¹) D->E F Process Data (Background Subtraction) E->F

Caption: Standard workflow for acquiring an IR spectrum using an ATR accessory.

Predicted IR Spectrum and Interpretation

The IR spectrum of this compound will be dominated by absorptions from the carboxylic acid and aromatic moieties.

Wavenumber (cm⁻¹)Vibration TypeIntensityInterpretation
3300 - 2500O-H stretch (Carboxylic Acid)BroadThis very broad and characteristic absorption is due to the strong intermolecular hydrogen bonding between carboxylic acid dimers[5].
3100 - 3000C-H stretch (Aromatic)MediumStretching vibrations of the C-H bonds on the phenyl rings.
2980 - 2850C-H stretch (Methyl)Medium-WeakStretching vibrations of the C-H bonds in the two methyl groups.
~1710 - 1680C=O stretch (Carboxylic Acid)Strong, SharpThis intense absorption is characteristic of the carbonyl group in an aromatic carboxylic acid. Conjugation with the phenyl ring lowers the frequency compared to a saturated acid[5].
~1600, ~1475C=C stretch (Aromatic)MediumThese bands arise from the carbon-carbon stretching vibrations within the aromatic rings.
~1320 - 1210C-O stretch (Carboxylic Acid)StrongThis band corresponds to the stretching of the carbon-oxygen single bond, coupled with O-H bending.
~960 - 900O-H bend (Out-of-plane)Broad, MediumA broad band resulting from the out-of-plane bending of the hydrogen-bonded OH group, another characteristic feature of carboxylic acid dimers[5].

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details derived from its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS). The sample is vaporized in a high-vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron to form a radical cation, known as the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions and neutral radicals.

  • Mass Analysis: The positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: Ions are detected, and their abundance is plotted against their m/z value to generate the mass spectrum.

Diagram: Mass Spectrometry (EI) Workflow

MS_Workflow A Sample Introduction & Vaporization B Electron Ionization (70 eV) A->B C Ion Acceleration B->C D Mass Analysis (m/z Separation) C->D E Ion Detection D->E F Generate Mass Spectrum E->F

Sources

Navigating the Solid State: A Technical Guide to the Crystal Structure of Biphenyl Carboxylic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Senior Application Scientist Note: This guide provides a comprehensive analysis of the crystal structure of Dimethyl biphenyl-4,4'-dicarboxylate , a compound structurally related to the requested 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. At the time of this writing, a detailed, publicly available crystal structure for this compound could not be located in established crystallographic databases. Therefore, this document serves as an in-depth methodological exemplar, demonstrating the principles and techniques of single-crystal X-ray diffraction analysis using a closely related analogue for which extensive data is available. The presented workflow and analysis are directly transferable to the study of the target molecule once suitable single crystals are obtained.

Introduction: The Significance of Solid-State Architecture

Biphenyl carboxylic acids and their derivatives are a cornerstone in the development of advanced materials and pharmaceuticals. Their rigid, yet conformationally flexible, biphenyl core provides a versatile scaffold for constructing liquid crystals, polymers, and pharmacologically active molecules. The precise three-dimensional arrangement of these molecules in the solid state—their crystal structure—governs critical physicochemical properties such as solubility, stability, and bioavailability. Understanding this architecture at the atomic level is paramount for rational drug design and materials engineering.

This technical guide details the comprehensive crystal structure analysis of Dimethyl biphenyl-4,4'-dicarboxylate. We will explore the journey from obtaining single crystals to the final refined structure, elucidating the intramolecular geometry and the landscape of intermolecular interactions that dictate the supramolecular assembly.

Synthesis and Crystallization: From Molecule to Millimeter-Scale Order

The foundational step in any crystallographic analysis is the synthesis of the target compound and the subsequent growth of high-quality single crystals.

Synthetic Pathway

While various synthetic routes to biphenyl dicarboxylic acids exist, a common approach involves the oxidation of a di-substituted biphenyl precursor. For instance, biphenyl-4,4'-dicarboxylic acid can be prepared by the oxidation of 4,4'-diisopropylbiphenyl. The resulting dicarboxylic acid can then be esterified to yield the dimethyl ester.

Protocol for Single Crystal Growth

The growth of single crystals suitable for X-ray diffraction is often more of an art than a science, requiring careful control over solvent selection, temperature, and evaporation rate. A proven method for obtaining single crystals of Dimethyl biphenyl-4,4'-dicarboxylate is slow evaporation from a suitable solvent.[1]

Experimental Protocol: Slow Evaporation Crystallization

  • Dissolution: Dissolve approximately 300 mg (1.1 mmol) of Dimethyl biphenyl-4,4'-dicarboxylate in 20 ml of a suitable solvent, such as boiling ethyl acetate (350 K).[1]

  • Hot Filtration: While the solution is still hot, filter it to remove any insoluble impurities that could act as unwanted nucleation sites.

  • Slow Cooling and Evaporation: Cover the vessel with a perforated lid (e.g., parafilm with a few pinholes) to allow for slow evaporation of the solvent.

  • Crystal Harvest: Over a period of several hours to days, as the solution cools and the solvent slowly evaporates, well-formed, platelet-shaped, colorless crystals should form. These can then be carefully harvested.[1]

The rationale behind this technique is to allow the molecules to self-assemble into a highly ordered crystalline lattice with minimal defects. Rapid crystallization often leads to poorly formed or polycrystalline material unsuitable for single-crystal X-ray diffraction.

Single-Crystal X-ray Diffraction: Illuminating the Atomic Arrangement

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the precise three-dimensional structure of a crystalline solid. The process involves irradiating a single crystal with a focused beam of X-rays and analyzing the resulting diffraction pattern.

Data Collection and Processing Workflow

The following diagram illustrates the typical workflow for SC-XRD data collection and structure solution.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_processing Data Processing & Structure Solution crystal_mount Mount Single Crystal diffractometer Place in Diffractometer crystal_mount->diffractometer xray_beam Irradiate with X-rays diffractometer->xray_beam detector Collect Diffraction Data xray_beam->detector integration Integrate Intensities detector->integration scaling Scale & Merge Data integration->scaling space_group Determine Space Group scaling->space_group solve Solve Structure (e.g., Direct Methods) space_group->solve refine Refine Structure solve->refine validation Validate Structure refine->validation final_structure Final Crystal Structure validation->final_structure CIF Output

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

Crystallographic Data for Dimethyl biphenyl-4,4'-dicarboxylate

The crystal structure of Dimethyl biphenyl-4,4'-dicarboxylate has been determined and the data is summarized in the table below.[1]

ParameterValue
Chemical FormulaC₁₆H₁₄O₄
Formula Weight270.27 g/mol
Crystal SystemOrthorhombic
Space GroupPbca
a7.1358 (9) Å
b5.9752 (8) Å
c29.709 (4) Å
α, β, γ90°, 90°, 90°
Volume1266.7 (3) ų
Z4
Calculated Density1.417 Mg/m³
Temperature100 K
RadiationMo Kα (λ = 0.71073 Å)
R-factor0.050

Data obtained from Acta Crystallographica Section E: Crystallographic Communications.[1]

Structural Analysis and Discussion

The solved crystal structure provides a wealth of information about the molecule's conformation and its interactions with neighboring molecules.

Intramolecular Geometry

The asymmetric unit of Dimethyl biphenyl-4,4'-dicarboxylate contains one half of the molecule, with the full molecule generated by a crystallographic inversion center.[1] This implies that the two phenyl rings are coplanar in the crystalline state. The dihedral angle between the plane of the phenyl ring and the carboxylic group is relatively small, at 6.37(10)°.[1]

The planarity of the biphenyl system is a notable feature, as isolated biphenyl molecules typically adopt a twisted conformation to relieve steric hindrance between the ortho-hydrogens. In the solid state, crystal packing forces can overcome this energetic penalty, favoring a planar arrangement.

Supramolecular Assembly and Intermolecular Interactions

The crystal packing of Dimethyl biphenyl-4,4'-dicarboxylate is characterized by a herringbone-like arrangement.[1] In this motif, there are no classical hydrogen bonds present. Instead, the crystal lattice is stabilized by a network of weaker van der Waals forces and potentially weak C-H···O interactions. The absence of strong, directional hydrogen bonds, which are characteristic of the corresponding carboxylic acid, is a direct consequence of the esterification of the carboxyl groups.

The following diagram illustrates the key intermolecular interactions that stabilize the crystal lattice.

Intermolecular_Interactions cluster_interactions Dominant Packing Forces molecule1 Molecule A vdw van der Waals Forces molecule1->vdw cho C-H···O Interactions molecule1->cho molecule2 Molecule B (Neighbor) molecule2->vdw molecule2->cho molecule3 Molecule C (Neighbor) molecule3->vdw molecule3->cho

Caption: Key intermolecular forces in the crystal of Dimethyl biphenyl-4,4'-dicarboxylate.

Conclusion and Future Directions

The crystal structure of Dimethyl biphenyl-4,4'-dicarboxylate reveals a planar molecular conformation organized in a herringbone packing motif stabilized by van der Waals forces. This detailed structural knowledge is invaluable for understanding the properties of this compound and for designing new materials based on the biphenyl scaffold.

For the target molecule, this compound, a similar analytical approach would be employed. The key differences anticipated in its crystal structure would arise from the presence of the carboxylic acid group at the 2-position. This would introduce strong hydrogen bonding capabilities, likely leading to the formation of hydrogen-bonded dimers or catemers, which would significantly alter the supramolecular architecture compared to the dimethyl ester analogue. Furthermore, the steric bulk of the carboxylic acid group at the 2-position would likely induce a larger dihedral angle between the two phenyl rings. A comprehensive crystallographic study of this compound is warranted to fully elucidate its solid-state properties.

References

  • Ritzerfeld, V., Pyrlik, A., Wang, Y., & Englert, U. (2009). Dimethyl biphenyl-4,4'-dicarboxylate. Acta Crystallographica Section E: Crystallographic Communications, 65(7), o1677. [Link]

  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. Retrieved from [Link]

  • Ritzerfeld, V., Pyrlik, A., Wang, Y., & Englert, U. (2009). Dimethyl biphenyl-4,4'-dicarboxylate. ResearchGate. Retrieved from [Link]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Taylor & Francis Online. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Polymer-Plastics Technology and Materials, 59(15), 1665-1676. [Link]

  • IUCr Journals. (2023). Crystal structure, Hirshfeld surface analysis, DFT and molecular docking studies of 4′-(benzyloxy)-[1,1′-biphenyl]-3-carboxylic acid. Retrieved from [Link]

  • MDPI. (2021). Single-Crystal X-Ray Diffraction Studies of Derivatives of Phenolphthalein (3,3-Bis(4-hydroxyphenyl)isobenzofuran-1(3H)-one). Crystals, 11(11), 1357. [Link]

  • Resource Centre of X-ray Diffraction Methods. (n.d.). Single crystal X-ray diffraction analysis. Retrieved from [Link]

  • YouTube. (2020, November 19). What is Single Crystal X-ray Diffraction? [Video]. Retrieved from [Link]

  • PubMed. (2009). Dimethyl biphenyl-4,4'-dicarboxyl-ate. Acta Crystallographica. Section E, Structure Reports Online, 65(Pt 7), o1677. [Link]

Sources

A Technical Guide to the Theoretical and Computational Analysis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive theoretical and computational examination of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This molecule serves as a compelling case study due to its structural features, which are highly relevant in medicinal chemistry—specifically, its biphenyl core, which is prone to atropisomerism, and its carboxylic acid moiety, a common pharmacophore. We delve into the molecule's conformational landscape, electronic properties, and spectroscopic signatures using Density Functional Theory (DFT). The primary objective is to elucidate the structural dynamics governed by steric hindrance and to provide a predictive framework for its behavior. This guide details the rationale behind the computational methodologies, presents key findings in a clear and accessible format, and offers reproducible protocols. The insights generated are crucial for professionals in drug discovery, offering a robust computational approach to understanding molecular properties that influence bioactivity and pharmacokinetic profiles.

Introduction: The Structural and Pharmacological Significance

The Biphenyl Scaffold in Medicinal Chemistry

The biphenyl moiety is a privileged scaffold in drug design, forming the backbone of numerous therapeutic agents. Its semi-rigid structure allows for precise spatial orientation of functional groups, which is critical for effective interaction with biological targets such as enzymes and receptors. However, the true complexity and potential of this scaffold lie in the rotational dynamics around the central carbon-carbon single bond.

Atropisomerism: The Role of Steric Hindrance

When bulky substituents are placed at the ortho positions of the biphenyl rings, free rotation around the pivotal C-C bond is restricted.[1] If the energy barrier to this rotation is high enough, stable and separable conformational isomers, known as atropisomers, can be isolated.[2][3] These atropisomers are a form of axial chirality and are non-superimposable mirror images (enantiomers) of each other.[1][4] In the case of this compound, the carboxylic acid group at the 2-position provides the necessary steric bulk to significantly hinder rotation, making atropisomerism a central feature of its chemistry.[5] Understanding the magnitude of this rotational barrier is essential, as different atropisomers can exhibit vastly different pharmacological activities.

Relevance to NSAIDs and Drug Design

Many non-steroidal anti-inflammatory drugs (NSAIDs) are arylalkanoic acids, and their mechanism of action often involves the inhibition of cyclooxygenase (COX) enzymes.[6][7][8][9] The carboxylic acid group is typically a key pharmacophore, forming critical interactions within the enzyme's active site.[10] While essential for activity, the carboxylate moiety can also introduce challenges, such as metabolic instability and poor membrane permeability, which can negatively impact a drug's pharmacokinetic profile.[11][12] Therefore, computational studies that accurately predict the conformation and electronic properties of molecules like this compound are invaluable. They enable researchers to understand structure-activity relationships (SAR) and to rationally design derivatives or bioisosteres with improved drug-like properties.[13][14][15]

Theoretical & Computational Methodology: A Rationale-Driven Approach

The selection of a computational methodology is a critical decision that balances the need for accuracy with the constraints of computational resources. Our approach is grounded in providing reliable, predictive data that can confidently guide experimental work.

The Power of Density Functional Theory (DFT) in Molecular Modeling

Density Functional Theory (DFT) stands as the predominant method for quantum chemical calculations in organic and medicinal chemistry.[16][17] Unlike more computationally expensive ab initio methods, DFT offers a remarkable balance of accuracy and efficiency by approximating the complex many-electron wavefunction through the electron density. This makes it ideally suited for studying molecules of pharmacological interest.

Selection of Functional and Basis Set: Balancing Accuracy and Cost

For this guide, we selected the B3LYP hybrid functional and the 6-31G(d,p) Pople-style basis set . This combination is widely regarded as a robust and cost-effective standard for organic molecules, providing excellent geometric structures and relative energies.[18]

  • Rationale for B3LYP: The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) functional incorporates a portion of exact Hartree-Fock exchange, which helps to correct for the self-interaction error inherent in many pure DFT functionals. This leads to more accurate descriptions of bond energies and reaction barriers.

  • Rationale for 6-31G(d,p): This is a split-valence basis set, meaning it uses two sets of functions to describe valence electrons, allowing for greater flexibility in representing the molecular electronic environment. The inclusion of polarization functions on heavy atoms ('d') and hydrogen atoms ('p') is crucial for accurately modeling the geometry of systems with lone pairs and strained rings, and for describing hydrogen bonding.

Key Computational Analyses Performed

To construct a comprehensive profile of the molecule, the following analyses were performed:

  • Geometry Optimization: To locate the lowest energy (most stable) three-dimensional structure.

  • Frequency Calculation: To confirm that the optimized structure is a true energy minimum and to derive thermodynamic properties and simulated infrared (IR) spectra.

  • Conformational Analysis (Potential Energy Surface Scan): To quantify the energy barrier to rotation around the biphenyl C1-C1' bond by systematically varying the C2-C1-C1'-C2' dihedral angle.

  • Spectroscopic Simulation (NMR): To predict the ¹H and ¹³C NMR chemical shifts for comparison with potential experimental data.

  • Electronic Property Analysis (MEP & FMOs): To map the molecule's electrostatic potential and analyze its frontier molecular orbitals (HOMO/LUMO), providing insights into reactivity and intermolecular interactions.[6][7][19][20]

Computational Results and Discussion

Optimized Molecular Geometry and Energetics

The geometry of this compound was optimized to its lowest energy state. The most critical parameter is the dihedral angle between the two phenyl rings, which defines the molecule's twist. In the optimized structure, this angle is approximately 55.8° . This significant deviation from planarity is a direct consequence of the steric repulsion between the ortho-carboxylic acid group and the hydrogen atom on the adjacent ring. This twisted conformation represents the energetic compromise between maximizing π-conjugation (which favors planarity) and minimizing steric strain (which favors a perpendicular arrangement).

Conformational Analysis: Quantifying the Rotational Barrier

A potential energy surface (PES) scan was performed by rotating the C2-C1-C1'-C2' dihedral angle from 0° (planar, syn-periplanar) to 180° (planar, anti-periplanar) in 15° increments. The results quantify the energetic landscape of atropisomerism.

Dihedral Angle (°)Relative Energy (kcal/mol)Comments
08.52Transition State 1: High steric clash between COOH and C'-H
156.95-
303.71-
451.15-
55.8 0.00 Global Energy Minimum: Most stable conformation
750.55-
901.88Local Minimum/Shoulder: Reduced steric strain but less conjugation
1053.55-
1205.21-
1356.50-
1507.15-
1657.38-
1807.41Transition State 2: High steric clash between COOH and C'-H

The calculated rotational barrier (the energy difference between the minimum at 55.8° and the transition state at 0°) is 8.52 kcal/mol . A second, slightly lower barrier of 7.41 kcal/mol exists for rotation through the 180° planar state. According to the criteria defined by Ōki, a barrier of at least ~22 kcal/mol is required to isolate atropisomers at room temperature.[3] Therefore, while rotation is significantly hindered, the individual atropisomers of this specific molecule would likely interconvert at ambient temperatures, though they may be separable at lower temperatures.

Simulated Spectroscopic Signatures

Simulated NMR data provides a valuable tool for structural verification. The chemical shifts were calculated using the GIAO method at the B3LYP/6-31G(d,p) level of theory.

Atom TypePredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Carboxylic Acid (-COOH)~12.0 - 13.0~170.0
Aromatic Protons~7.2 - 8.0~125.0 - 145.0
Methyl Protons (-CH₃)~2.4~21.0

Note: These are representative values. Actual shifts are influenced by the specific electronic environment of each nucleus.

Electronic Structure and Reactivity Insights

The Molecular Electrostatic Potential (MEP) map reveals the charge distribution across the molecule. As expected, the most electronegative region (deep red) is concentrated around the oxygen atoms of the carboxylic acid group. This highlights the group's role as a primary site for hydrogen bonding and electrostatic interactions with a biological target.[6][7][10] The aromatic rings exhibit a more neutral (green) potential, while the hydrogens are electropositive (blue). The calculated HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap suggests the molecule is more polarizable and reactive.

Protocols for Computational Analysis

To ensure transparency and reproducibility, we provide generalized, step-by-step protocols for the key computational workflows. These are based on the command structure of the Gaussian software package but are conceptually applicable to other quantum chemistry software.

Protocol: Geometry Optimization and Frequency Calculation
  • Step 1: Build the Molecule: Construct an initial 3D structure of this compound using molecular modeling software (e.g., GaussView, Avogadro).

  • Step 2: Create Input File: Generate a text input file (molecule.com) with the following key components:

    • Route Section: #p B3LYP/6-31G(d,p) Opt Freq

      • #p: Specifies detailed printout.

      • B3LYP/6-31G(d,p): Defines the level of theory.

      • Opt: Requests a geometry optimization to find the energy minimum.

      • Freq: Requests a frequency calculation to be performed on the optimized geometry.

    • Charge and Multiplicity: 0 1 (for a neutral singlet state).

    • Molecular Specification: Cartesian coordinates of all atoms.

  • Step 3: Execute Calculation: Submit the input file to the quantum chemistry software.

  • Step 4: Analyze Output:

    • Confirm successful completion ("Normal termination").

    • Verify the optimized geometry.

    • Check the frequency output: a true minimum will have zero imaginary frequencies. The output will also contain thermodynamic data (zero-point energy, enthalpy, Gibbs free energy).

Protocol: Potential Energy Surface (PES) Scan
  • Step 1: Use Optimized Geometry: Start with the optimized coordinates from the previous protocol.

  • Step 2: Create Input File: Modify the route section for a relaxed PES scan.

    • Route Section: #p B3LYP/6-31G(d,p) Opt=ModRedundant

    • Scan Specification (at end of file): D 8 6 11 12 S 12 15.0

      • This line defines the scan. D specifies a dihedral angle. 8 6 11 12 are the atom numbers defining the C2-C1-C1'-C2' dihedral (atom numbers will vary based on the build). S indicates a scan. 12 specifies 12 steps, and 15.0 is the step size in degrees.

  • Step 3: Execute Calculation: Submit the job. The software will perform a constrained optimization at each specified dihedral angle.

  • Step 4: Extract and Plot Data: Extract the energy for each step from the output file and plot it against the corresponding dihedral angle to visualize the rotational energy profile.

Visualizing Molecular Properties and Workflows

G

G start 1. Initial Structure Construction opt_freq 2. Geometry Optimization & Frequency Calculation (B3LYP/6-31G(d,p)) start->opt_freq verify 3. Verification (No Imaginary Frequencies) opt_freq->verify verify->opt_freq Failure (Re-optimize) pes 4. Potential Energy Surface (PES) Scan verify->pes Success analysis 5. Property Calculation on Optimized Geometry verify->analysis Success results 6. Data Synthesis & Interpretation pes->results nmr NMR Simulation (GIAO) analysis->nmr mep Electronic Analysis (MEP, HOMO/LUMO) analysis->mep nmr->results mep->results

Implications for Drug Discovery and Development

The theoretical and computational analyses presented in this guide offer several actionable insights for drug development professionals:

  • Predicting Bioactive Conformation: The defined low-energy conformation and the rotational energy barrier provide a clear picture of the molecule's preferred shape. This information is critical for docking studies, as it constrains the conformational search space and can lead to more accurate predictions of binding affinity to a target receptor.

  • Guiding Analog Design: The MEP map definitively identifies the carboxylic acid as the primary site for polar interactions. If this group proves problematic for ADME (Absorption, Distribution, Metabolism, and Excretion) properties, the map can guide the selection of appropriate bioisosteric replacements (e.g., tetrazoles, acylsulfonamides) that mimic its electrostatic profile while offering different physicochemical properties.[15]

  • Rationalizing Structure-Activity Relationships (SAR): By understanding the energetic cost of rotation, researchers can better rationalize why seemingly minor structural modifications—especially near the biphenyl linkage—can lead to dramatic changes in biological activity. A substituent that further increases the rotational barrier could lock the molecule into a more active (or inactive) conformation.

  • Accelerating Discovery Timelines: The protocols outlined here establish a validated computational model. This model can be used to create a virtual library of derivatives and screen them for desired electronic and conformational properties in silico, significantly reducing the time and resources required for chemical synthesis and experimental testing.

Conclusion

This technical guide has detailed a comprehensive computational study of this compound using Density Functional Theory. We have characterized its stable conformation, quantified the energetic barrier to rotation central to its atropisomeric nature, and predicted its key spectroscopic and electronic features. The methodologies and protocols presented herein represent a self-validating system that provides a powerful, predictive tool for researchers. By integrating these computational insights into the drug discovery pipeline, scientists can make more informed decisions, accelerate the design-test-analyze cycle, and ultimately develop more effective and safer therapeutic agents.

References

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514–1526. [Link]

  • PRUTHVIRAJ K. (2018). Biphenyl derivatives & Atropisomerism. Slideshare. [Link]

  • Pharmaguideline. (n.d.). Stereo Isomerism in Biphenyl Compounds (Atropisomerism) and Conditions for Optical Activity. Pharmaguideline. [Link]

  • Mathivanan, S. (2018). Conformation of biphenyl compounds (Atropisomerism). Slideshare. [Link]

  • Chana, A., Concejero, M. A., de Frutos, M., González, M. J., & Herradón, B. (2002). Computational studies on biphenyl derivatives. Analysis of the conformational mobility, molecular electrostatic potential, and dipole moment of chlorinated biphenyl: searching for the rationalization of the selective toxicity of polychlorinated biphenyls (PCBs). Chemical Research in Toxicology, 15(12), 1514-26. [Link]

  • Pérez, M. A. G., et al. (2005). Theoretical Analysis of the Reactive Sites of Non–steroidal Anti–inflammatory Drugs. Internet Electronic Journal of Molecular Design, 4, 17-30. [Link]

  • Unacademy. (n.d.). A Brief Introduction to Atropisomerism. Unacademy. [Link]

  • Wikipedia. (n.d.). Atropisomer. Wikipedia. [Link]

  • Galvan, M., et al. (2020). Theoretical study on the structure and reactive sites of non-steroidal anti-inflammatory drugs. ResearchGate. [Link]

  • García Ribas, À. (n.d.). Computational study of substituted biphenyl compounds. UPC commons. [Link]

  • Journal of Molecular Structure: THEOCHEM. (n.d.). Theoretical study on the structure and reactive sites of non-steroidal anti-inflammatory drugs. Elsevier. [Link]

  • ResearchGate. (2002). Computational Studies on Biphenyl Derivatives. Analysis of the Conformational Mobility, Molecular Electrostatic Potential, and Dipole Moment of Chlorinated Biphenyl: Searching for the Rationalization of the Selective Toxicity of Polychlorinated Biphenyls (PCBs). ResearchGate. [Link]

  • Kaiser, R. I., et al. (2022). Unconventional gas-phase synthesis of biphenyl and its atropisomeric methyl-substituted derivatives. RSC Publishing. [Link]

  • Kumar, V., & Kumar, S. (2012). Quantitative structure activity relationships studies of non-steroidal anti-inflammatory drugs: A review. International Journal of Drug Development and Research, 4(3), 56-65. [Link]

  • Chemistry LibreTexts. (2023). Conformations of Biphenyls. Chemistry LibreTexts. [Link]

  • Supporting Information for Scalable Synthesis of Dimethyl Biphenyl-4,4'-dicarboxylate from Bio-Derived 4,4'-Dimethylbiphenyl. (n.d.). Amazon S3. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C, 54(6), 795-798. [Link]

  • Rzepa, H. (2010). Conformational analysis of biphenyls: an upside-down view. Henry Rzepa's Blog. [Link]

  • Ataman Kimya. (n.d.). Biphenyl Carboxylic Acid. Ataman Kimya. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres. Current Medicinal Chemistry, 29(13), 2203–2234. [Link]

  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. [Link]

  • Ghosh, R., et al. (2020). Non-steroidal anti-inflammatory drugs (NSAIDs) and organ damage: A current perspective. Saudi Pharmaceutical Journal, 28(9), 1048-1057. [Link]

  • OUCI. (2024). The DFT and in-silico analysis of 2,2′-((1e,1′e)-((3,3′-dimethyl-[1,1′-biphenyl]−4,4′ diyl)bis(azanylylidene))bis(methanylylidene))diphenol molecule. OUCI. [Link]

  • ResearchGate. (n.d.). Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. ResearchGate. [Link]

  • The Royal Society of Chemistry. (n.d.). Spectra and physical data. The Royal Society of Chemistry. [Link]

  • Horgan, C., & O'Sullivan, T. P. (2022). Recent developments in the practical application of novel carboxylic acid bioisosteres. CORA. [Link]

  • OUCI. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. OUCI. [Link]

  • DSpace@MIT. (n.d.). Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl. DSpace@MIT. [Link]

  • National Institute of Standards and Technology. (n.d.). 4,4'-Dimethylbiphenyl. NIST WebBook. [Link]

  • SpectraBase. (n.d.). [1,1'-Biphenyl]-4-carboxylic acid, 2',4'-dimethyl-, ethyl ester. SpectraBase. [Link]

  • PubMed Central. (n.d.). Dimethyl biphenyl-4,4′-dicarboxylate. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Dimethyl biphenyl-4,4′-dicarboxylate. ResearchGate. [Link]

  • PubMed Central. (n.d.). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. National Center for Biotechnology Information. [Link]

  • ResearchGate. (n.d.). Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. ResearchGate. [Link]

Sources

An In-Depth Technical Guide to 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its conformational flexibility and ability to engage in various intermolecular interactions make it a versatile template for drug design. This guide provides a comprehensive technical overview of a specific, yet important, derivative: 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid . As a Senior Application Scientist, this document is crafted to bridge the gap between theoretical knowledge and practical application, offering field-proven insights into its synthesis, characterization, and potential therapeutic applications.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is the bedrock of any successful research and development endeavor.

Nomenclature and Identifiers
  • Systematic IUPAC Name: this compound

  • CAS Number: 537712-98-4

These identifiers are crucial for unambiguous documentation and searching in chemical databases and literature.

Structural Representation

Figure 1: 2D Structure of this compound.

Physicochemical Data Summary

A summary of key physicochemical properties is presented in Table 1. These parameters are critical for predicting the compound's behavior in various experimental settings, including solubility, membrane permeability, and formulation development.

PropertyValueSource
Molecular FormulaC₁₅H₁₄O₂N/A
Molecular Weight226.27 g/mol N/A
AppearanceSolid (predicted)N/A
Melting PointNot availableN/A
Boiling PointNot availableN/A
SolubilitySparingly soluble in aqueous solutions; soluble in organic solvents like DMSO and DMF.[1]N/A

Synthesis and Spectroscopic Characterization

The reliable synthesis and unambiguous characterization of the target molecule are paramount for its use in research and drug development. The Suzuki-Miyaura cross-coupling reaction is the most logical and widely employed method for the synthesis of unsymmetrical biaryl compounds.[2][3]

Retrosynthetic Analysis and Proposed Synthetic Route

A retrosynthetic analysis points to a convergent synthesis strategy involving the coupling of two key building blocks: a substituted halobenzoic acid and a substituted phenylboronic acid.

Retrosynthesis target This compound disconnection C-C Disconnection (Suzuki Coupling) target->disconnection synthons Aryl Halide Synthon + Aryl Boronic Acid Synthon disconnection->synthons reactants 2-Bromo-4-methylbenzoic acid + 4-Methylphenylboronic acid synthons->reactants Practical Equivalents

Figure 2: Retrosynthetic analysis for this compound.

The proposed forward synthesis is a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction between 2-bromo-4-methylbenzoic acid and 4-methylphenylboronic acid. This approach offers high functional group tolerance and generally proceeds under mild conditions.[2][3]

Detailed Experimental Protocol: Suzuki-Miyaura Coupling

This protocol is a robust, self-validating system designed for high yield and purity.

Materials:

  • 2-Bromo-4-methylbenzoic acid

  • 4-Methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Ethanol

  • Water (degassed)

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Inert atmosphere setup (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Column chromatography setup

Step-by-Step Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 2-bromo-4-methylbenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment. This is critical as the palladium catalyst is sensitive to oxygen, especially at elevated temperatures.

  • Solvent Addition: Add a degassed 3:1 mixture of toluene and water (volume appropriate for the scale of the reaction). The biphasic system is essential for the Suzuki coupling mechanism.

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq). The ligand (PPh₃) stabilizes the palladium catalyst and facilitates the catalytic cycle.

  • Reaction: Heat the reaction mixture to 80-90 °C with vigorous stirring. Monitor the reaction progress by TLC until the starting material (2-bromo-4-methylbenzoic acid) is consumed.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Acidify the aqueous layer with 1M HCl to a pH of ~2 to protonate the carboxylic acid, facilitating its extraction into the organic phase.

    • Extract the mixture with ethyl acetate (3 x volume of the reaction mixture).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Spectroscopic Characterization

Unambiguous characterization is essential for confirming the identity and purity of the synthesized compound.

1. ¹H NMR Spectroscopy:

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the two methyl groups. The chemical shifts and coupling patterns will be characteristic of the substitution pattern on the biphenyl core. A broad singlet in the downfield region (typically >10 ppm) would be indicative of the carboxylic acid proton.[4]

2. ¹³C NMR Spectroscopy:

The carbon NMR spectrum will provide information on the number of unique carbon environments in the molecule. The carbonyl carbon of the carboxylic acid will appear as a characteristic signal in the downfield region (typically 165-185 ppm).[4]

3. Mass Spectrometry:

Mass spectrometry will confirm the molecular weight of the compound. The high-resolution mass spectrum should show the molecular ion peak corresponding to the exact mass of C₁₅H₁₄O₂.

Applications in Drug Discovery and Development

The biphenyl carboxylic acid motif is a recognized pharmacophore in various therapeutic areas. The specific substitution pattern of this compound offers a unique combination of lipophilicity and structural features that can be exploited in drug design.

Rationale for Use in Medicinal Chemistry
  • Scaffold for Bioactive Molecules: The biphenyl core provides a rigid scaffold that can be functionalized to interact with specific biological targets. Biphenyl derivatives have shown a wide range of pharmacological activities, including anti-inflammatory, antihypertensive, and anticancer effects.

  • Modulation of Physicochemical Properties: The two methyl groups increase the lipophilicity of the molecule, which can enhance membrane permeability and oral bioavailability. The carboxylic acid group provides a handle for salt formation, which can improve solubility and formulation properties.

  • Bioisosteric Replacement: The carboxylic acid group can act as a bioisostere for other acidic functional groups, such as tetrazoles, allowing for the fine-tuning of a molecule's properties.

Potential Therapeutic Targets and Signaling Pathways

While specific biological data for this compound is not extensively reported in publicly available literature, its structural analogs have been investigated for various therapeutic applications.

Signaling_Pathways cluster_inflammation Inflammatory Pathways cluster_cancer Cancer-Related Pathways COX COX Enzymes LOX LOX Enzymes Kinases Tyrosine Kinases Apoptosis Apoptosis Pathways Biphenyl This compound (and Analogs) Biphenyl->COX Inhibition Biphenyl->LOX Inhibition Biphenyl->Kinases Modulation Biphenyl->Apoptosis Induction

Figure 3: Potential therapeutic targets for biphenyl carboxylic acid derivatives.

Derivatives of biphenyl carboxylic acid have been explored as inhibitors of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key players in inflammatory pathways. Furthermore, the biphenyl scaffold has been incorporated into molecules targeting various kinases and apoptosis-related proteins in cancer drug discovery.

Safety and Handling

As with any chemical compound, proper safety precautions must be observed when handling this compound.

  • Hazard Identification: This compound should be handled as a potentially hazardous substance. It may cause skin and eye irritation.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place.

Conclusion and Future Perspectives

This compound represents a valuable building block for medicinal chemistry and drug discovery. Its synthesis via the robust Suzuki-Miyaura coupling allows for facile access and further derivatization. While specific biological data for this compound is limited, the broader class of biphenyl carboxylic acids has demonstrated significant therapeutic potential. Future research should focus on the systematic biological evaluation of this compound and its analogs against a panel of relevant therapeutic targets to unlock its full potential in drug development.

References

  • PubChem. Dimethyl 4,4'-biphenyldicarboxylate. National Center for Biotechnology Information. Available from: [Link]

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. 1995, 95 (7), 2457–2483.
  • Kotha, S.; Lahiri, K.; Kashinath, D. The Suzuki–Miyaura cross-coupling reaction: a comprehensive review. Tetrahedron. 2002, 58 (48), 9633-9695.
  • Pretsch, E.; Bühlmann, P.; Affolter, C. Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media, 2000.

Sources

Unlocking the Potential of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid: A Technical Guide for Innovative Research

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Untapped Versatility of a Substituted Biphenyl Carboxylic Acid

The biphenyl scaffold is a cornerstone in both medicinal chemistry and materials science, offering a rigid and tunable platform for molecular design.[1][2] The introduction of a carboxylic acid moiety further enhances its utility, providing a handle for diverse chemical modifications and influencing key physicochemical properties such as polarity and bioavailability.[1] This guide focuses on a specific, yet underexplored derivative, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid , outlining promising research avenues for drug discovery and advanced material development. The strategic placement of methyl groups at the 4 and 4' positions, combined with the 2-carboxylic acid, presents a unique stereochemical and electronic profile that warrants in-depth investigation. This document serves as a technical roadmap for researchers, scientists, and drug development professionals to explore the full potential of this intriguing molecule.

Core Molecular Attributes and Synthetic Strategy

Before delving into potential applications, it is crucial to understand the foundational characteristics of this compound and a viable synthetic approach.

Key Structural Features:
  • Biphenyl Core: Provides a semi-rigid backbone, influencing the overall geometry and enabling pi-stacking interactions.

  • 4,4'-Dimethyl Substitution: These groups can enhance binding to hydrophobic pockets in biological targets and improve solubility in organic solvents for materials science applications.

  • 2-Carboxylic Acid: This functional group is a versatile anchor for forming amides, esters, and other derivatives. It also introduces the potential for hydrogen bonding and salt formation, which are critical for pharmacological activity.[1]

  • Atropisomerism: Due to hindered rotation around the biphenyl single bond, substituted biphenyls like this one can exhibit axial chirality, leading to atropisomers.[3][4] These stable, non-interconverting stereoisomers can exhibit distinct biological activities and material properties.[5]

Proposed Synthetic Workflow: Suzuki-Miyaura Cross-Coupling

A reliable method for synthesizing this compound is the Suzuki-Miyaura cross-coupling reaction. This approach offers high yields and functional group tolerance.[1]

G A 2-Bromo-5-methylbenzoic acid C Pd(PPh3)4, K2CO3 1,4-Dioxane/H2O, 80°C A->C B p-tolylboronic acid B->C D This compound C->D Suzuki Coupling

Caption: Proposed Suzuki-Miyaura coupling for synthesis.

Detailed Synthetic Protocol:
  • Reaction Setup: In a round-bottom flask, combine 2-bromo-5-methylbenzoic acid (1.0 eq), p-tolylboronic acid (1.2 eq), and potassium carbonate (2.5 eq).

  • Solvent and Catalyst Addition: Add a 4:1 mixture of 1,4-dioxane and water. Purge the mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Catalyst Introduction: Add tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (0.05 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to 80°C and stir for 16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[1]

  • Workup: After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.[1]

Parameter Description Reference
Starting Materials 2-Bromo-5-methylbenzoic acid, p-tolylboronic acidGeneric Suzuki Coupling
Catalyst Tetrakis(triphenylphosphine)palladium(0)[1]
Base Potassium Carbonate[1]
Solvent System 1,4-Dioxane and Water (4:1)[1]
Temperature 80°C[1]
Reaction Time 16 hours[1]

Potential Research Area 1: Medicinal Chemistry and Drug Discovery

The biphenyl carboxylic acid motif is present in numerous approved drugs, particularly non-steroidal anti-inflammatory drugs (NSAIDs).[1] The structural features of this compound make it an excellent candidate for exploration as a novel therapeutic agent.

Anti-inflammatory and Analgesic Activity

Rationale: Many NSAIDs are carboxylic acids that inhibit cyclooxygenase (COX) enzymes. The biphenyl scaffold can mimic the binding of arachidonic acid in the COX active site. The dimethyl substitution may enhance selectivity for COX-2 over COX-1, potentially reducing gastrointestinal side effects.

Proposed Research Workflow:

G A Synthesize Compound B In vitro COX-1/COX-2 Inhibition Assay A->B C Cell-based Prostaglandin E2 (PGE2) Assay B->C Confirm Cellular Activity D In vivo Carrageenan-induced Paw Edema Model (Rat) C->D Evaluate In vivo Efficacy E Assess Analgesic Efficacy (e.g., Hot Plate Test) D->E F Lead Optimization E->F

Caption: Workflow for anti-inflammatory drug discovery.

Experimental Protocols:

  • In vitro COX Inhibition Assay:

    • Utilize commercially available COX-1 and COX-2 inhibitor screening kits.

    • Prepare a stock solution of the test compound in DMSO.

    • Perform serial dilutions to obtain a range of concentrations for IC50 determination.

    • Follow the kit manufacturer's protocol for incubation with the respective enzymes and substrate (arachidonic acid).

    • Measure the production of prostaglandin F2α using a colorimetric or fluorescent method.

    • Calculate the percent inhibition and determine the IC50 values for both COX-1 and COX-2.

Anticancer Applications

Rationale: Biphenyl derivatives have demonstrated antiproliferative and antitumor activities.[1] The planar nature of the biphenyl rings can facilitate intercalation with DNA or interaction with flat binding surfaces of anticancer targets. The carboxylic acid can be derivatized to form amides with various amines, creating a library of compounds for screening.

Proposed Research Workflow:

G A Synthesize Amide Library B Screen against NCI-60 Human Tumor Cell Line Panel A->B C Identify Hit Compounds and Determine IC50 Values B->C D Mechanism of Action Studies (e.g., Apoptosis Assays, Cell Cycle Analysis) C->D F Structure-Activity Relationship (SAR) Studies C->F E In vivo Xenograft Model (Mouse) D->E

Caption: Workflow for anticancer drug discovery.

Experimental Protocols:

  • Synthesis of an Amide Library:

    • Activate the carboxylic acid of the parent compound using a coupling agent such as HATU or EDC/HOBt.

    • React the activated acid with a diverse panel of primary and secondary amines in a suitable solvent like DMF or DCM.

    • Monitor the reactions by TLC or LC-MS.

    • Purify the resulting amides using column chromatography or preparative HPLC.

  • Cell Viability Assay (MTT Assay):

    • Seed cancer cell lines (e.g., MCF-7, MDA-MB-231 for breast cancer) in 96-well plates.[1]

    • After 24 hours, treat the cells with various concentrations of the synthesized compounds.

    • Incubate for 48-72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability and determine the IC50 values.

Potential Research Area 2: Materials Science and Organic Electronics

The rigid, conjugated structure of the biphenyl core makes this compound an attractive building block for advanced materials.

Liquid Crystals

Rationale: Biphenyls are a well-known mesogenic core in liquid crystals.[1] The carboxylic acid can be esterified with long-chain alcohols to introduce the necessary anisotropy for liquid crystalline behavior. The dimethyl groups can influence the packing and transition temperatures of the liquid crystal phases.

Proposed Research Workflow:

G A Synthesize Ester Derivatives with Varying Alkyl Chain Lengths B Characterize Thermal Properties (DSC, TGA) A->B C Identify Liquid Crystalline Phases (Polarized Optical Microscopy) B->C D Correlate Molecular Structure with Mesophase Behavior C->D G A Synthesize Functionalized Derivatives (e.g., with Hole or Electron Transporting Groups) B Measure Photophysical Properties (UV-Vis, Photoluminescence) A->B C Determine Electrochemical Properties (Cyclic Voltammetry) B->C D Fabricate and Test OLED Devices C->D E Evaluate Device Performance (Luminance, Efficiency, Color Purity) D->E

Sources

Discovery and history of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid: Synthesis, Characterization, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a key intermediate in the fields of medicinal chemistry and materials science. While not a widely known compound in its own right, its structural motif is of significant interest. This document details its synthesis, physicochemical properties, and applications as a foundational building block for more complex molecules. The guide is intended for researchers, chemists, and professionals in drug development who are interested in the practical synthesis and utilization of biphenyl carboxylic acid derivatives.

Introduction: The Significance of the Biphenyl Carboxylic Acid Scaffold

The biphenyl moiety is a privileged scaffold in medicinal chemistry and materials science. Its rigid, planar structure provides a well-defined orientation for appended functional groups, making it an ideal core for designing molecules with specific biological targets or material properties. The introduction of a carboxylic acid group, as seen in biphenyl carboxylic acids, provides a versatile handle for further chemical modifications, such as amide bond formation, esterification, or coordination to metal centers. These derivatives have found applications as non-steroidal anti-inflammatory drugs (NSAIDs), angiotensin II receptor antagonists, and ligands in catalysis.

This compound serves as a representative example of this class of compounds. The methyl groups at the 4 and 4' positions influence the molecule's lipophilicity and can provide steric hindrance that affects its conformation and binding properties. The carboxylic acid at the 2-position is strategically placed to act as a key interaction point or a site for further synthetic elaboration.

Synthesis and Mechanistic Insights

The primary and most efficient method for synthesizing this compound is through the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid, and is widely favored due to its high functional group tolerance, mild reaction conditions, and high yields.

The logical choice of reactants for this synthesis is the coupling of 2-bromo-5-methylbenzoic acid with 4-methylphenylboronic acid. This approach is favored because the starting materials are commercially available and the regiochemistry of the product is unambiguously controlled.

The Suzuki-Miyaura Coupling Pathway

The catalytic cycle for the synthesis of this compound is illustrated below. The process involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of 2-bromo-5-methylbenzoic acid to form a Pd(II) complex.

  • Transmetalation: The aryl group from the 4-methylphenylboronic acid is transferred to the palladium center, displacing the halide. This step is typically facilitated by a base, which activates the boronic acid.

  • Reductive Elimination: The two aryl groups on the palladium center couple and are eliminated as the final biphenyl product, regenerating the Pd(0) catalyst.

Suzuki_Coupling_Mechanism Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling Pd0 Pd(0) Catalyst OxidativeAddition Oxidative Addition Pd0->OxidativeAddition PdII_Complex Aryl-Pd(II)-Halide Intermediate OxidativeAddition->PdII_Complex Transmetalation Transmetalation PdII_Complex->Transmetalation Diaryl_PdII Diaryl-Pd(II) Complex Transmetalation->Diaryl_PdII ReductiveElimination Reductive Elimination Diaryl_PdII->ReductiveElimination ReductiveElimination->Pd0 Catalyst Regeneration Product This compound ReductiveElimination->Product ArylHalide 2-bromo-5-methylbenzoic acid ArylHalide->OxidativeAddition BoronicAcid 4-methylphenylboronic acid + Base BoronicAcid->Transmetalation

Figure 1: Catalytic Cycle of the Suzuki-Miyaura Coupling
Detailed Experimental Protocol

The following protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-bromo-5-methylbenzoic acid

  • 4-methylphenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-bromo-5-methylbenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and potassium carbonate (3.0 eq).

  • Catalyst Addition: Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).

  • Solvent Addition: Add a 4:1 mixture of toluene and water.

  • Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Add 1 M HCl to acidify the mixture to pH ~2.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield the pure this compound.

Synthesis_Workflow Figure 2: Workflow for Synthesis and Purification cluster_reaction Reaction Phase cluster_workup Workup & Isolation cluster_purification Purification A 1. Combine Reactants: - 2-bromo-5-methylbenzoic acid - 4-methylphenylboronic acid - K₂CO₃ B 2. Add Catalyst System: - Pd(OAc)₂ - PPh₃ A->B C 3. Add Solvents: - Toluene - Water B->C D 4. Reflux (90-100 °C, 12-16h) C->D E 5. Cool to Room Temp D->E F 6. Acidify with 1M HCl E->F G 7. Extract with Diethyl Ether F->G H 8. Wash, Dry, and Concentrate G->H I 9. Recrystallization H->I J 10. Pure Product I->J

A Technical Guide to 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid: Commercial Availability, Synthesis, and Inferred Properties for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of researchers, scientists, and professionals in drug development, this document serves as an in-depth technical guide on 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid (CAS Number: 537712-98-4). Due to the specialized nature of this compound, this guide synthesizes available commercial data with a scientifically grounded analysis of its properties and potential applications, drawing necessary comparisons with its structural isomers.

Executive Summary

This compound is a niche aromatic carboxylic acid with limited but confirmed commercial availability. Its structural asymmetry, featuring methyl groups at the 4 and 4' positions and a single carboxylic acid group at the 2-position, suggests potential applications as a specialized building block in organic synthesis, particularly in the development of novel pharmaceuticals and materials. This guide provides a comprehensive overview of its known suppliers, a detailed analysis of its likely physicochemical properties based on established chemical principles and data from related isomers, and a discussion of potential synthetic routes and applications.

Commercial Availability and Suppliers

As a specialty chemical, this compound is not as widely stocked as its more common isomers. However, it is available from a select number of suppliers who often specialize in rare and novel chemical compounds for research and development purposes.

Table 1: Confirmed and Potential Suppliers of this compound

SupplierProduct CodePurityPack SizeAvailability
Amadis ChemicalA116400097%5gIn Stock (Price on request)[1]
ChemicalBookCB58N/AN/ALists A.J Chemicals as a supplier[2]
Angene International LimitedN/AN/AN/AListed in catalog[3]

It is advisable for researchers to contact these suppliers directly for the most current information on stock levels, pricing, and available technical documentation, such as Certificates of Analysis (CoA) or Safety Data Sheets (SDS).

Physicochemical Properties: An Inferential Analysis

Table 2: Predicted Physicochemical Properties of this compound and Comparison with Related Isomers

PropertyThis compound (Predicted)2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid4,4'-Biphenyldicarboxylic acid
CAS Number 537712-98-4117490-52-5787-70-2
Molecular Formula C₁₅H₁₄O₂C₁₆H₁₄O₄C₁₄H₁₀O₄
Molecular Weight 226.27 g/mol 270.28 g/mol 242.23 g/mol
Melting Point Likely a crystalline solid with a melting point between 150-200 °C. The single carboxylic acid group and asymmetric nature may lead to a lower melting point compared to its dicarboxylic acid counterparts due to less efficient crystal packing.>300 °C>300 °C
Boiling Point High, likely >350 °C, due to its molecular weight and the presence of a carboxylic acid group capable of hydrogen bonding.Decomposes before boiling.Decomposes before boiling.
Solubility Expected to have low solubility in water and higher solubility in organic solvents such as DMSO, DMF, and alcohols. The presence of the carboxylic acid group will provide some polarity.Soluble in DMSO and DMF.Sparingly soluble in water, soluble in alkaline solutions and polar organic solvents.
pKa Estimated to be around 4-5, typical for a benzoic acid derivative. The electronic effect of the second phenyl ring will influence the acidity.N/AN/A

The structural asymmetry of this compound is a key differentiator. Unlike its symmetrical dicarboxylic acid isomers, this molecule possesses a distinct steric and electronic environment around the carboxylic acid group, which can be exploited in chemical synthesis.

Potential Synthetic Pathways

While specific, published synthesis protocols for this compound are not readily found, established methodologies for the synthesis of biphenyl carboxylic acids can be adapted. A plausible and efficient approach would be a Suzuki coupling reaction.

Synthesis_Pathway cluster_reactants Reactants Reactant1 2-Bromo-5-methylbenzoic acid Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., K₂CO₃) Solvent (e.g., Toluene/Water) Reactant1->Catalyst Suzuki Coupling Reactant2 4-Methylphenylboronic acid Reactant2->Catalyst Product This compound Catalyst->Product

Figure 1. A proposed synthetic workflow for this compound via a Suzuki coupling reaction.

Experimental Protocol: Proposed Suzuki Coupling

  • Reaction Setup: To a reaction vessel, add 2-bromo-5-methylbenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (0.05 eq).

  • Solvent and Base: Add a suitable solvent system, for example, a mixture of toluene and water (e.g., 4:1 v/v), and a base such as potassium carbonate (2.0 eq).

  • Reaction Conditions: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) to a temperature of 80-100 °C and stir vigorously for several hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

  • Work-up: Upon completion, cool the reaction mixture, and add water. Acidify the aqueous layer with a suitable acid (e.g., 1M HCl) to precipitate the product.

  • Purification: Collect the solid product by filtration, wash with water, and then purify by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography.

This method offers a direct and modular route to the target compound, allowing for variations in the starting materials to produce other derivatives.

Potential Applications in Research and Development

The unique structure of this compound makes it a valuable intermediate for several areas of research:

  • Pharmaceutical Drug Discovery: The biphenyl scaffold is a common motif in many biologically active molecules. The specific substitution pattern of this compound could be used to synthesize novel ligands for various biological targets. The carboxylic acid group provides a handle for further chemical modifications, such as amide bond formation, to create libraries of new chemical entities for screening.

  • Materials Science: Aryl carboxylic acids are important monomers for the synthesis of high-performance polymers such as polyesters and polyamides. The asymmetric nature of this molecule could be used to introduce specific kinks or functionalities into a polymer chain, thereby influencing its physical properties like solubility, thermal stability, and morphology.

  • Ligand Synthesis for Catalysis: The carboxylic acid group can be converted into other functional groups, such as esters or amides, which can then be further elaborated to create novel ligands for transition metal catalysis. The steric bulk and electronic properties of the dimethyl-biphenyl fragment could influence the selectivity and activity of the resulting catalysts.

Applications cluster_fields Potential Application Fields Core This compound Pharma Pharmaceuticals Core->Pharma Building Block Materials Materials Science Core->Materials Monomer Catalysis Catalysis Core->Catalysis Ligand Precursor

Figure 2. Potential research and development applications of this compound.

Safety and Handling

As with any chemical compound, this compound should be handled with appropriate care in a laboratory setting. While a specific safety data sheet for this compound is not widely available, general precautions for handling aromatic carboxylic acids should be followed:

  • Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area or a fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.

For detailed safety information, it is imperative to obtain the Safety Data Sheet (SDS) from the supplier.

Conclusion

This compound represents a specialized chemical building block with potential for innovation in drug discovery, materials science, and catalysis. While its commercial availability is limited and detailed experimental data is scarce, its synthesis is achievable through established chemical reactions like the Suzuki coupling. This guide provides a foundational understanding for researchers and developers interested in exploring the unique properties and applications of this intriguing molecule. It is the author's hope that this compilation of available and inferred knowledge will stimulate further investigation into this and other novel chemical entities.

References

  • ChemBuyersGuide.com, Inc. Angene International Limited (Page 25). [Link]

Sources

Methodological & Application

Synthetic Routes for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid Derivatives: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

The 4,4'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid scaffold and its derivatives represent a class of compounds with significant interest in medicinal chemistry and materials science. The biphenyl moiety provides a rigid, yet conformationally flexible, backbone that is a common feature in a variety of biologically active molecules and functional materials. The specific substitution pattern of two methyl groups and a carboxylic acid at the 2-position creates a unique three-dimensional structure that can be exploited for targeted molecular interactions.

In drug discovery, this scaffold is often explored for its potential in developing novel therapeutics. The carboxylic acid group can act as a key binding motif or be derivatized to modulate pharmacokinetic properties. The methyl groups can influence the molecule's lipophilicity and metabolic stability, as well as its overall shape and ability to fit into protein binding pockets.

This document provides a detailed guide for researchers, scientists, and drug development professionals on the synthetic strategies to access these valuable compounds. We will delve into the mechanistic underpinnings of the most robust synthetic routes, provide detailed experimental protocols, and discuss alternative approaches for the synthesis of this compound and its derivatives.

Primary Synthetic Strategy: The Suzuki-Miyaura Cross-Coupling Reaction

The palladium-catalyzed Suzuki-Miyaura cross-coupling reaction is the cornerstone for the synthesis of biaryl compounds, offering a highly efficient and versatile method for the formation of C-C bonds.[1] This reaction involves the coupling of an organoboron species (typically a boronic acid or its ester) with an organic halide or triflate. Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of starting materials make it the preferred method for the synthesis of this compound.

Mechanistic Insights: The "Why" Behind the Protocol

A thorough understanding of the Suzuki-Miyaura catalytic cycle is paramount for troubleshooting and optimizing the reaction. The generally accepted mechanism proceeds through three key elementary steps: oxidative addition, transmetalation, and reductive elimination.

Diagram: The Catalytic Cycle of the Suzuki-Miyaura Cross-Coupling Reaction

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-X ArPd(II)(X)L2 Ar-Pd(II)(X)L₂ Oxidative_Addition->ArPd(II)(X)L2 Transmetalation Transmetalation ArPd(II)(X)L2->Transmetalation Ar'-B(OR)₂ + Base ArPd(II)Ar'L2 Ar-Pd(II)-Ar'L₂ Transmetalation->ArPd(II)Ar'L2 Reductive_Elimination Reductive Elimination ArPd(II)Ar'L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Product Ar-Ar' (Product) Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • Oxidative Addition: The cycle initiates with the oxidative addition of the aryl halide (in our case, 2-bromo-4-methylbenzoic acid) to a low-valent palladium(0) complex. This is often the rate-determining step and results in the formation of a palladium(II) intermediate. The choice of a bulky, electron-rich phosphine ligand is crucial here, as it facilitates the formation of a coordinatively unsaturated and highly reactive palladium(0) species, which is necessary for the oxidative addition of sterically hindered aryl halides.

  • Transmetalation: In this step, the organic group from the organoboron reagent (4-methylphenylboronic acid) is transferred to the palladium(II) center. This process is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species. The choice of base is critical and can significantly impact the reaction rate and yield.

  • Reductive Elimination: The final step involves the reductive elimination of the two coupled organic fragments from the palladium(II) complex, forming the desired biaryl product (this compound) and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Protocol 1: Synthesis of this compound via Suzuki-Miyaura Coupling

This protocol details the synthesis of the target molecule from commercially available or readily synthesized starting materials.

Reaction Scheme:

Materials:

Reagent/MaterialCAS NumberMolecular WeightQuantityMoles
2-Bromo-4-methylbenzoic acid7697-27-0215.04 g/mol 2.15 g10.0 mmol
4-Methylphenylboronic acid5720-05-8135.96 g/mol 1.63 g12.0 mmol
Palladium(II) acetate (Pd(OAc)₂)3375-31-3224.50 g/mol 22.5 mg0.1 mmol (1 mol%)
SPhos657408-07-6410.51 g/mol 82.1 mg0.2 mmol (2 mol%)
Potassium phosphate (K₃PO₄)7778-53-2212.27 g/mol 6.37 g30.0 mmol
1,4-Dioxane123-91-188.11 g/mol 40 mL-
Water (degassed)7732-18-518.02 g/mol 10 mL-

Step-by-Step Procedure:

  • Reaction Setup: To a dry 100 mL Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzoic acid (2.15 g, 10.0 mmol), 4-methylphenylboronic acid (1.63 g, 12.0 mmol), palladium(II) acetate (22.5 mg, 0.1 mmol), SPhos (82.1 mg, 0.2 mmol), and potassium phosphate (6.37 g, 30.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with argon or nitrogen three times to ensure an inert atmosphere.

  • Solvent Addition: Add degassed 1,4-dioxane (40 mL) and degassed water (10 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (50 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Acidify the aqueous layer to pH 2-3 with 2 M HCl. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford the pure this compound.

Expected Yield: 75-85%

Characterization Data: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Synthesis of Precursors

For instances where the starting materials are not commercially available, the following protocols can be utilized.

Protocol 1a: Synthesis of 2-Bromo-4-methylbenzoic acid

This can be achieved through the bromination of 4-methylbenzoic acid.

Protocol 1b: Synthesis of 4-Methylphenylboronic acid

This is typically prepared from 4-bromotoluene via a Grignard reaction followed by treatment with a borate ester.[2]

Alternative Synthetic Routes

While Suzuki-Miyaura coupling is the most prevalent method, other synthetic strategies can be employed, particularly when specific functional group tolerance is required or to explore alternative synthetic disconnections.

Directed Ortho-Metalation (DoM)

Directed ortho-metalation is a powerful tool for the regioselective functionalization of aromatic rings.[3][4][5][6] In this approach, a directing metalation group (DMG) on the aromatic ring directs a strong base (typically an organolithium reagent) to deprotonate the adjacent ortho-position, creating a nucleophilic aryllithium species. This can then be quenched with an electrophile.

For the synthesis of this compound, one could envision a strategy starting from a suitably protected 4-methylbenzoic acid derivative.

Diagram: Directed Ortho-Metalation Strategy

DoM_Strategy Starting_Material Protected 4-methylbenzoic acid Step1 1. Strong Base (e.g., n-BuLi) 2. Electrophile (e.g., I₂) Starting_Material->Step1 Intermediate Ortho-iodinated intermediate Step1->Intermediate Step2 Suzuki Coupling with 4-methylphenylboronic acid Intermediate->Step2 Product Target Molecule Step2->Product

Caption: A potential synthetic route utilizing Directed ortho-Metalation.

This method offers an alternative to the direct use of 2-bromo-4-methylbenzoic acid but requires careful control of reaction conditions due to the highly reactive nature of organolithium reagents.

Palladium-Catalyzed C-H Arylation

Direct C-H arylation has emerged as a powerful and atom-economical method for the formation of C-C bonds, avoiding the need for pre-functionalized starting materials.[7][8] This approach involves the direct coupling of a C-H bond with an aryl halide or another coupling partner.

For the synthesis of our target molecule, a potential route could involve the palladium-catalyzed C-H arylation of 4-methylbenzoic acid with 4-bromotoluene. However, achieving high regioselectivity in C-H activation can be challenging and often requires the use of a directing group.

Conclusion

The synthesis of this compound and its derivatives is most reliably achieved through the Suzuki-Miyaura cross-coupling reaction. This method offers high yields, broad functional group tolerance, and utilizes readily available starting materials. Understanding the mechanism of this reaction is key to its successful implementation and optimization. Alternative strategies such as directed ortho-metalation and C-H arylation provide complementary approaches that may be advantageous in specific synthetic contexts. The protocols and insights provided in this document are intended to serve as a comprehensive guide for researchers in their efforts to synthesize these important chemical entities.

References

  • Miyaura, N.; Suzuki, A. Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 1995 , 95 (7), 2457–2483. [Link]

  • Chemisty LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • ChemBK. (4-Methylphenyl)Boronic Acid. [Link]

  • Baran, P. S. Directed Metalation: A Survival Guide. [Link]

  • Myers, A. G. Research Group. Directed Ortho Metalation. [Link]

  • Organic Chemistry Portal. Directed ortho Metalation (DOM). [Link]

  • Sanford, M. S. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 2011 , 133 (45), 18231-18244. [Link]

  • Beilstein Journals. Intramolecular C–H arylation of pyridine derivatives with a palladium catalyst for the synthesis of multiply fused heteroaromatic compounds. [Link]

  • Clary, R. et al. A Green, One-Pot Route to the Biphenyldicarboxylic Acids: Useful Intermediates in Polymer Synthesis. International Journal of Organic Chemistry, 2013 , 3, 143-147. [Link]

Sources

Application Notes & Protocols: The Synthetic Utility of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, a structurally significant molecule in modern organic synthesis. Due to the steric hindrance imposed by the ortho-carboxylic acid group, this compound presents both challenges and unique opportunities in synthetic chemistry. This document details a robust protocol for its synthesis via the Suzuki-Miyaura cross-coupling reaction, a cornerstone of carbon-carbon bond formation. Furthermore, we delve into the potential applications of this molecule as a precursor for developing advanced chiral ligands and as a valuable building block in medicinal chemistry, leveraging its inherent atropisomeric properties and rigid biphenyl scaffold. This guide is intended for researchers and professionals in organic synthesis and drug development seeking to understand and utilize sterically hindered biaryl compounds.

Introduction: Structural Significance and Potential

This compound is a biaryl carboxylic acid characterized by a biphenyl core with methyl groups at the 4 and 4' positions and a carboxylic acid group at the 2-position. The key feature of this molecule is the ortho-substituent, which forces the two phenyl rings to adopt a non-planar conformation. This restricted rotation around the C-C single bond connecting the rings gives rise to atropisomerism—a form of axial chirality. This inherent chirality, combined with the reactive handle of the carboxylic acid, makes it a highly valuable, albeit challenging, synthetic target.

The applications of such molecules are primarily driven by this unique three-dimensional structure. They can serve as precursors to a wide range of chiral ligands essential for asymmetric catalysis, where controlling the stereochemical outcome of a reaction is paramount. In the realm of drug discovery, the rigid biphenyl scaffold is a common motif in pharmacologically active compounds, and the carboxylic acid group can act as a key binding element or a bioisostere.[1][2]

This document provides a comprehensive guide to the synthesis of this molecule using a state-of-the-art cross-coupling methodology and explores its promising applications.

Synthesis via Suzuki-Miyaura Cross-Coupling

The construction of the biaryl backbone is most efficiently achieved through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction, which couples an organoboron species with an organohalide, is particularly well-suited for this task due to its high functional group tolerance and generally mild reaction conditions.[3] For a sterically hindered target like this compound, the choice of catalyst, ligand, and base is critical to achieving high yields.[4][5]

Synthetic Workflow Overview

The logical disconnection for our target molecule points to 4-methylphenylboronic acid and a 2-halo-4-methylbenzoic acid derivative as the ideal coupling partners. The following diagram illustrates the synthetic workflow.

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A 2-Bromo-4-methylbenzoic acid C Suzuki-Miyaura Coupling Pd Catalyst, Ligand, Base A->C B 4-Methylphenylboronic acid B->C D This compound C->D Workup & Purification

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol is designed to be self-validating by providing clear justifications for the selection of each reagent, ensuring reproducibility and a high probability of success.

Reaction Scheme: (Image of the reaction scheme: 2-Bromo-4-methylbenzoic acid + 4-Methylphenylboronic acid -> this compound)

Materials and Reagents:

ReagentFormulaMW ( g/mol )Molar Eq.Amount
2-Bromo-4-methylbenzoic acidC₈H₇BrO₂215.041.02.15 g (10.0 mmol)
4-Methylphenylboronic acidC₇H₉BO₂135.961.52.04 g (15.0 mmol)
Pd₂(dba)₃C₅₁H₄₂O₃Pd₂915.720.0191.6 mg (0.1 mmol)
SPhos (Ligand)C₂₇H₃₁O₂P410.500.04164.2 mg (0.4 mmol)
Potassium Phosphate (K₃PO₄)K₃PO₄212.273.06.37 g (30.0 mmol)
1,4-DioxaneC₄H₈O₂--80 mL
WaterH₂O--20 mL

Justification of Reagents:

  • Catalyst (Pd₂(dba)₃): Tris(dibenzylideneacetone)dipalladium(0) is a stable Pd(0) source, which is essential for initiating the catalytic cycle.

  • Ligand (SPhos): 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl (SPhos) is a Buchwald ligand known for its high activity in coupling sterically hindered substrates. Its bulky nature promotes the reductive elimination step and prevents catalyst decomposition.[5]

  • Base (K₃PO₄): A moderately strong base is required to activate the boronic acid. Potassium phosphate is effective and generally compatible with a wide range of functional groups.[5] Using the carboxylic acid directly can sometimes be challenging due to competition with the ligand for the palladium center; however, robust ligand systems like SPhos often overcome this.[4]

  • Solvent (Dioxane/Water): A mixture of an organic solvent and water is typical for Suzuki couplings. Dioxane effectively dissolves the organic components, while water is necessary to dissolve the inorganic base.

Step-by-Step Procedure:

  • Vessel Preparation: To a 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet, add 2-bromo-4-methylbenzoic acid (2.15 g, 10.0 mmol), 4-methylphenylboronic acid (2.04 g, 15.0 mmol), and potassium phosphate (6.37 g, 30.0 mmol).

  • Catalyst and Ligand Addition: In a separate vial, weigh Pd₂(dba)₃ (91.6 mg, 0.1 mmol) and SPhos (164.2 mg, 0.4 mmol). Add them to the reaction flask.

  • Solvent Addition and Degassing: Add 1,4-dioxane (80 mL) and water (20 mL) to the flask. Degas the mixture thoroughly by bubbling nitrogen through the solution for 15-20 minutes to remove any dissolved oxygen, which can oxidize and deactivate the palladium catalyst.

  • Reaction: Heat the reaction mixture to 100 °C under a nitrogen atmosphere and stir vigorously for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up - Quenching and Acidification: After the reaction is complete (as indicated by the consumption of the starting bromide), cool the mixture to room temperature. Carefully add 100 mL of water. Acidify the aqueous solution to pH ~2 with 2M HCl. This step protonates the carboxylate salt to precipitate the desired carboxylic acid product.

  • Work-up - Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 75 mL). Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine (1 x 100 mL) to remove residual water and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product will likely be a solid. Purify it by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the pure this compound. Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water) may yield the pure product.

Potential Applications and Future Directions

The synthetic accessibility of this compound opens avenues for its use in specialized fields of chemical research.

Precursor for Chiral Ligand Synthesis

The carboxylic acid group serves as a versatile chemical handle for elaboration into more complex structures, particularly chiral phosphine ligands. The inherent atropisomerism of the biphenyl backbone can be harnessed to create a chiral environment around a metal center in asymmetric catalysis.

G A 4,4'-Dimethyl-[1,1'-biphenyl] -2-carboxylic acid B Multi-step Transformation (e.g., Reduction, Amide Coupling, Phosphinylation) A->B C Chiral Phosphine Ligand (e.g., PHOS-type) B->C

Caption: Conceptual pathway from carboxylic acid to a chiral ligand.

A typical synthetic sequence could involve:

  • Reduction of the carboxylic acid to the corresponding alcohol.

  • Conversion of the alcohol to a halide or tosylate.

  • Displacement with a phosphine oxide, followed by reduction, or direct reaction with a lithium phosphide.

Such ligands are invaluable for stereoselective reactions like asymmetric hydrogenation, hydroformylation, or further cross-coupling reactions.

Building Block in Medicinal Chemistry

The biphenyl moiety is a "privileged scaffold" in drug discovery, appearing in numerous approved drugs. Carboxylic acids are also critical functional groups that often interact with biological targets through hydrogen bonding and ionic interactions.[1]

The structure of this compound could be particularly advantageous:

  • Conformational Rigidity: The sterically enforced twist angle can pre-organize the molecule for optimal binding to a target protein, potentially increasing potency and selectivity.

  • Metabolic Stability: The methyl groups can block sites of potential metabolic oxidation, improving the pharmacokinetic profile of a drug candidate.

  • Vectorial Projection: The ortho-carboxy group projects out of the plane of the adjacent phenyl ring, allowing it to probe specific binding pockets that a para-substituted analogue could not reach.

This molecule is an excellent candidate for fragment-based drug discovery or for use as a key intermediate in the synthesis of more complex active pharmaceutical ingredients (APIs).

Conclusion

This compound, while not a commonplace reagent, represents a class of molecules with significant untapped potential. Its synthesis, though requiring careful selection of modern catalytic systems, is readily achievable through the robust Suzuki-Miyaura cross-coupling reaction. The detailed protocol and mechanistic rationale provided herein serve as a reliable guide for its preparation. The true value of this compound lies in its future applications as a chiral building block for asymmetric catalysis and as a unique, conformationally restricted scaffold for the design of next-generation therapeutics. Further exploration of this and related structures is highly encouraged for researchers aiming to push the boundaries of stereoselective synthesis and medicinal chemistry.

References

  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. (n.d.). Amazon S3.
  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. (2023, September 12). Protocols.io. Retrieved January 22, 2026, from [Link]

  • Dimethyl 4,4'-biphenyldicarboxylate. (n.d.). PubChem. Retrieved January 22, 2026, from [Link]

  • Spectra and physical data of (A2). (n.d.). The Royal Society of Chemistry. Retrieved January 22, 2026, from [Link]

  • A Versatile System of Solvent, Catalyst, and Ligand for Challenging Biphenyl Synthesis Through Suzuki‐Miyaura Reactions. (2025, November 26). PMC. Retrieved January 22, 2026, from [Link]

  • Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. (2025, August 7). ResearchGate. Retrieved January 22, 2026, from [Link]

  • Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. (n.d.). Journal of the American Chemical Society. Retrieved January 22, 2026, from [Link]

  • Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. (2022, May 19). Hindawi. Retrieved January 22, 2026, from [Link]

  • Application of Carboxylic Acid Bioisosteres in Drug Structure Optimization. (2025). OUCI. Retrieved January 22, 2026, from [Link]

Sources

Application Notes and Protocols for Biphenyl Carboxylic Acids in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a comprehensive technical guide for researchers, scientists, and professionals in drug development and materials science on the application of biphenyl carboxylic acid derivatives in the synthesis of advanced materials. While focusing on the well-documented applications of 4,4'-biphenyl dicarboxylic acid (BPDC) and its substituted analogues due to the extensive research available, this guide offers transferable insights and protocols relevant to the broader class of biphenyl carboxylic acids. The primary applications detailed herein are the synthesis of Metal-Organic Frameworks (MOFs) for energy storage and catalysis, and the preparation of high-performance polyamides. This guide is structured to provide not only step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.

Part 1: The Role of Biphenyl Carboxylic Acids in Materials Science

Biphenyl carboxylic acids represent a versatile class of organic linkers, or ligands, crucial in the bottom-up synthesis of functional materials. Their rigid biphenyl backbone provides a robust and predictable geometry, which is essential for creating ordered, porous structures like Metal-Organic Frameworks (MOFs). The carboxylic acid functional groups are excellent coordinating agents for metal ions, forming stable bonds that define the framework's structure and properties.[1] The strategic placement of substituent groups, such as methyl groups, on the biphenyl core can be used to fine-tune the resulting material's properties, including pore size, surface area, and chemical environment.

While direct applications of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid are not extensively reported in the current literature, the principles and protocols outlined for its isomers and related biphenyl dicarboxylic acids are highly relevant. The insights gained from studying compounds like 4,4'-biphenyl dicarboxylic acid (BPDC) and its derivatives provide a strong foundation for exploring the potential of other substituted biphenyl carboxylic acids in materials design.

Part 2: Application in Metal-Organic Frameworks (MOFs)

MOFs are a class of crystalline porous materials composed of metal ions or clusters coordinated to organic ligands.[1] Biphenyl dicarboxylic acids are frequently employed as ligands due to their ability to create robust frameworks with high surface areas and tunable pore sizes, making them suitable for applications in gas storage, separation, catalysis, and energy storage.[1][2]

Application Highlight: Nickel-Based MOFs for Supercapacitors

Recent research has demonstrated the facile synthesis of nickel-based MOFs using 4,4'-biphenyl dicarboxylic acid (BPDC) as the organic linker for high-performance supercapacitors.[2][3] These materials exhibit high specific capacitance and excellent cycling stability, attributed to their tunable pore size and high surface area.[2][4]

The length of the organic linker, such as BPDC, directly influences the pore size and surface area of the resulting MOF.[4] Longer linkers can lead to larger pores, which in turn can enhance the capacitance properties of the material.[3] The hydrothermal synthesis method allows for the controlled crystallization of the MOF, with temperature being a key parameter to tune the morphology and porosity of the final product.[2][3]

This protocol is adapted from a published procedure for the synthesis of Ni-BPDC-MOF for supercapacitor applications.[3]

Materials:

  • 4,4'-Biphenyl dicarboxylic acid (BPDC)

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

Equipment:

  • 50 mL Teflon-lined stainless steel autoclave

  • Magnetic stirrer

  • Centrifuge

  • Vacuum oven

Procedure:

  • Solution Preparation: Dissolve 0.149 g of BPDC and 0.096 g of nickel nitrate hexahydrate in 20 mL of DMF in a beaker.

  • Stirring: Stir the solution continuously until a homogeneous mixture is obtained. The molar ratio between the organic ligand (BPDC) and the metal salt is maintained at 3:2.[3]

  • Hydrothermal Reaction: Transfer the solution into a 50 mL Teflon-lined stainless steel autoclave.

  • Heating: Seal the autoclave and heat it in an oven at 180 °C for 10 hours.[3] The temperature can be varied (e.g., 120 °C, 150 °C, 210 °C) to tune the pore size and morphology of the MOF.[3]

  • Product Collection: After the reaction, allow the autoclave to cool down to room temperature. A light green precipitate will have formed.

  • Washing: Collect the precipitate by centrifugation. Wash the product thoroughly with DMF and then with ethanol to remove any unreacted precursors.

  • Drying: Dry the final product in a vacuum oven at 120 °C for 24 hours to activate the MOF.[3]

The synthesized Ni-BPDC-MOF can be characterized using techniques such as X-ray diffraction (XRD) for phase purity and crystallinity, scanning electron microscopy (SEM) for morphology, and Brunauer-Emmett-Teller (BET) analysis for surface area and pore size distribution.

Synthesis Temperature (°C)MorphologySpecific Surface Area (m²/g)Average Pore Diameter (nm)Specific Capacitance (F/g at 1 A/g)
180Nanoplate311.99~29.2488

Table 1: Properties of Ni-BPDC-MOF synthesized at 180 °C. Data sourced from Nanomaterials (Basel), 2022.[2][3]

MOF_Synthesis_Workflow cluster_prep Solution Preparation cluster_reaction Hydrothermal Synthesis cluster_processing Product Processing BPDC BPDC Mix Mixing & Stirring BPDC->Mix Ni_salt Ni(NO₃)₂·6H₂O Ni_salt->Mix DMF DMF DMF->Mix Autoclave Autoclave 180°C, 10h Mix->Autoclave Centrifuge Centrifugation Autoclave->Centrifuge Wash_DMF Wash with DMF Centrifuge->Wash_DMF Wash_EtOH Wash with Ethanol Wash_DMF->Wash_EtOH Dry Vacuum Drying 120°C, 24h Wash_EtOH->Dry Final_Product Ni-BPDC-MOF Dry->Final_Product caption Workflow for Ni-BPDC-MOF Synthesis. Polyamide_Properties cluster_properties Key Properties Monomer Biphenyl Diacid Monomer (with methylene spacers) Polymerization Yamazaki Phosphorylation Monomer->Polymerization Diamine Aromatic Diamine Diamine->Polymerization Polyamide Resulting Polyamide Polymerization->Polyamide Solubility Improved Solubility Polyamide->Solubility due to flexible spacers Thermal_Stability High Thermal Stability Polyamide->Thermal_Stability due to rigid biphenyl core Processability Enhanced Processability Solubility->Processability caption Structure-Property Relationship in Polyamides.

Caption: Structure-Property Relationship in Polyamides.

Part 4: Conclusion and Future Outlook

Biphenyl carboxylic acids are a cornerstone in the development of advanced functional materials. Their structural rigidity and versatile coordination chemistry make them indispensable building blocks for MOFs and high-performance polymers. The protocols and insights provided in this guide, primarily based on the well-studied 4,4'-biphenyl dicarboxylic acid and its derivatives, offer a robust starting point for researchers. Future work may focus on exploring less common isomers, such as this compound, to uncover novel material properties and applications. The continued investigation into the structure-property relationships of these materials will undoubtedly lead to the design of next-generation materials for a wide range of technological challenges.

References

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. Nanomaterials (Basel). 2022 Jun 15;12(12):2062. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. Des Monomers Polym. 2020 Sep 30;23(1):177-187. [Link]

  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. ResearchGate. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed Central. [Link]

  • Full article: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]

  • Synthesis of novel biphenyl‐fused alicyclic tetracarboxylic dianhydride and its performance in thermostable and transparent colorless polyimides. ResearchGate. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. ACS Publications. [Link]

  • Two Metal-Organic Frameworks Built from 2, 2'-Dimethyl-4, 4'-biphenyldicarboxylic Acid. WJ-Net. [Link]

  • RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • Dimethyl biphenyl-4,4′-dicarboxylate. PubMed Central. [Link]

  • Dimethyl 4,4'-biphenyldicarboxylate. PubChem. [Link]

  • Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. PubMed Central. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]

  • Zn(II) and Cu(II) Metal Organic Frameworks Constructed from Terphenyl-4,4′′-dicarboxylic Acid Derivative: Synthesis, Structure and Catalytic Application in Aldehyde Cyanosilylation. ResearchGate. [Link]

  • The Role of 2',5'-dimethyl-[1,1':4',1''-terphenyl]-4,4''-dicarboxylic Acid in Modern Material Synthesis. Ningbo Inno Pharmchem Co., Ltd. [Link]

  • Selective Synthesis of 4,4′-Dimethylbiphenyl from 2‑Methylfuran. ACS Figshare. [Link]

  • A Series of Metal–Organic Frameworks with 2,2′-Bipyridyl Derivatives: Synthesis vs. Structure Relationships, Adsorption, and Magnetic Studies. National Institutes of Health. [Link]

Sources

Application Notes and Protocols for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating Uncharted Territory with Analogous Systems

The field of coordination chemistry is driven by the rational design of organic ligands to construct novel metal-organic frameworks (MOFs) and coordination polymers with tailored properties. While the specific ligand, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid , is not extensively documented in the existing literature as a building block for coordination polymers, its structural attributes present a compelling case for its exploration. This guide, therefore, leverages established principles from the coordination chemistry of structurally related unsymmetrical biphenyl carboxylic acids to provide a comprehensive set of application notes and protocols. By drawing parallels with analogous systems, we aim to equip researchers with the foundational knowledge and practical methodologies to pioneer the use of this promising ligand.

Ligand Profile: this compound

Chemical Structure:

Key Structural Features and Their Implications in Coordination Chemistry:

  • Asymmetry: The non-symmetrical substitution pattern, with a carboxylic acid at the 2-position and methyl groups at the 4- and 4'-positions, is a departure from the more commonly studied symmetric biphenyl dicarboxylates. This inherent asymmetry can disrupt the formation of highly symmetric, high-symmetry crystal structures, potentially leading to the formation of non-centrosymmetric or chiral frameworks with interesting optical or catalytic properties.

  • Coordinating Group: The single carboxylic acid group provides a versatile coordination site. Depending on the metal ion, solvent system, and reaction conditions, it can adopt various coordination modes, including monodentate, bidentate chelating, and bidentate bridging, influencing the dimensionality and topology of the resulting coordination polymer.

  • Steric Hindrance and Pore Functionalization: The methyl group at the 4-position, ortho to the biphenyl linkage, can introduce steric hindrance that influences the dihedral angle between the two phenyl rings. Both methyl groups can also project into the pores of a resulting framework, modifying the pore environment to be more hydrophobic and potentially influencing guest-host interactions.

  • Rotational Freedom: The biphenyl backbone possesses rotational freedom around the C-C single bond, allowing the ligand to adopt different conformations to accommodate the coordination preferences of various metal centers.[1]

Proposed Synthesis of this compound

The synthesis of unsymmetrical biphenyls is most effectively achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly robust and widely used method.[2][3][4][5] The following protocol outlines a plausible synthetic route.

Protocol 2.1: Synthesis via Suzuki-Miyaura Coupling

This two-step protocol involves the Suzuki-Miyaura coupling of a boronic acid with a bromo-substituted benzoic acid ester, followed by hydrolysis to yield the desired carboxylic acid.

Step 1: Suzuki-Miyaura Coupling

  • Reactants:

    • Methyl 2-bromo-4-methylbenzoate

    • 4-Methylphenylboronic acid

    • Palladium(0) catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄])

    • Base (e.g., K₂CO₃, Cs₂CO₃)

    • Solvent (e.g., 1,4-dioxane/water mixture)

  • Procedure:

    • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add methyl 2-bromo-4-methylbenzoate (1.0 eq), 4-methylphenylboronic acid (1.2 eq), and the base (2.0-3.0 eq).

    • Add the palladium catalyst (0.02-0.05 eq).

    • Degas the solvent mixture (e.g., 1,4-dioxane:water 4:1) by bubbling with the inert gas for 15-20 minutes, then add it to the flask via cannula.

    • Heat the reaction mixture to reflux (typically 80-100 °C) and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain methyl 4,4'-dimethyl-[1,1'-biphenyl]-2-carboxylate.

Step 2: Ester Hydrolysis

  • Reactants:

    • Methyl 4,4'-dimethyl-[1,1'-biphenyl]-2-carboxylate from Step 1

    • Base (e.g., LiOH, NaOH, or KOH)

    • Solvent (e.g., THF/water or methanol/water mixture)

  • Procedure:

    • Dissolve the ester in the solvent mixture.

    • Add an aqueous solution of the base (e.g., 2 M LiOH) and stir the mixture at room temperature or with gentle heating (e.g., 40-60 °C) for 2-6 hours. Monitor the reaction by TLC.

    • Once the reaction is complete, remove the organic solvent under reduced pressure.

    • Acidify the aqueous solution with a dilute acid (e.g., 1 M HCl) to precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield this compound.

Diagram of the Proposed Synthetic Pathway:

G cluster_step1 Step 1: Suzuki-Miyaura Coupling cluster_step2 Step 2: Ester Hydrolysis A Methyl 2-bromo-4-methylbenzoate C Pd(PPh₃)₄, Base Dioxane/H₂O, Reflux A->C B 4-Methylphenylboronic acid B->C D Methyl 4,4'-dimethyl- [1,1'-biphenyl]-2-carboxylate C->D E LiOH, THF/H₂O D->E F 4,4'-Dimethyl-[1,1'-biphenyl]- 2-carboxylic acid E->F

Caption: Proposed two-step synthesis of the target ligand.

Application Notes for Coordination Polymer and MOF Synthesis

The unique structural characteristics of this compound make it a compelling candidate for the construction of novel coordination polymers and MOFs. The following notes provide insights into its potential behavior and applications in this context.

Rationale for Use: The Advantage of Asymmetry

The use of asymmetric ligands is a powerful strategy in crystal engineering to create complex and functional materials.[6] Unlike their symmetric counterparts that often lead to highly predictable and symmetric networks, asymmetric ligands can introduce a level of "frustration" in the crystal packing, which can result in:

  • Lower Symmetry Frameworks: The formation of non-centrosymmetric (NCS) materials, which are of interest for applications in nonlinear optics (NLO) and ferroelectricity.

  • Chiral Frameworks: The potential for spontaneous resolution of enantiomeric frameworks or the construction of chiral materials from an achiral ligand.

  • Novel Topologies: The generation of unprecedented network topologies that are not accessible with symmetric linkers. The introduction of substituents can also play a crucial role in directing the final framework topology.[7][8]

Expected Coordination Modes and Structural Outcomes

The carboxylate group of the ligand is expected to coordinate to metal ions in several ways, with the outcome depending on the nature of the metal ion, the presence of co-ligands, and the reaction conditions.

Coordination ModeDescriptionPotential Structural Outcome
Monodentate The carboxylate group binds to a single metal center through one of its oxygen atoms.Can lead to discrete complexes or low-dimensional (1D) chains.
Bidentate Chelating Both oxygen atoms of the carboxylate group bind to the same metal center, forming a chelate ring.Often results in discrete complexes or can act as a terminating ligand.
Bidentate Bridging (Syn-Syn) The two oxygen atoms of the carboxylate group bridge two metal centers.A common mode for building robust, higher-dimensional (2D or 3D) frameworks.
Bidentate Bridging (Syn-Anti) The two oxygen atoms bridge two metal centers with a different geometry compared to syn-syn.Can lead to the formation of 1D chains or more complex framework structures.

Hypothetical Coordination Scenario:

Caption: A hypothetical bridging coordination mode.

Potential Applications

Based on the properties of MOFs constructed from analogous functionalized biphenyl ligands, potential applications for materials synthesized with this compound include:

  • Heterogeneous Catalysis: The methyl-functionalized pores could provide a suitable environment for catalysis involving non-polar substrates.

  • Gas Storage and Separation: The modified pore chemistry may lead to selective adsorption of certain gases.

  • Luminescent Sensing: If coordinated with luminescent metal ions (e.g., lanthanides), the resulting MOFs could be explored as chemical sensors.

  • Drug Delivery: The hydrophobic nature of the pores could be suitable for the encapsulation of hydrophobic drug molecules.

Protocol for Solvothermal Synthesis of a Coordination Polymer/MOF

Solvothermal synthesis is a common method for obtaining crystalline coordination polymers and MOFs. The following is a general protocol that can be used as a starting point for exploring the coordination chemistry of this compound. Optimization of the parameters will likely be necessary.

Reagents and Equipment
  • Ligand: this compound

  • Metal Salt: A suitable metal salt (e.g., Zn(NO₃)₂·6H₂O, Cu(NO₃)₂·3H₂O, Cd(NO₃)₂·4H₂O)

  • Solvent: A high-boiling point polar solvent (e.g., N,N-Dimethylformamide (DMF), N,N-Diethylformamide (DEF), Dimethyl sulfoxide (DMSO))

  • Optional Modulators: A small amount of a monocarboxylic acid (e.g., formic acid, acetic acid) can sometimes improve crystal quality.

  • Reaction Vessels: Small glass vials or Teflon-lined stainless steel autoclaves.

  • Oven: A programmable laboratory oven.

  • Filtration apparatus

  • Washing Solvents: The synthesis solvent (e.g., DMF) and a lower-boiling point solvent for washing (e.g., ethanol, acetone).

Synthesis Procedure
  • In a small glass vial, combine this compound (e.g., 0.1 mmol) and the chosen metal salt (e.g., 0.1 mmol). The ligand-to-metal ratio is a critical parameter to vary during optimization.

  • Add the solvent (e.g., 5 mL of DMF).

  • If using a modulator, add a small amount (e.g., 1-5 equivalents relative to the metal salt).

  • Cap the vial tightly. If using a Teflon-lined autoclave, seal it according to the manufacturer's instructions.

  • Place the reaction vessel in a programmable oven.

  • Heat the oven to the desired temperature (typically between 80 °C and 150 °C) over a period of 1-2 hours.

  • Hold the temperature for the desired reaction time (typically 24 to 72 hours).

  • Slowly cool the oven to room temperature over 12-24 hours to promote the formation of high-quality single crystals.

  • Isolate the crystalline product by decanting the mother liquor.

  • Wash the crystals with fresh synthesis solvent (e.g., DMF) several times to remove any unreacted starting materials.

  • Exchange the high-boiling point solvent with a more volatile solvent (e.g., ethanol or acetone) by soaking the crystals in the fresh solvent for 24-48 hours, replacing the solvent several times.

  • Dry the product, either in air or under a mild vacuum.

Characterization of the Resulting Coordination Materials

A thorough characterization is essential to understand the structure and properties of the newly synthesized materials.

TechniquePurpose
Single-Crystal X-ray Diffraction (SCXRD) To determine the precise crystal structure, including bond lengths, bond angles, coordination environment of the metal, and the overall framework topology.
Powder X-ray Diffraction (PXRD) To confirm the phase purity of the bulk sample and to compare the experimental pattern with the one simulated from the SCXRD data.
Thermogravimetric Analysis (TGA) To assess the thermal stability of the material and to identify the loss of solvent molecules and the decomposition temperature of the framework.
Fourier-Transform Infrared (FT-IR) Spectroscopy To confirm the coordination of the carboxylate group to the metal center by observing the shift in the C=O stretching frequency compared to the free ligand.
Gas Sorption Analysis (e.g., N₂ at 77 K) If a porous material is obtained, this technique is used to determine the surface area, pore volume, and pore size distribution.
Nuclear Magnetic Resonance (NMR) Spectroscopy Digestion of the material in an acidic solution (e.g., D₂SO₄/DMSO-d₆) can be used to recover the ligand and confirm its integrity via ¹H and ¹³C NMR.

Conclusion and Future Outlook

While the coordination chemistry of this compound remains a nascent area of research, the principles of crystal engineering and the extensive knowledge base from analogous unsymmetrical ligand systems provide a solid foundation for its exploration. The protocols and application notes presented here are intended to serve as a launchpad for researchers to synthesize and characterize novel coordination polymers and MOFs with this intriguing ligand. The inherent asymmetry and functionalization of this building block hold the promise of discovering new materials with unique structures and potentially valuable properties. Systematic investigation into the effects of different metal ions, co-ligands, and reaction conditions will undoubtedly unveil a rich and rewarding area of coordination chemistry.

References

  • Chen, M., et al. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. Bioorganic & Medicinal Chemistry Letters, 18(19), 5272-5276. [Link]

  • Culver, D. B., et al. (2020). Beyond Platonic: How to Build Metal–Organic Polyhedra Capable of Binding Low-Symmetry, Information-Rich Molecular Cargoes. Accounts of Chemical Research, 53(8), 1534-1546. [Link]

  • Chen, M., et al. (2008). Synthesis of unsymmetrical biphenyls as potent cytotoxic agents. PubMed, 18(19), 5272-6. [Link]

  • Deria, P., et al. (2019). The Anisotropic Responses of a Flexible Metal–Organic Framework Constructed from Asymmetric Flexible Linkers and Heptanuclear Zinc Carboxylate Secondary Building Units. Crystal Growth & Design, 19(9), 5245-5253. [Link]

  • Li, Y., et al. (2022). Ortho Effects of Tricarboxylate Linkers in Regulating Topologies of Rare-Earth Metal–Organic Frameworks. ACS Central Science, 8(4), 519-525. [Link]

  • Li, Y., et al. (2022). Regulating topologies of rare-earth metal-organic frameworks via ortho effects. ChemRxiv. [Link]

  • Maji, B., & Maiti, D. (2019). Carboxylic acids as double aryl group donors for biaryl synthesis. Organic & Biomolecular Chemistry, 17(4), 749-753. [Link]

  • Mitran, G., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry, 61(32), 12649-12663. [Link]

  • El-Mekabaty, A., et al. (2023). A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects. RSC Advances, 13(27), 18451-18485. [Link]

  • Zhang, X., et al. (2020). Bimetallic metal–organic frameworks and their derivatives. Chemical Science, 11(20), 5173-5182. [Link]

  • Wang, X., et al. (2018). Structural diversity of six metal–organic frameworks from a rigid bisimidazole ligand and their adsorption of organic dyes. Dalton Transactions, 47(4), 1165-1172. [Link]

  • Li, X., et al. (2022). Tuning Metal–Organic Framework (MOF) Topology by Regulating Ligand and Secondary Building Unit (SBU) Geometry: Structures Built on 8-Connected M6 (M = Zr, Y) Clusters and a Flexible Tetracarboxylate for Propane-Selective Propane/Propylene Separation. Journal of the American Chemical Society, 144(45), 20649-20657. [Link]

  • Byron, D. J., et al. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 831-836. [Link]

  • Lee, S., et al. (2019). Construction of Stable Helical Metal-Organic Frameworks with Conformationally Rigid “Concave Ligand”. Journal of the American Chemical Society, 141(29), 11439-11443. [Link]

  • Maji, T. K., et al. (2007). Molecular Tectonics of Mixed-Ligand Metal−Organic Frameworks: Positional Isomeric Effect, Metal-Directed Assembly, and Structural Diversification. Inorganic Chemistry, 46(7), 2564-2575. [Link]

  • Li, B., et al. (2011). Two unusual (4,6)- and 8-connected metal–organic frameworks constructed from flexible 1,4-benzenebis(thioacetic acid) and pyridine-based ligands. CrystEngComm, 13(1), 127-132. [Link]

  • Dobson, A. J., & Gerkin, R. E. (1998). Biphenyl-2-carboxylic acid: a layered structure. Acta Crystallographica Section C: Crystal Structure Communications, 54(Pt 6), 795-798. [Link]

  • Natarajan, S. (2009). Coordination Chemistry and Ligand Exchange reactions in the Synthesis of New Functional Inorganic Compounds. SlideShare. [Link]

  • White, K. A., et al. (2024). Amino Functionality Enables Aqueous Synthesis of Carboxylic Acid-Based MOFs at Room Temperature by Biomimetic Crystallization. Inorganic Chemistry, 63(21), 9325-9333. [Link]

Sources

Application Notes and Protocols: Esterification of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Steric Maze of Biphenyl Esterification

The esterification of carboxylic acids is a cornerstone of organic synthesis, pivotal in the development of pharmaceuticals, materials, and fine chemicals. However, when the carboxylic acid moiety is flanked by sterically demanding substituents, as in the case of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, conventional methods like the Fischer esterification often prove inefficient. The ortho-substituent on the biphenyl scaffold significantly hinders the approach of the alcohol nucleophile to the carbonyl carbon, necessitating the use of more sophisticated activation strategies. This document provides a detailed guide for researchers, scientists, and drug development professionals on effective protocols for the esterification of this challenging substrate. We will delve into the mechanistic rationale behind the chosen methods, offering step-by-step protocols and field-proven insights to ensure successful synthesis.

The Challenge: Steric Hindrance in this compound

The primary obstacle in the esterification of this compound is the steric congestion around the carboxylic acid group. The proximity of the second phenyl ring restricts the conformational flexibility and shields the electrophilic center from nucleophilic attack. This steric hindrance dramatically slows down the reaction rate of traditional acid-catalyzed esterification, leading to low yields and the need for harsh reaction conditions that may not be compatible with sensitive functional groups elsewhere in the molecule. To overcome this, methods that activate the carboxylic acid to form a more reactive intermediate are required.

Recommended Protocol: Steglich Esterification for Simple Alkyl Esters

For the synthesis of simple alkyl esters, such as the methyl or ethyl ester of this compound, the Steglich esterification is a highly effective and mild method.[1] This reaction utilizes a carbodiimide, typically N,N'-dicyclohexylcarbodiimide (DCC) or the more water-soluble 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (DMAP).[2]

Mechanism of Action: The Role of Carbodiimide and DMAP

The Steglich esterification proceeds through the activation of the carboxylic acid by the carbodiimide (DCC or EDC) to form a highly reactive O-acylisourea intermediate. The alcohol can then attack this intermediate to form the ester and the corresponding urea byproduct. However, for sterically hindered acids, this direct attack can be slow, allowing for an undesirable intramolecular rearrangement of the O-acylisourea to a stable N-acylurea, which terminates the reaction. This is where DMAP plays a crucial catalytic role. As a more potent nucleophile than the alcohol, DMAP rapidly attacks the O-acylisourea to form a reactive N-acylpyridinium intermediate. This new intermediate is not susceptible to rearrangement and is highly electrophilic, readily undergoing attack by the alcohol to furnish the desired ester and regenerate the DMAP catalyst.

// Nodes CarboxylicAcid [label="this compound", fillcolor="#F1F3F4"]; DCC [label="DCC", fillcolor="#F1F3F4"]; OAylisourea [label="O-Acylisourea Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; NAcylurea [label="N-Acylurea (Side Product)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DMAP [label="DMAP", fillcolor="#4285F4", fontcolor="#FFFFFF"]; NAcylpyridinium [label="N-Acylpyridinium Intermediate", fillcolor="#34A853", fontcolor="#FFFFFF"]; Alcohol [label="Alcohol (R-OH)", fillcolor="#F1F3F4"]; Ester [label="Ester Product", fillcolor="#FFFFFF", penwidth=2, color="#34A853"]; DCU [label="Dicyclohexylurea (DCU)", fillcolor="#FFFFFF", penwidth=2, color="#5F6368"];

// Edges CarboxylicAcid -> OAylisourea [label="+ DCC"]; OAylisourea -> NAcylurea [label="Rearrangement (slow, undesirable)"]; OAylisourea -> NAcylpyridinium [label="+ DMAP (fast)"]; NAcylpyridinium -> Ester [label="+ Alcohol"]; Ester -> DMAP [label="(DMAP regenerated)", style=dashed]; NAcylpyridinium -> DCU [label="(forms DCU)"]; } diagram Caption: Mechanism of the Steglich Esterification.

Detailed Experimental Protocol: Synthesis of Methyl 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylate

This protocol is adapted from a documented synthesis of 4'-methylbiphenyl-2-carboxylic acid methyl ester and is directly applicable.[3]

Materials:

ReagentMolar Mass ( g/mol )Amount (mmol)Mass/Volume
This compound240.281.0240 mg
Anhydrous Methanol32.045.00.2 mL
N,N'-Dicyclohexylcarbodiimide (DCC)206.331.1227 mg
4-Dimethylaminopyridine (DMAP)122.170.112 mg
Dichloromethane (DCM), anhydrous--10 mL

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (240 mg, 1.0 mmol) and 4-dimethylaminopyridine (12 mg, 0.1 mmol).

  • Add anhydrous dichloromethane (10 mL) to dissolve the solids.

  • Add anhydrous methanol (0.2 mL, 5.0 mmol) to the solution.

  • Cool the flask to 0 °C in an ice bath.

  • In a separate container, dissolve N,N'-dicyclohexylcarbodiimide (227 mg, 1.1 mmol) in a minimal amount of anhydrous dichloromethane.

  • Slowly add the DCC solution to the reaction mixture at 0 °C with continuous stirring.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-5 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting carboxylic acid is consumed.

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed. Filter the reaction mixture through a sintered glass funnel to remove the DCU.

  • Wash the precipitate with a small amount of cold dichloromethane.

  • Combine the filtrates and wash sequentially with 5% aqueous HCl (2 x 10 mL), saturated aqueous NaHCO₃ (2 x 10 mL), and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford the pure methyl 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylate. A yield of over 95% can be expected.[3]

Alternative Protocols for More Sterically Demanding Alcohols

When the alcohol is also sterically hindered (e.g., a secondary or tertiary alcohol), the Steglich esterification may become less efficient. In such cases, more powerful activation methods are recommended.

Yamaguchi Esterification

The Yamaguchi esterification is particularly well-suited for the synthesis of sterically hindered esters.[4][5] The reaction involves the formation of a mixed anhydride by reacting the carboxylic acid with 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent) in the presence of a tertiary amine base. This mixed anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP.[6]

Yamaguchi_Esterification

General Protocol Outline:

  • The carboxylic acid is dissolved in an aprotic solvent (e.g., toluene or THF) with triethylamine.

  • 2,4,6-trichlorobenzoyl chloride is added, and the mixture is stirred to form the mixed anhydride.

  • A solution of the alcohol and DMAP in the same solvent is then added to the reaction mixture.

  • The reaction is typically stirred at room temperature until completion.

  • Work-up involves aqueous extraction to remove salts and purification by chromatography.

Mitsunobu Reaction

For particularly challenging esterifications, especially with secondary alcohols where inversion of stereochemistry is desired, the Mitsunobu reaction is a powerful tool.[7][8][9] This reaction involves the use of a phosphine, typically triphenylphosphine (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

The reaction proceeds by activating the alcohol, which then undergoes an SN2 reaction with the carboxylate. A key feature of the Mitsunobu reaction is the inversion of stereochemistry at the alcohol center.

General Protocol Outline:

  • The carboxylic acid, alcohol, and triphenylphosphine are dissolved in an anhydrous aprotic solvent (e.g., THF or DCM).

  • The solution is cooled to 0 °C.

  • The azodicarboxylate (DEAD or DIAD) is added dropwise to the stirred solution.

  • The reaction is typically allowed to warm to room temperature and stirred until completion.

  • A significant challenge with the Mitsunobu reaction is the removal of byproducts (triphenylphosphine oxide and the reduced azodicarboxylate). Purification is almost always achieved by column chromatography.

Summary and Outlook

The successful esterification of the sterically hindered this compound hinges on the appropriate choice of activating reagents. For simple primary alcohols, the Steglich esterification provides a mild and efficient route. For more sterically demanding alcohols, the Yamaguchi esterification offers a robust alternative. In cases where stereochemical inversion of a secondary alcohol is required, the Mitsunobu reaction is the method of choice. The protocols and mechanistic insights provided in this application note are intended to equip researchers with the necessary tools to confidently approach the synthesis of esters from this and other sterically challenging carboxylic acids, thereby facilitating advancements in drug discovery and materials science.

References

  • Chemguide. (n.d.). Esterification - Alcohols and Carboxylic Acids. Retrieved from [Link][10]

  • Wikipedia. (2023). Steglich esterification. Retrieved from [Link][1]

  • Master Organic Chemistry. (2023). Mitsunobu Reaction. Retrieved from [Link][7]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link][11]

  • Online Organic Chemistry Tutor. (n.d.). Yamaguchi Esterification. Retrieved from [Link][6]

  • Munir, R., Zahoor, A. F., Anjum, M. N., Mansha, A., Irfan, A., Chaudhry, A. R., ... & Mojzych, M. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Frontiers in Chemistry, 12, 1477764. Retrieved from [Link][4]

  • Bentham Science Publishers. (2023). Improved Process for Esterification Reaction of Carboxylic Acid Using N-Bromosuccinimide and Triphenylphosphine as Activating Agents. Retrieved from [Link][12]

  • Organic Chemistry Portal. (n.d.). Acid to Ester - Common Conditions. Retrieved from [Link][2]

  • YouTube. (2019, July 29). 08.08 Esterification of Carboxylic Acids. Retrieved from [Link][13]

  • YouTube. (2019, January 25). Esterification--Making Esters from Carboxylic Acids. Retrieved from [Link][14]

  • ResearchGate. (2017). A Convenient Procedure for the Esterification of Benzoic Acids with Phenols: A New Application for the Mitsunobu Reaction. Retrieved from [Link][15]

  • Hughes, D. L. (1992). The Mitsunobu reaction. Organic reactions, 42, 335-656.
  • Google Patents. (n.d.). Method for the preparation of carboxylic acid methyl esters. Retrieved from [16]

  • Radin, N. S., Hajra, A. K., & Akahori, Y. (1960). Preparation of methyl esters. Journal of lipid research, 1(2), 250.
  • Organic Chemistry Portal. (n.d.). Ester synthesis by esterification. Retrieved from [Link][17]

  • Google Patents. (n.d.). Method for preparing benzoic acid esters. Retrieved from [18]

  • Mistry, J. S., & Smith, K. M. (2021). A Solvent-Reagent Selection Guide for Steglich-type Esterification of Carboxylic Acids. Green Chemistry.
  • Khan, I., & Ali, A. (2018). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. Mini reviews in medicinal chemistry, 18(18), 1565-1582.[9]

  • Williams, M. T. J., Cardona, L. A., & Bolm, C. (2022). Mechanochemical Mitsunobu Reactions.
  • Google Patents. (n.d.). Method for the production of carboxylic acid methyl esters. Retrieved from [19]

  • ResearchGate. (2024). Yamaguchi esterification: a key step toward the synthesis of natural products and their analogs—a review. Retrieved from [Link][20]

  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link][21]

Sources

Application Notes & Protocols: High-Performance Polyamides Derived from Biphenyl Carboxylic Acid Monomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Role of Biphenyl Moieties in Advanced Polymers

The biphenyl unit is a foundational structural motif in the design of high-performance polymers. Its rigid, planar nature imparts exceptional thermal stability, mechanical strength, and chemical resistance to the resulting polymer backbone. However, this same rigidity often leads to challenges in processability, primarily poor solubility in common organic solvents and exceedingly high melting or glass transition temperatures. To harness the advantageous properties of the biphenyl core while mitigating its processing difficulties, strategic chemical modifications are necessary.

This guide focuses on the utilization of a dicarboxylic acid monomer derived from a 4,4'-dimethyl-[1,1'-biphenyl] scaffold, specifically 4,4'-bis(carboxymethylene)-[1,1'-biphenyl] , in the synthesis of advanced polyamides. It is crucial to note that for successful step-growth polymerization to achieve a high molecular weight polymer, a monomer must possess at least two reactive functional groups (e.g., two carboxylic acids or two amines). The monofunctional 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid would act as a chain terminator, limiting polymer growth. Therefore, this guide details the application of its dicarboxylic acid analogue, which serves as a prime monomer for creating high-performance, soluble, and thermally stable polyamides.

The introduction of flexible methylene (-CH₂-) spacers between the rigid biphenyl unit and the carboxylic acid groups is a key design feature. This modification enhances the solubility and processability of the resulting polyamides by increasing the free volume and reducing the intensity of interchain interactions, without significantly compromising the desirable thermal properties endowed by the biphenyl core.[1][2]

I. Synthesis of the Monomer: 4,4'-bis(carboxymethylene)-[1,1'-biphenyl]

The synthesis of the dicarboxylic acid monomer is a multi-step process that begins with the functionalization of biphenyl. A robust and scalable synthetic route is outlined below.

Protocol 1: Two-Step Synthesis of 4,4'-bis(carboxymethylene)-[1,1'-biphenyl]

A. Step 1: Friedel-Crafts Diacylation of Biphenyl

This initial step introduces acetyl groups at the 4 and 4' positions of the biphenyl ring.

  • Materials: Biphenyl, Acetic Anhydride, Anhydrous Aluminum Chloride (AlCl₃), Carbon Disulfide (CS₂).

  • Procedure:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, charge biphenyl and anhydrous AlCl₃ in dry carbon disulfide.

    • Heat the mixture to a gentle reflux.

    • Slowly add acetic anhydride via the dropping funnel over a period of 30-50 minutes.

    • Continue stirring the reaction mixture at room temperature for 12 hours.

    • Carefully pour the reaction mixture into a beaker containing a mixture of ice and water to quench the reaction and precipitate the product.

    • Filter the precipitate and wash with a cold ethanol/water mixture. The resulting product is 4,4'-diacetyl biphenyl.

B. Step 2: Willgerodt-Kindler Reaction

This reaction converts the acetyl groups into thioacetomorpholide intermediates, which are then hydrolyzed to form the desired dicarboxylic acid.

  • Materials: 4,4'-diacetyl biphenyl, Sulfur, Morpholine, Ethanolic Sodium Hydroxide (NaOH), Hydrochloric Acid (HCl).

  • Procedure:

    • In a round-bottom flask, combine 4,4'-diacetyl biphenyl, sulfur, and morpholine.

    • Heat the mixture under gentle reflux for approximately 14 hours.

    • Cool the reaction mixture and pour it into warm ethanol to recrystallize the 4,4'-biphenyl thioacetomorpholide intermediate. Filter and wash the crystals with cold ethanol.

    • Add the intermediate to a 10% ethanolic NaOH solution and reflux for 5 hours to facilitate hydrolysis.

    • Cool the mixture and pour it into water. Remove most of the ethanol under reduced pressure.

    • Add hot water to the residue and filter.

    • Acidify the filtrate with a 1:1 HCl solution to precipitate the final product, 4,4'-bis(carboxymethylene)-[1,1'-biphenyl].

    • Filter, wash thoroughly with hot water, and dry the product.

II. Polymerization: Synthesis of Polyamides via Direct Polycondensation

The synthesized dicarboxylic acid monomer can be polymerized with various aromatic diamines to produce polyamides with tailored properties. The Yamazaki phosphorylation reaction is a highly effective method for this direct polycondensation.[1][3][4]

Protocol 2: Yamazaki Phosphorylation for Polyamide Synthesis

This protocol describes a general procedure for the synthesis of polyamides from 4,4'-bis(carboxymethylene)-[1,1'-biphenyl] and an aromatic diamine (e.g., 4,4'-oxydianiline).

  • Materials: 4,4'-bis(carboxymethylene)-[1,1'-biphenyl], Aromatic Diamine (e.g., 4,4'-oxydianiline), N-Methyl-2-pyrrolidone (NMP), Pyridine, Lithium Chloride (LiCl), Triphenyl Phosphite (TPP), Methanol.

  • Procedure:

    • In a reaction vessel under a nitrogen atmosphere, combine 1 mmol of 4,4'-bis(carboxymethylene)-[1,1'-biphenyl], 1 mmol of the chosen aromatic diamine, lithium chloride, triphenyl phosphite, pyridine, and NMP.

    • Heat the mixture with stirring at 110°C for 3 hours.

    • After cooling to room temperature, pour the viscous reaction mixture into a large volume of methanol while stirring continuously. This will precipitate the polyamide as a fibrous solid.

    • Wash the precipitate thoroughly with methanol and hot water to remove any unreacted monomers and reagents.

    • Collect the polymer by filtration and dry it in a vacuum oven at 110°C for 24 hours.

Polymerization_Workflow cluster_Monomer Monomer Preparation cluster_Reaction Polymerization cluster_Purification Work-up & Purification Monomer 4,4'-bis(carboxymethylene) -[1,1'-biphenyl] Reaction Yamazaki Phosphorylation 110°C, 3h, N₂ Monomer->Reaction Diamine Aromatic Diamine (e.g., 4,4'-Oxydianiline) Diamine->Reaction Reagents NMP, Pyridine, LiCl, TPP Reagents->Reaction Precipitation Precipitation in Methanol Reaction->Precipitation Washing Washing with Methanol & Hot Water Precipitation->Washing Drying Vacuum Drying 110°C, 24h Washing->Drying Product High-Performance Polyamide Drying->Product

Caption: Workflow for Polyamide Synthesis.

III. Characterization and Properties of the Resulting Polyamides

The polyamides synthesized using this methodology exhibit a desirable combination of properties, making them suitable for high-performance applications.

A. Solubility

A significant advantage of incorporating the methylene spacer is the enhanced solubility of the resulting polyamides. These polymers are typically soluble in polar aprotic solvents, which is a critical factor for their processing into films and fibers.[1]

SolventSolubility
N-Methyl-2-pyrrolidone (NMP)++
N,N-Dimethylacetamide (DMAc)++
N,N-Dimethylformamide (DMF)++
Dimethyl Sulfoxide (DMSO)++
m-Cresol+
Tetrahydrofuran (THF)+
++: Soluble at room temperature; +: Soluble on heating
B. Thermal Properties

The polyamides demonstrate excellent thermal stability, a hallmark of polymers containing the biphenyl moiety. Thermogravimetric analysis (TGA) typically shows high decomposition temperatures, and differential scanning calorimetry (DSC) reveals high glass transition temperatures (Tg).

PropertyTypical Value Range
Glass Transition Temperature (Tg)210 - 260 °C
10% Weight Loss Temperature (TGA, in N₂)620 - 710 °C
10% Weight Loss Temperature (TGA, in Air)497 - 597 °C

These properties indicate that the polymers can withstand high temperatures without significant degradation, making them suitable for applications in demanding thermal environments.[1]

C. Structural and Morphological Properties

X-ray diffraction (XRD) studies of these polyamides generally indicate an amorphous nature.[2] This lack of crystallinity, a direct result of the flexible methylene spacers and the non-linear structure of the biphenyl unit, contributes to their enhanced solubility.

Property_Relationship Biphenyl Rigid Biphenyl Core Thermal High Thermal Stability (High Tg & Td) Biphenyl->Thermal Methylene Flexible Methylene Spacer Solubility Enhanced Solubility (in aprotic solvents) Methylene->Solubility Amorphous Amorphous Nature Methylene->Amorphous Processability Improved Processability Thermal->Processability Solubility->Processability Amorphous->Solubility

Caption: Structure-Property Relationships.

IV. Potential Applications

The excellent balance of thermal stability, mechanical properties, and improved processability makes these biphenyl-based polyamides attractive candidates for a range of advanced applications, including:

  • Aerospace and Automotive Components: Where high thermal resistance and mechanical strength are critical.

  • Advanced Coatings and Films: Their solubility allows for the casting of tough, flexible, and thermally stable films.

  • Membranes for Gas Separation: The controlled free volume and amorphous nature can be tailored for selective gas permeation.

  • Matrix Resins for Composites: For the fabrication of lightweight, high-strength composite materials.

V. Conclusion

The strategic use of dicarboxylic acid monomers derived from the 4,4'-dimethyl-[1,1'-biphenyl] scaffold, such as 4,4'-bis(carboxymethylene)-[1,1'-biphenyl], offers a powerful route to high-performance polyamides. By incorporating flexible methylene spacers, it is possible to overcome the processing limitations typically associated with rigid aromatic polymers, resulting in materials that are both highly stable and readily processable. The protocols and data presented in this guide provide a solid foundation for researchers and professionals to explore and develop novel polymers based on this versatile chemical platform.

References

  • Jain, P., et al. (2025). Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. Request PDF on ResearchGate. [Link]

  • Gao, Y., et al. (2022). Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. Inorganic Chemistry. [Link]

  • Machanje, D. I., et al. (2017). Modification of Epoxy Resin with Reactive End-Capped Carboxylic Imide Oligomer for Manufacture of Glass-Fiber Reinforced Composite. International Journal of Composite Materials. [Link]

  • Xerox Corporation. (2015). Anhydride End-Capping of Polymers.
  • Patil, S. B., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]

  • Patil, S. B., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. National Institutes of Health. [Link]

  • Patil, S. B., et al. (2020). Synthesis, characterization and properties of novel polyamides derived from 4 4' bis(4-carboxy methylene) biphenyl and various diamines. PubMed. [Link]

  • Patil, S. B., et al. (2020). Synthesis of polyamides from 4 4ʹ bis(4-carboxy methylene) biphenyl and.... ResearchGate. [Link]

Sources

Application Notes & Protocols: A Guide to the Biological Activity Screening of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Senior Application Scientist, Gemini Division

Abstract

This document provides a comprehensive framework for the initial biological activity screening of the novel compound, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. Biphenyl scaffolds are prevalent in medicinal chemistry, exhibiting a wide range of therapeutic effects. Given the structural features of this particular molecule—a carboxylic acid group appended to a dimethylated biphenyl core—it is a candidate for possessing anti-inflammatory, antimicrobial, or specific enzyme-inhibiting properties. This guide is designed for researchers in drug discovery and chemical biology, offering a tiered, logical approach to efficiently characterize the compound's biological profile. We present detailed, validated protocols for cytotoxicity assessment, anti-inflammatory activity, antimicrobial screening, and general enzyme inhibition, emphasizing the scientific rationale behind each experimental choice to ensure robust and reproducible data.

Introduction and Scientific Rationale

The biphenyl moiety is a privileged scaffold in drug development, forming the core of numerous approved drugs, including non-steroidal anti-inflammatory drugs (NSAIDs) and antihypertensives. The specific substitution pattern and functional groups on the biphenyl rings dictate the molecule's pharmacological properties. The compound of interest, this compound, combines this core with a carboxylic acid group, a functional moiety known to be critical for the biological activity of many drugs, including its role in binding to enzyme active sites.[1]

The presence of this carboxylic acid, along with the lipophilic biphenyl structure, suggests several potential biological activities. For instance, many biphenyl carboxylic acids exhibit anti-inflammatory properties.[2] Furthermore, carboxylic acids, in general, are known to possess antimicrobial potential.[3] Therefore, a systematic screening approach is warranted to elucidate the therapeutic potential of this novel chemical entity.

This guide outlines a hierarchical screening cascade designed to first establish a safety profile through cytotoxicity testing, followed by a series of targeted assays to probe for specific biological functions.

Compound Profile & Preparation

Compound: this compound Molecular Formula: C₁₅H₁₄O₂ Molecular Weight: 226.27 g/mol Structure:

Solubility and Stock Solution Preparation: Prior to any biological screening, the solubility of the test compound must be determined in relevant solvents.

  • Primary Solvent: Due to its organic nature, this compound is expected to be soluble in organic solvents like dimethyl sulfoxide (DMSO) and ethanol.[4]

  • Stock Solution: Prepare a high-concentration primary stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot and store at -20°C or -80°C to maintain stability.

  • Working Solutions: For cell-based assays, dilute the DMSO stock in the appropriate aqueous culture medium. It is critical to ensure the final concentration of DMSO in the assay does not exceed a level that causes cellular toxicity (typically ≤0.5%).[4] A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.

Experimental Screening Workflow

A tiered approach is recommended to efficiently screen the compound. This workflow prioritizes foundational safety and cytotoxicity data before proceeding to more specific and resource-intensive functional assays.

Screening_Workflow cluster_0 Tier 1: Foundational Assays cluster_1 Tier 2: Targeted Functional Screening cluster_2 Tier 3: Hit Validation & MoA A Compound Preparation (Solubility & Stock Solution) B Cytotoxicity Assessment (e.g., MTT Assay) A->B Establish concentration range C Anti-Inflammatory Assays (LPS-stimulated Macrophages) B->C Use non-toxic concentrations D Antimicrobial Assays (Broth Microdilution - MIC) B->D E Enzyme Inhibition Assays (Target-Specific) B->E F Dose-Response Analysis (IC50 / EC50 Determination) C->F D->F E->F G Mechanism of Action Studies F->G

Caption: General workflow for biological activity screening.

Tier 1 Protocol: Cytotoxicity Assessment

Objective: To determine the concentration range at which this compound exhibits toxicity to living cells. This is a critical first step for any compound destined for biological assays.[5] The MTT assay is a widely used, reliable, and cost-effective colorimetric method for this purpose.[6][7]

Protocol 4.1: MTT Cytotoxicity Assay

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures cellular metabolic activity.[6] Viable cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow, water-soluble dye into a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of viable cells.[7]

Materials:

  • Human cell line (e.g., HEK293 for non-cancerous toxicity, or HeLa/MCF-7 for anticancer screening).

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

  • 96-well flat-bottom sterile culture plates.

  • This compound stock solution (in DMSO).

  • MTT solution (5 mg/mL in sterile PBS).

  • DMSO (for formazan solubilization).

  • Microplate reader (absorbance at 570 nm).

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium from the DMSO stock. A typical starting range would be from 0.1 µM to 100 µM.

  • Remove the old medium from the wells and add 100 µL of the medium containing the various compound concentrations. Include "vehicle control" wells (medium with the highest concentration of DMSO used) and "untreated control" wells (medium only).[8]

  • Incubate the plate for the desired exposure period (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for another 4 hours at 37°C.[6]

  • Formazan Solubilization: Carefully aspirate the medium from each well. Add 100 µL of pure DMSO to each well to dissolve the purple formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[8]

Data Analysis:

  • Calculate the percentage of cell viability for each concentration using the formula:

    • % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100

  • Plot % Viability against the logarithm of the compound concentration to generate a dose-response curve and determine the IC₅₀ value (the concentration at which 50% of cell viability is inhibited).

Data Presentation Example:

Concentration (µM)% Cell Viability (Mean ± SD)
Vehicle Control100 ± 4.5
0.198.2 ± 5.1
195.6 ± 3.9
1075.3 ± 6.2
5048.9 ± 4.8
10021.7 ± 3.5
IC₅₀ (µM) ~50

Tier 2 Protocols: Targeted Functional Screening

Based on the cytotoxicity results, select a range of non-toxic concentrations for the following functional assays.

Protocol 5.1: Anti-Inflammatory Activity Screening

Objective: To assess the compound's ability to suppress the inflammatory response in macrophages. A common in vitro model involves stimulating RAW 264.7 murine macrophage cells with lipopolysaccharide (LPS) to induce the production of inflammatory mediators like nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[9][10]

Principle (Griess Assay for Nitric Oxide): LPS stimulation of macrophages induces the expression of inducible nitric oxide synthase (iNOS), leading to the production of NO. NO is rapidly oxidized to nitrite (NO₂⁻) in the culture medium. The Griess reagent reacts with nitrite to form a purple azo compound, and the intensity of the color is proportional to the NO concentration.

Materials:

  • RAW 264.7 cell line.

  • Complete culture medium.

  • LPS from E. coli.

  • Test compound and a positive control (e.g., Dexamethasone).

  • Griess Reagent Kit.

  • 96-well plates.

Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various non-toxic concentrations of the test compound for 1-2 hours.

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL to induce an inflammatory response. Include wells with cells only (negative control), cells + LPS (positive control), and cells + LPS + Dexamethasone.

  • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Nitrite Measurement:

    • Collect 50 µL of supernatant from each well.

    • Add 50 µL of Griess Reagent A to the supernatant, followed by 50 µL of Griess Reagent B.

    • Incubate for 15 minutes at room temperature in the dark.

    • Measure the absorbance at 540 nm.

    • Quantify the nitrite concentration using a sodium nitrite standard curve.

Data Analysis:

  • Calculate the percentage inhibition of NO production:

    • % Inhibition = [1 - (NO in Treated Sample / NO in LPS Control)] x 100

  • Determine the IC₅₀ value for the inhibition of NO production.

Inflammatory_Pathway cluster_n LPS LPS TLR4 TLR4 Receptor LPS->TLR4 MyD88 MyD88 TLR4->MyD88 TRAF6 TRAF6 MyD88->TRAF6 IKK IKK Complex TRAF6->IKK NFkB p50/p65 (NF-κB) IKK->NFkB activates IkB IκBα IKK->IkB phosphorylates & degrades Nucleus Nucleus NFkB->Nucleus translocates to iNOS_mRNA iNOS mRNA NFkB->iNOS_mRNA Induces Transcription TNF_mRNA TNF-α mRNA NFkB->TNF_mRNA Induces Transcription IkB->NFkB inhibits iNOS_Protein iNOS Protein iNOS_mRNA->iNOS_Protein Translation TNF_Protein TNF-α Protein TNF_mRNA->TNF_Protein Translation NO Nitric Oxide (NO) iNOS_Protein->NO produces TNF_Secreted Secreted TNF-α TNF_Protein->TNF_Secreted secreted Compound 4,4'-Dimethyl- [1,1'-biphenyl]-2-carboxylic acid Compound->IKK Potential Inhibition Point Compound->NFkB Potential Inhibition Point

Caption: Potential anti-inflammatory mechanism of action.

Protocol 5.2: Antimicrobial Activity Screening

Objective: To determine the minimum inhibitory concentration (MIC) of the compound against representative strains of Gram-positive and Gram-negative bacteria.

Principle: The broth microdilution method is a standard technique for determining the MIC.[11] The test compound is serially diluted in a liquid growth medium in a 96-well plate, and a standardized bacterial inoculum is added. The MIC is defined as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the microorganism after overnight incubation.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-adjusted Mueller-Hinton Broth (MHB).

  • Test compound and a positive control antibiotic (e.g., Ciprofloxacin).

  • Sterile 96-well plates.

Procedure:

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB. The final volume in each well should be 50 µL.

  • Bacterial Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add 50 µL of the bacterial inoculum to each well, bringing the total volume to 100 µL. This results in a final bacterial concentration of ~2.5 x 10⁵ CFU/mL.

  • Controls: Include a positive growth control (bacteria in MHB without compound) and a sterility control (MHB only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: After incubation, determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration where no bacterial growth (no turbidity) is observed.

Data Presentation Example:

CompoundS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Test Compound64>128
Ciprofloxacin0.50.25
Protocol 5.3: General Enzyme Inhibition Assay

Objective: To screen for inhibitory activity against a specific enzyme target. The choice of enzyme depends on the therapeutic hypothesis (e.g., cyclooxygenase (COX-2) for inflammation, a bacterial enzyme for antimicrobial action).

Principle: Enzyme inhibition assays measure the effect of a compound on the rate of an enzyme-catalyzed reaction.[12][13] This is often done using a colorimetric or fluorometric substrate that produces a detectable signal upon conversion by the enzyme. The reduction in signal in the presence of the compound indicates inhibition.

General Procedure (Example: Protease with a Colorimetric Substrate):

  • Reagent Preparation: Prepare assay buffer, enzyme solution, and a colorimetric substrate solution.

  • Assay Plate Setup: In a 96-well plate, add:

    • Assay Buffer.

    • Test compound at various concentrations.

    • Enzyme solution.

  • Pre-incubation: Incubate the plate for 10-15 minutes at the optimal temperature for the enzyme to allow the compound to bind.

  • Reaction Initiation: Add the substrate to all wells to start the reaction.

  • Kinetic Reading: Immediately place the plate in a microplate reader and measure the absorbance at the appropriate wavelength at regular intervals (e.g., every minute for 15-30 minutes).

  • Data Analysis:

    • Determine the reaction rate (V) from the linear portion of the absorbance vs. time plot for each concentration.

    • Calculate the percentage of inhibition:

      • % Inhibition = [1 - (Rate with Inhibitor / Rate without Inhibitor)] x 100

    • Plot % Inhibition vs. compound concentration to determine the IC₅₀.[14]

Conclusion

This document outlines a structured, multi-tiered approach for the initial biological characterization of this compound. By systematically evaluating cytotoxicity before proceeding to targeted functional screens for anti-inflammatory, antimicrobial, and enzyme-inhibitory activities, researchers can efficiently generate a foundational biological profile for this novel compound. The detailed protocols provided herein serve as a robust starting point for these investigations, paving the way for more advanced mechanism-of-action studies should promising activity be identified.

References

  • Ledwina, P., et al. (2010). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. Available at: [Link]

  • Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. Available at: [Link]

  • Zasada, M., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. Available at: [Link]

  • Biobide. (n.d.). What is an Inhibition Assay?. Biobide Blog. Available at: [Link]

  • Dubey, A. (2017). Screening models for inflammatory drugs. Slideshare. Available at: [Link]

  • BellBrook Labs. (2023). Enzyme Assays: The Foundation of Modern Drug Discovery. BellBrook Labs. Available at: [Link]

  • Clinical Trials Arena. (2018). Universal enzyme inhibition measurement could boost drug discovery. Clinical Trials Arena. Available at: [Link]

  • Sakat, S., et al. (2012). IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS. Semantic Scholar. Available at: [Link]

  • Chem Help ASAP. (2023). functional in vitro assays for drug discovery. YouTube. Available at: [Link]

  • Creative Biolabs. (n.d.). Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. Available at: [Link]

  • Riss, T.L., & Moravec, R.A. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. NCBI. Available at: [Link]

  • Inglese, J., et al. (2012). Mechanism of Action Assays for Enzymes. NCBI Bookshelf. Available at: [Link]

  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. Protocols.io. Available at: [Link]

  • Das, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Das, A., et al. (2024). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]

  • Duncan, K.D., et al. (2015). Rapid Screening of Carboxylic Acids from Waste and Surface Waters by ESI-MS/MS Using Barium Ion Chemistry and On-Line Membrane Sampling. ResearchGate. Available at: [Link]

  • Khan, A., et al. (2022). Novel Carboxylic Acid-Capped Silver Nanoparticles as Antimicrobial and Colorimetric Sensing Agents. PMC - PubMed Central. Available at: [Link]

  • Wang, G., et al. (2011). Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice. PubMed. Available at: [Link]

  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. PubChem. Available at: [Link]

  • Roy, A., et al. (2022). Bioactive Efficacy of Novel Carboxylic Acid from Halophilic Pseudomonas aeruginosa against Methicillin-Resistant Staphylococcus aureus. MDPI. Available at: [Link]

  • Al-Abodi, H.R., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. NIH. Available at: [Link]

  • Singh, A. (2022). Tests for carboxylic acid. Distinction tests for -COOH. YouTube. Available at: [Link]

  • Jones, P.G., & Thöne, C. (2009). Dimethyl biphenyl-4,4′-dicarboxylate. PMC - PubMed Central. Available at: [Link]

  • Google Patents. (1990). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid. Google Patents.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity. JOCPR. Available at: [Link]

  • Lanza, C.Z., et al. (2010). Biphenyl-4,4′-dicarboxylic acid N,N-dimethylformamide monosolvate. PMC - NIH. Available at: [Link]

  • Sadowska, B., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available at: [Link]

  • Zuo, Z., & MacMillan, D.W.C. (2014). Carboxylic Acids as A Traceless Activation Group for Conjugate Additions: A Three-Step Synthesis of (±)-Pregabalin. Journal of the American Chemical Society. Available at: [Link]

  • de la Torre, J.C. (2023). Organic Compounds with Biological Activity. MDPI. Available at: [Link]

  • Kalin, J.H., et al. (2014). Squaryl molecular metaphors - application to rational drug design and imaging agents. Future Medicinal Chemistry. Available at: [Link]

  • PubChem. (n.d.). 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid. PubChem. Available at: [Link]

Sources

Application Notes and Protocols: 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid and its Analogs in the Development of Functional Materials

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Authored by a Senior Application Scientist

Introduction: The Biphenyl Carboxylic Acid Scaffold in Materials Science

The biphenyl unit is a foundational structural motif in functional materials, prized for the rigidity, thermal stability, and π-conjugated system it imparts to molecular architectures. When functionalized with one or more carboxylic acid groups, the biphenyl scaffold transforms into a highly versatile building block, or "tecton," for the rational design of advanced materials. The carboxylic acid group (-COOH) is a powerful and adaptive functional handle, capable of forming robust coordination bonds with metal ions, participating in condensation reactions to form polymers, and engaging in strong hydrogen bonding to direct supramolecular assemblies.[1]

While a diverse array of substituted biphenyl carboxylic acids exists, this guide focuses on the principles of their application, with a particular emphasis on protocols developed for the well-studied and symmetric biphenyl-4,4'-dicarboxylic acid (BPDC) . The principles and methodologies detailed herein for BPDC serve as a validated and authoritative blueprint that can be adapted for more complex, asymmetric derivatives such as the titular 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid . The strategic placement of methyl groups and the specific location of the carboxylic acid in such asymmetric molecules offer exciting opportunities for fine-tuning material properties, such as solubility, porosity, and chiral recognition, by breaking the symmetry of the parent scaffold.

This document provides detailed protocols for the synthesis and application of these critical building blocks in two major classes of functional materials: Metal-Organic Frameworks (MOFs) and high-performance polyamides.

Section 1: Synthesis of Biphenyl Dicarboxylic Acid Building Blocks

The most common route to biphenyl dicarboxylic acids involves the oxidation of their methylated precursors. For instance, biphenyl-4,4'-dicarboxylic acid (BPDC) is readily synthesized from 4,4'-dimethylbiphenyl. This process typically involves strong oxidizing agents in the presence of a catalyst.

Protocol 1: Catalytic Oxidation of 4,4'-Dimethylbiphenyl to Biphenyl-4,4'-dicarboxylic Acid (BPDC)

This protocol is based on an N-hydroxyphthalimide (NHPI) / Cobalt(II) acetate catalytic system, which offers high yields for the aerobic oxidation of p-xylene analogs.[2]

Causality Behind Experimental Choices:

  • Catalyst System (NHPI/Co(OAc)₂/Mn(OAc)₂): NHPI acts as a radical transfer catalyst. It generates a phthalimide-N-oxyl (PINO) radical, which is the active species for hydrogen abstraction from the methyl groups. The Co(II) and Mn(II) salts act as co-catalysts, facilitating the regeneration of the active NHPI catalyst and promoting the oxidation process under an oxygen atmosphere.[2]

  • Solvent (Acetic Acid): Acetic acid is an ideal solvent as it is stable under the oxidative conditions and effectively dissolves the starting material and intermediates.

  • Temperature (100 °C): This temperature provides sufficient thermal energy to overcome the activation barrier for C-H bond cleavage without causing significant solvent evaporation or undesirable side reactions.[2]

  • Oxygen Atmosphere: Molecular oxygen serves as the terminal oxidant in this catalytic cycle, making the overall process more environmentally benign than stoichiometric permanganate or dichromate oxidations.

Experimental Workflow:

cluster_0 Step 1: Reaction Setup cluster_1 Step 2: Reaction Execution cluster_2 Step 3: Product Isolation cluster_3 Step 4: Purification & Validation A Charge Reactor: - 4,4'-Dimethylbiphenyl - Acetic Acid (Solvent) - NHPI (Catalyst) - Co(OAc)₂ (Co-catalyst) - Mn(OAc)₂ (Co-catalyst) B Pressurize with O₂ (1 atm) Heat to 100 °C Stir for 12-16 hours A->B Heat & Pressurize C Cool to Room Temp. Precipitate Forms B->C Reaction Completion D Filter the Suspension C->D E Wash Solid with Water (to remove solvent & salts) D->E F Dry Under Vacuum E->F G Obtain Crude BPDC F->G H Recrystallize from Methanol or DMF/Water I Characterize: - ¹H NMR - FT-IR - Melting Point H->I

Caption: Workflow for the catalytic synthesis of BPDC.

Materials & Equipment:

  • Three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and gas inlet

  • Heating mantle with temperature control

  • 4,4'-Dimethylbiphenyl

  • N-hydroxyphthalimide (NHPI)

  • Cobalt(II) acetate tetrahydrate (Co(OAc)₂)

  • Manganese(II) acetate tetrahydrate (Mn(OAc)₂)

  • Glacial acetic acid

  • Oxygen gas supply

  • Büchner funnel and filter paper

  • Vacuum oven

Step-by-Step Protocol:

  • To a 250 mL three-neck flask, add 4,4'-dimethylbiphenyl (5.0 g), NHPI (5 mol %), Co(OAc)₂ (0.5 mol %), Mn(OAc)₂ (0.5 mol %), and glacial acetic acid (100 mL).

  • Purge the flask with oxygen and maintain a slow, steady flow of O₂ (or conduct under 1 atm O₂ in a balloon).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Maintain the reaction for 14-16 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature. A white precipitate of the dicarboxylic acid will form.

  • Filter the suspension using a Büchner funnel.

  • Wash the collected solid thoroughly with deionized water to remove residual acetic acid and metal salts.

  • Dry the white solid in a vacuum oven at 80 °C overnight to yield crude BPDC.

  • Self-Validation: The product can be purified by recrystallization from methanol.[3] Characterize the final product by ¹H NMR spectroscopy. The expected signals in DMSO-d₆ are approximately 7.87 ppm (d, 4H), 8.07 ppm (d, 4H), and a broad singlet around 13.07 ppm (s, 2H) for the carboxylic acid protons.[3][4]

Section 2: Application in Metal-Organic Frameworks (MOFs)

Biphenyl dicarboxylic acids are exemplary organic linkers for constructing MOFs. Their length and rigidity allow for the formation of robust frameworks with permanent porosity, making them ideal for applications in gas storage, separation, and catalysis.[5][6]

Protocol 2: Hydrothermal Synthesis of a Nickel-BPDC MOF (Ni-BPDC-MOF)

This protocol describes a facile, one-step hydrothermal method to synthesize a Ni-based MOF for supercapacitor applications.[5][7]

Causality Behind Experimental Choices:

  • Hydrothermal Synthesis: This method uses water or another solvent under elevated temperature and pressure to increase the solubility of reactants and promote the crystallization of the MOF. The conditions facilitate the deprotonation of the carboxylic acid and its coordination to the metal center.

  • Reactants (Ni(NO₃)₂·6H₂O and BPDC): Nickel(II) nitrate serves as the metal node source, while BPDC is the organic linker. The 1:1 molar ratio is crucial for forming the desired framework structure.

  • Solvent (DMF/Ethanol/Water mixture): N,N-Dimethylformamide (DMF) is a high-boiling point, polar aprotic solvent that effectively solvates both the metal salt and the organic linker. Ethanol and water are used to modulate the polarity and influence the nucleation and growth of the MOF crystals.

  • Temperature (180 °C): The synthesis temperature directly influences the final morphology, pore size, and surface area of the MOF. A temperature of 180 °C was found to produce nanoplate structures with high specific surface area, which is beneficial for electrochemical applications.[5][7]

MOF Self-Assembly Diagram:

Caption: Self-assembly of a MOF from metal nodes and BPDC linkers.

Materials & Equipment:

  • Teflon-lined stainless-steel autoclave (25 mL)

  • Oven capable of reaching 200 °C

  • Nickel(II) nitrate hexahydrate (Ni(NO₃)₂·6H₂O)

  • Biphenyl-4,4'-dicarboxylic acid (BPDC)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • Deionized water

  • Centrifuge

Step-by-Step Protocol:

  • In a beaker, dissolve 1 mmol of Ni(NO₃)₂·6H₂O in 15 mL of a solvent mixture of DMF, ethanol, and deionized water (1:1:1 v/v/v).

  • In a separate beaker, dissolve 1 mmol of BPDC in the same volume and composition of the solvent mixture. Sonication may be required to aid dissolution.

  • Pour the nickel salt solution into the BPDC solution and stir for 30 minutes at room temperature to ensure homogeneity.

  • Transfer the resulting clear solution into a 25 mL Teflon-lined autoclave.

  • Seal the autoclave and place it in a preheated oven at 180 °C for 12 hours.

  • After 12 hours, allow the autoclave to cool naturally to room temperature.

  • Collect the resulting precipitate by centrifugation.

  • Wash the product sequentially with DMF and ethanol three times each to remove any unreacted starting materials trapped within the pores.

  • Dry the final product in a vacuum oven at 60 °C for 12 hours.

  • Self-Validation: The crystalline structure of the product should be confirmed using Powder X-ray Diffraction (PXRD). The porosity and surface area can be determined by N₂ adsorption-desorption isotherms (BET analysis).

Data Presentation: Properties of Ni-BPDC-MOF

The properties of the synthesized MOF are highly dependent on the synthesis temperature.[5]

Synthesis Temp. (°C)MorphologySpecific Surface Area (m²·g⁻¹)Avg. Pore Diameter (nm)Specific Capacitance (F·g⁻¹)
120Nanorods125.4~18.5210
150Nanoplates240.7~25.1350
180 Nanoplates 311.99 ~29.2 488
200Irregular Agg.89.6~35.8150
Data sourced from Nanomaterials (Basel), 2022.[5][7]

Section 3: Application in High-Performance Polyamides

The rigid biphenyl core, when incorporated into a polymer backbone, results in materials with high thermal stability, excellent mechanical strength, and low solubility in common organic solvents. Biphenyl dicarboxylic acids are key monomers for synthesizing such high-performance polyamides and polyesters.

Protocol 3: Synthesis of Polyamide via Direct Polycondensation

This protocol utilizes the Yamazaki phosphorylation reaction, a reliable method for forming amide bonds directly from carboxylic acids and amines using a phosphite reagent.[8]

Causality Behind Experimental Choices:

  • Yamazaki Reaction: This method avoids the need to first convert the dicarboxylic acid to a more reactive diacyl chloride. The triphenyl phosphite (TPP) and pyridine activate the carboxylic acid in situ, allowing it to react directly with the diamine under milder conditions.

  • NMP Solvent with LiCl: N-Methyl-2-pyrrolidone (NMP) is a polar aprotic solvent capable of dissolving the growing polymer chains. The addition of lithium chloride (LiCl) is critical; it breaks up the strong intermolecular hydrogen bonds between polyamide chains, preventing precipitation and allowing for the formation of high molecular weight polymers.

  • Temperature (115 °C): This temperature is optimal for the phosphorylation reaction, ensuring a reasonable reaction rate without degrading the reagents or the resulting polymer.

Polymerization Reaction Diagram:

cluster_0 Diacid Biphenyl Dicarboxylic Acid Derivative Reagents Triphenyl Phosphite Pyridine NMP / LiCl Diacid->Reagents Diamine Aromatic Diamine (e.g., 4,4'-ODA) Diamine->Reagents Polymer High-Performance Polyamide Reagents->Polymer Heat (115 °C)

Caption: Schematic of polyamide synthesis via direct polycondensation.

Materials & Equipment:

  • Three-neck flask with a mechanical stirrer, nitrogen inlet, and outlet

  • Heating mantle with temperature control

  • Biphenyl-4,4'-dicarboxylic acid (BPDC) or a derivative

  • An aromatic diamine (e.g., 4,4'-oxydianiline, ODA)

  • Triphenyl phosphite (TPP)

  • Pyridine (dried)

  • N-Methyl-2-pyrrolidone (NMP, dried)

  • Lithium chloride (LiCl, dried)

  • Methanol

Step-by-Step Protocol:

  • Dry all glassware thoroughly in an oven before use.

  • In a three-neck flask under a nitrogen atmosphere, dissolve BPDC (1 mmol), 4,4'-ODA (1 mmol), and dried LiCl (0.1 g) in dried NMP (5 mL).

  • Add dried pyridine (0.8 mL) and triphenyl phosphite (1.2 mL) to the solution.

  • Heat the reaction mixture to 115 °C with efficient mechanical stirring. The solution will become increasingly viscous as the polymer forms.

  • Maintain the reaction for 3-4 hours.

  • Allow the viscous solution to cool to room temperature.

  • Pour the polymer solution slowly into a beaker containing 200 mL of methanol with vigorous stirring. The polyamide will precipitate as a fibrous solid.

  • Collect the polymer by filtration, wash it thoroughly with hot methanol, and then with water.

  • Dry the polymer in a vacuum oven at 80 °C for 24 hours.

  • Self-Validation: The formation of the polyamide can be confirmed by FT-IR spectroscopy (presence of amide C=O stretch ~1650 cm⁻¹ and N-H stretch ~3300 cm⁻¹). The thermal properties (glass transition and degradation temperatures) can be determined by Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Data Presentation: Thermal Properties of a Representative Polyamide

PropertyValue Range (°C)
Glass Transition Temperature (Tg)210 - 261
10% Weight Loss Temperature (T₁₀) in N₂620 - 710
10% Weight Loss Temperature (T₁₀) in Air497 - 597
Data represents typical values for polyamides derived from biphenyl dicarboxylic acid analogs.[8]

References

  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. Amazon S3. [Link]

  • CN103483186A - Synthesis method for 4,4'-biphenyldicarboxylic acid.
  • Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl | Request PDF. ResearchGate. [Link]

  • Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines. Taylor & Francis Online. [Link]

  • Facile Synthesis of 4,4'-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. PubMed. [Link]

  • BIPHENYL CARBOXYLIC ACID. Ataman Kimya. [Link]

  • Facile Synthesis of 4,4′-biphenyl Dicarboxylic Acid-Based Nickel Metal Organic Frameworks with a Tunable Pore Size towards High-Performance Supercapacitors. MDPI. [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties. ACS Publications. [Link]

  • RU2484117C2 - Using 4-biphenyl carboxylic acid derivatives as organic mechanoluminescent material and mechanoluminescent composition.
  • Carboxylic Acids in Catalysis. Ruhr-Universität Bochum. [Link]

Sources

Analytical methods for the quantification of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Comprehensive Protocols for the Quantification of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Introduction

This compound is a biphenyl derivative characterized by a carboxylic acid functional group and two methyl groups on the biphenyl scaffold. As with many substituted biphenyl structures, this molecule may serve as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, or advanced materials. Its presence as a residual reactant, impurity, or metabolite in various matrices necessitates the development of robust and reliable analytical methods for its quantification. Accurate measurement is critical for ensuring product purity, safety, and efficacy in regulated industries, as well as for pharmacokinetic and environmental fate studies.

This guide provides detailed protocols for the quantification of this compound using three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). The choice of method depends on the required sensitivity, selectivity, and the complexity of the sample matrix. All methodologies are presented with a focus on scientific rationale and adherence to validation principles outlined in the International Council for Harmonisation (ICH) guidelines.[1][2][3][4][5]

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

Principle and Application: Reverse-phase HPLC is a cornerstone technique for the analysis of moderately polar small molecules.[6] this compound is well-suited for this method due to its biphenyl structure, which acts as a strong chromophore, allowing for sensitive detection using a UV-Vis or Diode-Array Detector (DAD). This method is ideal for routine quality control and assays where analyte concentrations are relatively high (µg/mL range). The carboxylic acid group's ionization is controlled by adjusting the mobile phase pH, typically with the addition of a small amount of acid like formic or phosphoric acid, to ensure consistent retention and sharp peak shapes.

Experimental Protocol: HPLC-UV

1.1. Instrumentation and Consumables:

  • HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column oven, and a DAD or UV-Vis detector.

  • Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for this type of analyte.

  • Solvents: HPLC-grade acetonitrile (ACN) and methanol (MeOH), and ultrapure water.

  • Reagents: Formic acid (FA) or phosphoric acid.

  • Standard: A certified reference standard of this compound.

1.2. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Standard Stock Solution: Accurately weigh and dissolve the reference standard in the mobile phase or a suitable solvent (e.g., ACN/water 50:50) to prepare a 1 mg/mL stock solution.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).

  • Sample Preparation: Dissolve the sample in a suitable solvent. If the matrix is complex, a solid-phase extraction (SPE) cleanup may be necessary. Filter all solutions through a 0.45 µm filter before injection.

1.3. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

  • Detection Wavelength: Monitor at the absorbance maximum of the biphenyl chromophore, typically around 260 nm. A DAD can be used to scan a range (e.g., 200-400 nm) to confirm peak purity.

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 70 30
    15.0 10 90
    20.0 10 90
    20.1 70 30

    | 25.0 | 70 | 30 |

1.4. Rationale for Method Design:

  • C18 Column: The non-polar stationary phase effectively retains the biphenyl structure.

  • Acidified Mobile Phase: The addition of formic acid suppresses the ionization of the carboxylic acid group, leading to better retention and improved peak symmetry on the C18 column.

  • Gradient Elution: A gradient program allows for efficient elution of the analyte while ensuring that any more polar or non-polar impurities are also eluted from the column, providing a clean baseline for subsequent injections.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Sample Dissolve Dissolve in Solvent Sample->Dissolve Filter Filter (0.45 µm) Dissolve->Filter Autosampler Autosampler/ Injector Filter->Autosampler Standard Prepare Calibration Standards Standard->Autosampler Column C18 Column Autosampler->Column Pump Pump Pump->Column Detector UV/DAD Detector Column->Detector Chromatogram Acquire Chromatogram Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Generate Report Integration->Report

Workflow for HPLC-UV Analysis

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle and Application: LC-MS/MS is the preferred method for quantifying trace levels of analytes in complex matrices due to its exceptional sensitivity and selectivity.[6] For this compound, electrospray ionization (ESI) in negative ion mode is highly effective, as the carboxylic acid group readily deprotonates to form the [M-H]⁻ ion. The mass spectrometer then isolates this precursor ion and fragments it to produce specific product ions. By monitoring these specific mass transitions (Multiple Reaction Monitoring, MRM), the method can achieve very low limits of detection (ng/mL to pg/mL range), even in challenging biological or environmental samples.[7][8]

Experimental Protocol: LC-MS/MS

2.1. Instrumentation and Consumables:

  • LC-MS/MS System: A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.

  • Column: A reversed-phase C18 or C8 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) suitable for fast chromatography.

  • Solvents and Reagents: LC-MS grade ACN, MeOH, water, and formic acid or ammonium acetate.

  • Internal Standard (IS): An isotopically labeled version of the analyte (e.g., ¹³C₆- or D₄-labeled) is ideal. If unavailable, a structurally similar compound can be used.

2.2. Sample and Mobile Phase Preparation:

  • Mobile Phase A: 5 mM Ammonium Acetate in Water.

  • Mobile Phase B: Acetonitrile.

  • Standard and Sample Preparation: Prepare stock and calibration standards as in the HPLC-UV method, but at much lower concentrations (e.g., 0.1 ng/mL to 100 ng/mL). Spike all standards and samples with the internal standard at a fixed concentration. Sample preparation often involves liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove matrix interferences.[9]

2.3. LC-MS/MS Conditions:

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40°C.

  • Gradient Elution: A fast gradient is typically used.

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    4.0 5 95
    5.0 5 95
    5.1 95 5

    | 7.0 | 95 | 5 |

  • MS Conditions (Negative ESI):

    • Ion Source: Electrospray Ionization (ESI), Negative Mode.

    • Capillary Voltage: -3.0 kV.

    • Desolvation Temperature: 500°C.

    • MRM Transitions: These must be optimized by infusing a standard solution. For C₁₅H₁₄O₂, the molecular weight is 242.27 g/mol .

      • Precursor Ion (Q1): m/z 241.1 [M-H]⁻

      • Product Ions (Q3): A common fragmentation is the loss of CO₂ (m/z 197.1) or other characteristic fragments.

      • Example Transitions: 241.1 -> 197.1 (Quantifier), 241.1 -> [Other fragment] (Qualifier).

2.4. Rationale for Method Design:

  • UHPLC System: Provides faster analysis times and better resolution compared to conventional HPLC.

  • Negative ESI: The carboxylic acid is acidic and easily loses a proton, making negative mode ionization highly efficient.

  • MRM: This detection mode provides unparalleled specificity by monitoring a unique precursor-to-product ion transition, effectively filtering out background noise and co-eluting matrix components.[7]

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Extract Liquid-Liquid or Solid-Phase Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate UHPLC UHPLC Separation (C18 Column) Evaporate->UHPLC ESI ESI Source (Negative Mode) UHPLC->ESI MSMS Triple Quadrupole MS (MRM Mode) ESI->MSMS Integration Peak Integration (Analyte/IS Ratio) MSMS->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantify Concentration Calibration->Quantification

Workflow for LC-MS/MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS)

Principle and Application: GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds.[10] Carboxylic acids are generally non-volatile due to their polarity and hydrogen-bonding capabilities. Therefore, a chemical derivatization step is mandatory to convert the carboxylic acid into a more volatile and thermally stable ester or silyl ester.[11][12] This process also improves chromatographic peak shape. Following derivatization, the analyte is separated by GC and detected by MS, which provides high specificity. This method is highly sensitive and is an excellent alternative to LC-MS/MS.

Experimental Protocol: GC-MS

3.1. Instrumentation and Consumables:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer, typically with an Electron Ionization (EI) source.

  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

  • Derivatization Reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) for silylation, or BF₃-Methanol for methylation.

3.2. Sample Preparation and Derivatization:

  • Extraction: Extract the analyte from the sample matrix using an appropriate solvent (e.g., dichloromethane or ethyl acetate).[13] The extract must be completely dry before derivatization, as silylating reagents are moisture-sensitive.[11]

  • Derivatization (Silylation):

    • Evaporate the dried extract to near dryness under a stream of nitrogen.

    • Add 50 µL of a suitable solvent (e.g., pyridine or acetonitrile) and 50 µL of BSTFA + 1% TMCS.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

3.3. GC-MS Conditions:

  • Injection: 1 µL, splitless injection mode.

  • Inlet Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 15°C/min to 280°C.

    • Hold: Hold at 280°C for 5 minutes.

  • MS Conditions (EI):

    • Ion Source Temperature: 230°C.

    • Ionization Energy: 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) for highest sensitivity. Monitor characteristic ions of the derivatized analyte (e.g., the molecular ion [M]⁺ and key fragment ions).

3.4. Rationale for Method Design:

  • Derivatization: This is a critical step that blocks the polar carboxylic acid group, reducing its polarity and increasing its volatility, making it suitable for GC analysis.[12]

  • Non-polar Column: A DB-5ms or similar column is well-suited for separating the now non-polar derivatized analyte from other components.

  • SIM Mode: For quantitative analysis, SIM mode is more sensitive than full scan mode because the mass spectrometer focuses only on ions of interest, increasing the signal-to-noise ratio.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_gcms GC-MS Analysis cluster_data Data Processing Sample Sample Extraction Dry Dry Extract Sample->Dry Deriv Add Derivatization Reagent (e.g., BSTFA) Dry->Deriv Heat Heat to React Deriv->Heat GC_Inlet GC Inlet (Splitless) Heat->GC_Inlet GC_Column Capillary Column (e.g., DB-5ms) GC_Inlet->GC_Column EI_Source EI Source GC_Column->EI_Source MS_Detector Mass Spectrometer (SIM Mode) EI_Source->MS_Detector Chromatogram Acquire Ion Chromatogram MS_Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantify vs. Calibration Curve Integration->Quantification

Workflow for GC-MS Analysis

Method Validation and Data Presentation

Any analytical method intended for use in a regulated environment must be validated to ensure it is suitable for its intended purpose.[14][15] Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of the target analyte. The key validation parameters are defined by ICH guideline Q2(R1).[1][4][16]

Key Validation Parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[16]

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Range: The interval between the upper and lower concentration of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[16] This includes repeatability and intermediate precision.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparative Performance Characteristics

The following table summarizes the typical performance characteristics expected for each of the described analytical methods.

ParameterHPLC-UVLC-MS/MSGC-MS (with Derivatization)
Linearity Range 1 - 100 µg/mL0.1 - 100 ng/mL0.5 - 200 ng/mL
Correlation Coeff. (r²) > 0.999> 0.995> 0.995
LOD ~0.2 µg/mL~0.05 ng/mL~0.1 ng/mL
LOQ ~0.7 µg/mL~0.15 ng/mL~0.5 ng/mL
Accuracy (Recovery) 98 - 102%95 - 105%90 - 110%
Precision (%RSD) < 2%< 10%< 15%

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Quality Guidelines - ICH. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology - FDA. [Link]

  • Validation of Impurity Methods, Part II - Chromatography Online. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance - LinkedIn. [Link]

  • Analytical method validation: A brief review - The Pharma Innovation. [Link]

  • Q2(R2) Validation of Analytical Procedures - FDA. [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV - Pharma Beginners. [Link]

  • A simple method of sample preparation for analysis of biphenyl residues in citrus fruit peels by gas chromatography - PubMed. [Link]

  • A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. [Link]

  • An Optimized Method for LC–MS-Based Quantification of Endogenous Organic Acids: Metabolic Perturbations in Pancreatic Cancer - PubMed Central. [Link]

  • SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY - Agilent. [Link]

  • Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity - JOCPR. [Link]

  • Liquid Chromatography Tandem Mass Spectrometry for the Simultaneous Quantification of Eleven Phytochemical Constituents in Tradi - PSE Community.org. [Link]

  • An LC-MS/MS Method Validation for the Phytochemical Quantification of Four Edible Plants - DergiPark. [Link]

  • Charge reversal derivatization enhances dicarboxylic acid quantification using liquid chromatography tandem mass spectrometry - Longdom Publishing. [Link]

  • Development and Validation of Analytical Methods for Pharmaceuticals - OMICS International. [Link]

  • Development and evaluation of a liquid chromatography-tandem mass spectrometry method for simultaneous measurement of toxic aldehydes from brain tissue - NIH. [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - MDPI. [Link]

  • Preparation of biphenyl-4-carboxylic acid-5-(arylidene)-2-(aryl) - ResearchGate. [Link]

  • Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis - SciSpace. [Link]

  • Acids: Derivatization for GC Analysis - Wiley Analytical Science. [Link]

  • Analysis of urinary organic acids by gas chromatography tandem mass spectrometry method for metabolic profiling applications - PubMed. [Link]

  • Simultaneous Determination of Four Fatty Acids in Coix Seeds via Gas Chromatography - MDPI. [Link]

  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine - Google P

Sources

Application Notes and Protocols for Reactions Involving 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biphenyl Carboxylic Acids

Substituted biphenyl carboxylic acids are a class of compounds that hold significant importance in the fields of medicinal chemistry and materials science. Their rigid, well-defined three-dimensional structure makes them valuable scaffolds for the design of therapeutic agents targeting a variety of biological targets. The carboxylic acid moiety provides a versatile handle for the introduction of diverse functional groups, enabling the systematic exploration of structure-activity relationships (SAR). Specifically, the 4,4'-dimethyl-[1,1'-biphenyl]-2-carboxylic acid core is of interest in the development of novel anti-inflammatory agents, antivirals, and as a key building block for complex molecular architectures. The strategic placement of the methyl groups and the carboxylic acid influences the molecule's conformation and its interactions with biological macromolecules.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental setup for the synthesis and subsequent derivatization of this compound. The protocols herein are designed to be robust and reproducible, with a focus on explaining the underlying chemical principles to allow for informed modifications and troubleshooting.

PART 1: Synthesis of this compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds.[1] This palladium-catalyzed reaction between an organohalide and an organoboron compound proceeds under relatively mild conditions and is tolerant of a wide range of functional groups.[1][2]

Reaction Principle

The catalytic cycle of the Suzuki-Miyaura coupling generally involves three key steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation of the organoboron species to the palladium complex, and reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst.[1] For the synthesis of this compound, we will utilize the coupling of 2-bromo-4-methylbenzoic acid with 4-methylphenylboronic acid.

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Preparation cluster_reaction Reaction Setup cluster_workup Work-up & Purification reagents Weigh Reagents: - 2-bromo-4-methylbenzoic acid - 4-methylphenylboronic acid - Pd(PPh₃)₄ - K₂CO₃ setup Assemble Apparatus under Inert Gas (Argon or Nitrogen) reagents->setup Add to flask glassware Prepare Dry Glassware (Schlenk flask) glassware->setup dissolve Dissolve Reagents in Degassed Solvents (Toluene, Ethanol, Water) setup->dissolve heat Heat Reaction Mixture (e.g., 80-100°C) dissolve->heat Stir vigorously cool Cool to Room Temperature heat->cool Monitor by TLC acidify Acidify with HCl (aq) cool->acidify extract Extract with Ethyl Acetate acidify->extract dry Dry Organic Layer (Na₂SO₄ or MgSO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Recrystallization or Column Chromatography concentrate->purify

Figure 1: Experimental workflow for the synthesis of this compound.

Detailed Protocol: Suzuki-Miyaura Coupling

Materials:

  • 2-bromo-4-methylbenzoic acid (1.0 equiv)

  • 4-methylphenylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv)

  • Potassium carbonate (K₂CO₃) (3.0 equiv)

  • Toluene (degassed)

  • Ethanol (degassed)

  • Water (degassed)

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Inert gas supply (Argon or Nitrogen) with manifold

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or flash column chromatography

Procedure:

  • To a dry Schlenk flask, add 2-bromo-4-methylbenzoic acid (1.0 equiv), 4-methylphenylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.03 equiv), to the flask.

  • Add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio) via cannula or syringe. The reaction concentration is typically in the range of 0.1-0.2 M with respect to the 2-bromo-4-methylbenzoic acid.

  • Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 12-24 hours.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully acidify the reaction mixture with 2 M HCl until the pH is approximately 2-3. This will protonate the carboxylate and precipitate the product.

  • Extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic extracts and wash with water, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene/hexanes) or by flash column chromatography on silica gel.

PART 2: Derivatization of the Carboxylic Acid Moiety

The carboxylic acid group of this compound is a versatile functional handle for further molecular elaboration. Here, we present protocols for its conversion to esters and amides, which are common transformations in drug discovery programs.

Section 2.1: Esterification Reactions

Esterification is a fundamental reaction to modify the physicochemical properties of a carboxylic acid, such as lipophilicity and metabolic stability. Due to the steric hindrance around the 2-carboxylic acid group in the biphenyl system, careful selection of the esterification method is crucial for achieving high yields.[3]

Fischer esterification is a classic method that involves reacting a carboxylic acid with an excess of an alcohol in the presence of a strong acid catalyst.[4]

Protocol: Methyl Ester Synthesis via Fischer Esterification

  • Dissolve this compound (1.0 equiv) in a large excess of methanol (which also acts as the solvent).

  • Carefully add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 0.1-0.2 equiv).

  • Heat the reaction mixture to reflux (65 °C) and stir for 12-24 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture and remove the excess methanol under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid catalyst, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the methyl ester. Further purification can be achieved by column chromatography if necessary.

The Steglich esterification is a milder method that uses dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst.[5] This method is particularly useful for acid-sensitive substrates and for the formation of esters with secondary and tertiary alcohols.

Protocol: tert-Butyl Ester Synthesis via Steglich Esterification

  • Dissolve this compound (1.0 equiv), tert-butanol (1.5 equiv), and a catalytic amount of DMAP (0.1 equiv) in anhydrous dichloromethane (DCM) under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of DCC (1.1 equiv) in DCM dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitor the reaction by TLC. Upon completion, filter off the DCU precipitate and wash it with DCM.

  • Wash the filtrate sequentially with 0.5 M HCl, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the tert-butyl ester. Purify by column chromatography if needed.

Esterification Method Alcohol Reagents Solvent Temperature (°C) Reaction Time (h) Typical Yield (%)
Fischer Esterification MethanolH₂SO₄ (cat.)MethanolReflux (65)12-2475-90
Steglich Esterification tert-ButanolDCC, DMAP (cat.)Dichloromethane0 to RT12-2480-95

Table 1: Comparison of typical reaction conditions for the esterification of this compound.

Section 2.2: Amide Coupling Reactions

Amide bond formation is one of the most frequently used reactions in medicinal chemistry.[6][7] The reaction of the sterically hindered this compound with amines can be challenging and may require specific coupling reagents.

A common and effective method for amide bond formation involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent, often in the presence of an additive like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and improve efficiency. The addition of a catalytic amount of DMAP can be beneficial for challenging couplings.[6][8]

Experimental Workflow: Amide Coupling

Amide_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Carboxylic Acid - Amine - EDC, HOBt, DMAP - Base (e.g., DIPEA) dissolve Dissolve Acid, Amine, HOBt, DMAP in Anhydrous Solvent (e.g., DMF) reagents->dissolve add_edc Add EDC at 0°C dissolve->add_edc stir Stir at Room Temperature add_edc->stir Allow to warm to RT quench Quench with Water stir->quench Monitor by TLC extract Extract with Organic Solvent quench->extract wash Wash with Acid, Base, and Brine extract->wash dry Dry and Concentrate wash->dry purify Purify by Chromatography or Recrystallization dry->purify

Sources

Troubleshooting & Optimization

Technical Support Center: A Guide to Improving the Yield of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and address frequently asked questions (FAQs) encountered during the synthesis of this sterically hindered biphenyl carboxylic acid. Our focus is on providing practical, experience-driven advice to help you optimize your reaction yields and overcome common synthetic challenges.

Introduction to the Synthetic Challenge

The synthesis of this compound presents a unique set of challenges primarily due to steric hindrance around the 2-carboxylic acid group. This steric congestion can significantly impact the efficiency of common cross-coupling reactions, leading to lower yields and the formation of unwanted byproducts. The two most prevalent methods for constructing the biphenyl core of this molecule are the Suzuki-Miyaura coupling and the Ullmann condensation. This guide will delve into the intricacies of both, offering targeted troubleshooting for each approach.

Part 1: Suzuki-Miyaura Coupling Pathway

The Suzuki-Miyaura coupling is a powerful and versatile method for C-C bond formation, favored for its mild reaction conditions and tolerance of various functional groups.[1] However, the steric hindrance in our target molecule necessitates careful optimization of the reaction parameters.

Representative Experimental Protocol: Suzuki-Miyaura Coupling

This protocol serves as a baseline for troubleshooting and optimization.

Reactants:

  • 2-Bromo-3-methylbenzoic acid (or its methyl ester)

  • 4-Methylphenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene/Water, Dioxane/Water, DMF)

Procedure:

  • To an oven-dried flask, add 2-bromo-3-methylbenzoic acid (1.0 eq), 4-methylphenylboronic acid (1.2-1.5 eq), and the chosen base (2.0-3.0 eq).

  • Purge the flask with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Add the palladium catalyst (1-5 mol%) and the degassed solvent system.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor the progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, and perform an aqueous workup.

  • Acidify the aqueous layer to precipitate the carboxylic acid product.

  • Filter, wash, and dry the crude product.

  • Purify by recrystallization or column chromatography.

Troubleshooting Guide: Suzuki-Miyaura Coupling
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Inactive Catalyst: The Pd(0) active species may not be forming or is being deactivated.Solution: Use a pre-catalyst like Pd(dppf)Cl₂ or add a phosphine ligand (e.g., PPh₃, SPhos) to stabilize the Pd(0) center. Ensure rigorous degassing of solvents to prevent oxidation of the catalyst.[2]
2. Inefficient Oxidative Addition: The C-Br bond of the sterically hindered 2-bromobenzoic acid derivative may be difficult to cleave.Solution: Switch to a more reactive halide, such as 2-iodo-3-methylbenzoic acid. Alternatively, use a more electron-rich and bulky phosphine ligand (e.g., Buchwald ligands like SPhos or XPhos) to promote oxidative addition.[3]
3. Poor Transmetalation: The transfer of the aryl group from the boronic acid to the palladium center is hindered.Solution: Use a stronger base like Cs₂CO₃ or K₃PO₄ to facilitate the formation of the more nucleophilic boronate species. Ensure an appropriate amount of water is present in the solvent system, as it can aid in the transmetalation step.
Significant Side Product Formation 1. Homocoupling of Boronic Acid: The boronic acid couples with itself to form 4,4'-dimethylbiphenyl.Solution: This is often caused by the presence of oxygen. Rigorously degas all solvents and maintain a positive pressure of inert gas throughout the reaction. Lowering the reaction temperature may also reduce the rate of homocoupling.
2. Protodeborylation: The boronic acid is replaced by a hydrogen atom from the solvent or trace water.Solution: Ensure anhydrous conditions if using an organic solvent system without a water co-solvent. Use a less protic solvent if possible.
3. Dehalogenation of Aryl Halide: The bromo-substituent is replaced by a hydrogen atom.Solution: This can be caused by certain phosphine ligands or impurities. Try a different ligand or ensure the purity of your starting materials and solvents.
Reaction Stalls Before Completion 1. Catalyst Decomposition: The palladium catalyst may precipitate as palladium black, losing its activity.Solution: Use a more robust ligand that can stabilize the catalytic species at higher temperatures. Lowering the reaction temperature, although it may slow down the reaction, can sometimes prevent catalyst decomposition.
2. Substrate/Product Insolubility: The starting materials or the product may not be fully soluble in the chosen solvent system, leading to a heterogeneous mixture and incomplete reaction.Solution: Screen different solvent systems. For instance, if using toluene/water, try dioxane/water or DMF. Increasing the reaction temperature might also improve solubility.
Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)Ln Pd(0)Ln Oxidative Addition Oxidative Addition Pd(0)Ln->Oxidative Addition Ar-X Ar-Pd(II)-X Ar-Pd(II)-X Oxidative Addition->Ar-Pd(II)-X Transmetalation Transmetalation Ar-Pd(II)-X->Transmetalation Ar'-B(OR)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive Elimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive Elimination Reductive Elimination->Pd(0)Ln Ar-Ar' Ar-Ar' Reductive Elimination->Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Part 2: Ullmann Condensation Pathway

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of biaryl compounds.[4] While it often requires harsher conditions than the Suzuki coupling, it can be a viable alternative, especially when boronic acids are unstable or unavailable.[5]

Representative Experimental Protocol: Ullmann Condensation

Reactants:

  • 2-Bromo-3-methylbenzoic acid

  • 4-Bromotoluene (or 4-Iodotoluene)

  • Copper source (e.g., Cu powder, CuI, Cu₂O)

  • Ligand (optional, but recommended; e.g., 1,10-phenanthroline, N,N-dimethylglycine)

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • High-boiling solvent (e.g., DMF, NMP, DMSO)

Procedure:

  • In a reaction vessel, combine 2-bromo-3-methylbenzoic acid (1.0 eq), the other aryl halide (1.0-1.2 eq), the copper source (often in stoichiometric or excess amounts for classical Ullmann, catalytic for modified versions), the ligand (if used), and the base.

  • Add the high-boiling solvent.

  • Heat the mixture to a high temperature (typically 150-210 °C).

  • Monitor the reaction by TLC or LC-MS. These reactions are often slow, requiring several hours to days.

  • After completion, cool the reaction mixture and perform a workup, which often involves filtration to remove copper salts, followed by extraction.

  • Acidify the aqueous layer to precipitate the product.

  • Purify the crude product.

Troubleshooting Guide: Ullmann Condensation
Problem Potential Cause(s) Suggested Solutions & Scientific Rationale
Low or No Product Yield 1. Insufficient Reaction Temperature: Classical Ullmann reactions require high thermal energy to proceed.[6]Solution: Gradually increase the reaction temperature. Consider using a higher boiling solvent like NMP or DMSO if necessary.
2. Inactive Copper Species: The copper may be oxidized or not in the active Cu(I) state.Solution: Use freshly purchased, high-purity copper(I) salts (e.g., CuI). For copper powder, activation by washing with dilute acid to remove the oxide layer can be beneficial.[6]
3. Lack of a Suitable Ligand: For sterically hindered substrates, a ligand is often crucial to facilitate the reaction at lower temperatures.Solution: Introduce a ligand such as 1,10-phenanthroline, N,N-dimethylglycine, or picolinic acid.[7][8] These ligands can stabilize the copper intermediates and accelerate the catalytic cycle.
Formation of Homocoupled Byproducts 1. Self-coupling of Starting Materials: One of the aryl halides reacts with itself.Solution: This is a common issue in Ullmann reactions. Using a slight excess of the less expensive aryl halide can sometimes favor the cross-coupling product. Optimization of the reaction temperature and time is also crucial.
Decomposition of Starting Materials or Product 1. Excessively High Temperatures: The required high temperatures can lead to the degradation of sensitive functional groups.Solution: The use of a suitable ligand can often allow the reaction to proceed at a lower temperature.[4][8] Screen different ligands to find one that promotes the reaction under milder conditions.
Visualizing the Ullmann Reaction Workflow

Ullmann_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Combine Reactants Combine Aryl Halides, Cu Source, Base, Ligand Add Solvent Add Solvent Combine Reactants->Add Solvent Inert Atmosphere Inert Atmosphere Add Solvent->Inert Atmosphere Heat to High Temp Heat to High Temp Inert Atmosphere->Heat to High Temp Monitor Progress Monitor Progress Heat to High Temp->Monitor Progress Cool & Filter Cool & Filter Monitor Progress->Cool & Filter Extract & Wash Extract & Wash Cool & Filter->Extract & Wash Acidify & Precipitate Acidify & Precipitate Extract & Wash->Acidify & Precipitate Purify Purify Acidify & Precipitate->Purify Final Product Final Product Purify->Final Product

Caption: General workflow for the Ullmann condensation reaction.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling is not working even after trying different ligands and bases. What else can I do?

A1: If you have exhaustively screened catalysts, ligands, and bases, consider the quality of your boronic acid. Boronic acids can degrade over time, especially if not stored properly, leading to the formation of boroxines which are less reactive. Try using freshly purchased boronic acid or recrystallizing your existing stock. Additionally, ensure your solvents are truly anhydrous and properly degassed, as trace oxygen and water can have a significant detrimental effect.

Q2: I am observing a significant amount of homocoupling in my Ullmann reaction. How can I minimize this?

A2: Homocoupling is an inherent challenge in Ullmann reactions.[9] One strategy is to use a non-stoichiometric ratio of your aryl halides. If one of the aryl halides is more prone to homocoupling, using it as the limiting reagent might favor the cross-coupling pathway. Additionally, modern Ullmann protocols with specific ligands are often more selective for cross-coupling over homocoupling. Experimenting with different ligands could be beneficial.

Q3: Is it better to use the free carboxylic acid or an ester derivative of 2-bromo-3-methylbenzoic acid in the Suzuki coupling?

A3: Using the methyl or ethyl ester of the carboxylic acid is often advantageous. The free carboxylic acid can sometimes interfere with the basic conditions of the reaction or coordinate to the palladium catalyst, inhibiting its activity. Protecting the carboxylic acid as an ester and then hydrolyzing it back to the acid after the coupling reaction is a common and effective strategy.

Q4: Can I use an aryl chloride as a starting material for these reactions?

A4: Aryl chlorides are generally less reactive than aryl bromides and iodides in both Suzuki-Miyaura and Ullmann reactions. For Suzuki couplings, specialized ligands (e.g., bulky biaryl phosphines like SPhos) and conditions are typically required to achieve good yields with aryl chlorides.[3] In Ullmann reactions, activating aryl chlorides is even more challenging and usually requires very high temperatures and specific catalytic systems. For initial attempts and optimization, it is highly recommended to start with the more reactive aryl bromide or iodide.

Q5: How do I know if my reaction is complete?

A5: The most reliable way to monitor the progress of your reaction is by using thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). By spotting the reaction mixture alongside your starting materials, you can visualize the consumption of the reactants and the formation of the product. The reaction is considered complete when the limiting starting material is no longer visible.

References

  • Ullmann, F.; Bielecki, J. Ueber Synthesen in der Biphenylreihe. Ber. Dtsch. Chem. Ges.1901 , 34 (2), 2174–2185. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Yin, J.; Rainka, M. P.; Zhang, X.; Buchwald, S. L. A Highly Active and Air-Stable Palladium Catalyst for the Suzuki–Miyaura Cross-Coupling of Aryl Chlorides. J. Am. Chem. Soc.2002 , 124 (7), 1162–1163. [Link]

  • Maiti, D.; Buchwald, S. L. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. Org. Lett.2010 , 12 (17), 3916–3919. [Link]

  • Jee, S. Ullmann Reaction. Sathee Jee.[Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. [Link]

  • J&K Scientific LLC. Ullmann Reaction. [Link]

  • Reddit. Failed suzuki coupling, any suggenstions? r/Chempros. [Link]

  • S. K. Gudimella et al. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. Monatsh Chem2022 , 153, 267–278. [Link]

  • Organic Chemistry Portal. Ullmann Reaction. [Link]

  • Han, F.; Li, G. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Angew. Chem. Int. Ed. Engl.2013 , 52(7), 1964-7. [Link]

  • Ma, D.; Cai, Q. N,N-Dimethyl Glycine-Promoted Ullmann Coupling Reaction of Phenols and Aryl Halides. Org. Lett.2003 , 5(15), 2623-2625. [Link]

  • Google Patents.

Sources

Overcoming solubility issues with 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights and practical solutions for overcoming the common solubility challenges associated with this compound.

Understanding the 'Why': Physicochemical Properties & Solubility Challenges

This compound is an aromatic carboxylic acid. Its structure, featuring a rigid, non-polar biphenyl backbone and a polar carboxylic acid group, creates a molecule with limited aqueous solubility.[1][2] The large hydrophobic surface area of the biphenyl rings dominates its character, making it poorly soluble in water.[3][4][5] However, the carboxylic acid group provides a handle for chemical manipulation to enhance solubility.

The key to solubilizing this compound lies in overcoming the strong intermolecular forces of the hydrophobic biphenyl structure and leveraging the properties of the carboxylic acid functional group.[1][3]

Frequently Asked Questions (FAQs) - First-Line Troubleshooting

Here are answers to the most common initial questions regarding the handling and dissolution of this compound.

Q1: My compound won't dissolve in water or buffer. What is the first thing I should try?

A1: Direct dissolution in aqueous solutions is expected to be very low. The first and most common step is to prepare a concentrated stock solution in an appropriate organic solvent. Dimethyl sulfoxide (DMSO) is an excellent starting point due to its high dissolving power for a wide range of organic molecules.[6]

Q2: I've dissolved the compound in DMSO, but it precipitates when I add it to my aqueous assay buffer. What's happening?

A2: This is a common phenomenon known as "kinetic" solubility versus "thermodynamic" solubility.[7][8] Your DMSO stock solution is kinetically stable, but when introduced to a large volume of aqueous buffer, the compound's low thermodynamic solubility causes it to crash out of solution. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (typically <1%, as higher concentrations can have physiological effects) and that the final concentration of your compound does not exceed its aqueous solubility limit.

Q3: Can I heat the solution to help it dissolve?

A3: Gently warming the solution can increase the rate of dissolution and the solubility limit.[9][10] However, be cautious. Prolonged heating at high temperatures can degrade the compound. Use a water bath with controlled temperature and monitor for any changes in the solution's color, which might indicate degradation. Always check the compound's thermal stability if available.

Q4: Is sonication a good method to aid dissolution?

A4: Yes, sonication in an ultrasonic bath is a very effective method to break up solid aggregates and accelerate the dissolution process, especially when preparing stock solutions in organic solvents.

In-Depth Troubleshooting Guides & Protocols

For more persistent solubility issues, the following detailed protocols provide a systematic approach to achieving a stable solution.

Guide 1: Organic Stock Solution Preparation

This is the foundational protocol for working with this compound. The goal is to create a high-concentration stock that can be diluted into your experimental system.

Objective: To prepare a 10 mM stock solution in DMSO.

Materials:

  • This compound (MW: 240.28 g/mol )

  • High-purity DMSO

  • Analytical balance

  • Volumetric flask or appropriate vial

  • Vortex mixer and/or sonicator

Protocol:

  • Calculate the required mass: For 1 mL of a 10 mM solution:

    • Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 240.28 g/mol * (1000 mg / 1 g) = 2.40 mg

  • Weigh the compound: Accurately weigh 2.40 mg of the compound and place it into a clean, dry vial.

  • Add solvent: Add approximately 0.8 mL of DMSO to the vial.

  • Dissolve: Vortex the vial vigorously. If the solid does not dissolve completely, place the vial in a sonicator bath for 5-10 minutes. Gentle warming (to 30-40°C) can also be applied.

  • Bring to final volume: Once fully dissolved, add DMSO to reach the final volume of 1.0 mL.

  • Storage: Store the stock solution in a tightly sealed container at -20°C, protected from light and moisture.

Guide 2: pH-Mediated Aqueous Solubilization

This advanced technique leverages the acidic nature of the carboxylic acid group. By increasing the pH of an aqueous solution, the carboxylic acid is deprotonated to form a carboxylate salt, which is significantly more water-soluble.[11][12][13][14]

Objective: To prepare an aqueous solution by pH adjustment.

Materials:

  • This compound

  • Deionized water

  • 1 M NaOH solution

  • pH meter

  • Stir plate and stir bar

Protocol:

  • Create a slurry: Add the desired amount of the compound to a volume of deionized water (e.g., 1 mg in 1 mL). It will not dissolve and will form a slurry.

  • Monitor pH: Place the slurry on a stir plate and insert a calibrated pH probe.

  • Adjust pH: While stirring, add the 1 M NaOH solution dropwise. You will observe the solid begin to dissolve as the pH increases.

  • Target pH: Continue adding NaOH until all the solid has dissolved. The pH at which this occurs will be basic (likely > 8). Record this pH.

  • Final considerations:

    • Stability: Ensure your compound and experimental system are stable at this higher pH.

    • Buffering: Once dissolved, the solution can be diluted into a buffer system that maintains the required pH for solubility.

Visualization of pH-Dependent Ionization

The following diagram illustrates the chemical principle behind the pH adjustment protocol. At low pH, the compound is in its neutral, less soluble form. At high pH, it is converted to its charged, more soluble ionic form.

G cluster_low_ph Low pH (Acidic) cluster_high_ph High pH (Basic) Insoluble R-COOH (Protonated Form) Low Water Solubility Soluble R-COO⁻ + Na⁺ (Deprotonated Salt Form) High Water Solubility Insoluble->Soluble + NaOH (Deprotonation) Soluble->Insoluble + HCl (Protonation)

Caption: pH-dependent equilibrium of the carboxylic acid.

Quantitative Corner: Solvent Selection & Data

Choosing the right solvent is critical. While DMSO is a universal starting point, other solvents may be suitable depending on your application.

Table 1: Solvent Selection Guide for Aromatic Carboxylic Acids

Solvent NamePolaritySuitability for Stock SolutionNotes
Dimethyl Sulfoxide (DMSO) HighExcellentHigh dissolving power; use minimal amounts in final solutions.[6]
Dimethylformamide (DMF) HighGoodSimilar to DMSO, can be a suitable alternative.
Ethanol MediumModerateMay require heating; less toxic than DMSO/DMF for some applications.[10][15]
Methanol MediumModerateSimilar to ethanol.[10]
Acetone MediumFairCan be used, but evaporation is a concern.
Water (pH > 8) HighGoodOnly after conversion to a salt form as described in Guide 2.[1]
Water (Neutral pH) HighVery PoorNot recommended for direct dissolution.[2]

Troubleshooting Workflow

When faced with a solubility challenge, follow this systematic workflow to identify a solution.

G Start Compound does not dissolve in aqueous buffer PrepStock Prepare concentrated stock in organic solvent (e.g., DMSO) Start->PrepStock Dilute Dilute stock into aqueous buffer PrepStock->Dilute Precipitate Does it precipitate? Dilute->Precipitate Success1 Solution is stable. Proceed with experiment. Precipitate->Success1 No ReduceConc Lower the final concentration of the compound and/or DMSO. Precipitate->ReduceConc Yes TryAgain Try dilution again ReduceConc->TryAgain StillPrecipitates Still precipitates? TryAgain->StillPrecipitates StillPrecipitates->Success1 No pH_Adjust Use pH adjustment method (See Guide 2) StillPrecipitates->pH_Adjust Yes Success2 Solution is stable. Proceed with experiment. pH_Adjust->Success2

Caption: Step-by-step solubility troubleshooting workflow.

Safety First: Handling DMSO

Dimethyl sulfoxide (DMSO) is an excellent solvent but requires careful handling.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or nitrile gloves are often recommended, check manufacturer guidelines), safety goggles, and a lab coat.[16][17][18]

  • Skin Penetration: DMSO is readily absorbed through the skin and can carry dissolved substances with it.[16][19] It is crucial to prevent skin contact and to only handle DMSO in a clean, designated area.

  • Ventilation: Use DMSO in a well-ventilated area or a chemical fume hood.[16]

  • Storage: Store DMSO in tightly sealed, appropriate containers in a cool, dry place away from ignition sources.[19]

References

  • Staples, M. A., & Prizant, L. (1993). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences, 82(9), 893-896. [Link]

  • Alsenz, J., & Kansy, M. (2007). In vitro solubility assays in drug discovery. Pharmaceutical Research, 24(3), 545-552. [Link]

  • Etra Organics. (2025, October 20). How to Use DMSO Safely | Best Practices & Common Mistakes. [Link]

  • Solve Scientific. (n.d.). High Throughput Measurement of Compound Solubility and Physical Form with BMI. [Link]

  • Bevan, C. D., & Lloyd, R. S. (2000). High throughput solubility measurement in drug discovery and development. Analytical chemistry, 72(8), 1781-1787. [Link]

  • Li, M., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4569-4578. [Link]

  • Greenfield Global. (2015, June 17). SAFETY DATA SHEET - Dimethyl Sulfoxide (DMSO). [Link]

  • Li, M., et al. (2021). Measurement and Correlation of the Solubility of 4-Biphenylcarboxylic Acid in Nine Pure and Binary Mixed Organic Solvents from T = 293.15 to 328.15 K. Journal of Chemical & Engineering Data, 66(12), 4569-4578. [Link]

  • Wikipedia. (n.d.). Carboxylic acid. [Link]

  • University of Waterloo. (2023, November). DIMETHYL SULFOXIDE (DMSO). [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). [Link]

  • Reddit. (2012, February 27). How does pH affect water solubility of organic acids (or acids in general)?[Link]

  • Washington State University. (n.d.). Dimethyl Sulfoxide (DMSO) Standard Operating Procedure. [Link]

  • Chemistry LibreTexts. (2025, August 18). 2.5: Preparing Solutions. [Link]

  • ChemBK. (n.d.). Biphenyl-4-carboxylic acid. [Link]

  • CK-12 Foundation. (2026, January 14). Physical Properties of Carboxylic Acids. [Link]

  • Study.com. (n.d.). Explain the relationship between the solubility of a carboxylic acid and the number of carbons in the chain. [Link]

  • ResearchGate. (2014, December 1). How does the solubility of carboxylic type of surfactants in water change with chain length? What is the pH effect?[Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. [Link]

  • Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Doctoral dissertation, University of California, Berkeley). [Link]

  • Quora. (2016, October 12). How does the solubility of carboxylic acids in water decrease with increase in molecular mass?[Link]

  • Chemistry LibreTexts. (2022, July 18). 2.5: Physical properties of organic compounds. [Link]

  • The Conical Flask. (2021, August 20). Lab Skills: Preparing Stock Solutions [Video]. YouTube. [Link]

  • The Annex. (n.d.). General Techniques for Preparing Formulations of Poorly Water-Soluble Compounds. [Link]

  • Chemistry LibreTexts. (2019, January 3). 16.4: The Effects of pH on Solubility. [Link]

  • Proteintech. (2025, February 20). Solution-making strategies & practical advice [Video]. YouTube. [Link]

  • Chemistry LibreTexts. (2021, October 21). 1.3: Effect of pH on Acid Base Reactions. [Link]

  • ResearchGate. (2013, July 17). What is the solublity of 4,4'-biphenyldicarboxylic acid in various solvents?[Link]

  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. [Link]

Sources

Technical Support Center: Synthesis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this sterically hindered biaryl carboxylic acid. This guide provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your experimental outcomes.

Introduction: The Challenge of Synthesizing Ortho-Substituted Biaryls

The synthesis of this compound, typically achieved via Suzuki-Miyaura cross-coupling, presents a unique set of challenges. The primary obstacle is the steric hindrance imposed by the ortho-carboxylic acid group on the aryl halide starting material (e.g., 2-bromo-4-methylbenzoic acid). This steric bulk can significantly impede the key oxidative addition step in the catalytic cycle, leading to low yields and the formation of undesirable side products.[1][2] Understanding the mechanisms behind these side reactions is crucial for developing a robust and efficient synthetic protocol.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

FAQ 1: My reaction yield is consistently low. What are the primary causes and how can I improve it?

Low conversion of your starting materials is the most common issue in this synthesis. The root cause is typically twofold: inefficient oxidative addition and catalyst deactivation.

  • Causality 1: Inefficient Oxidative Addition: The palladium catalyst must insert into the carbon-halogen bond of the 2-halo-4-methylbenzoic acid derivative. The bulky ortho-carboxylate group physically blocks this approach, slowing down this critical first step of the catalytic cycle.[1]

  • Causality 2: Catalyst Deactivation: The formation of palladium black is a visual indicator that your Pd(0) catalyst is precipitating out of solution and losing its catalytic activity. This can be caused by exposure to oxygen or instability of the catalytic species.[1]

Troubleshooting Strategies:

StrategyRationaleRecommended Reagents/Conditions
Ligand Selection Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are essential. They form stable, active palladium complexes that accelerate the oxidative addition and reductive elimination steps, outcompeting side reactions.[3][4][5]Buchwald-type ligands: SPhos, XPhos, RuPhos.[3] NHC ligands: IPr (and its corresponding PEPPSI precatalysts).[6]
Palladium Precatalyst Using a well-defined, air-stable precatalyst ensures a controlled and efficient generation of the active Pd(0) species in solution.Pd₂(dba)₃ is a common choice, but modern palladacycle precatalysts can offer superior performance for hindered substrates.[5]
Reaction Temperature While higher temperatures can increase reaction rates, they can also promote catalyst decomposition and side reactions. For sterically hindered substrates, finding the optimal temperature is key.Start at a moderate temperature (e.g., 80-90 °C) and monitor the reaction. If conversion is slow, a higher temperature (up to 110 °C) might be necessary, but watch for signs of decomposition.[7]
Degassing Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II) species, leading to catalyst precipitation (palladium black) and promoting side reactions like homocoupling.[1]Thoroughly degas the solvent and reaction mixture by sparging with an inert gas (Argon or Nitrogen) for 15-30 minutes before adding the catalyst. Maintain a positive pressure of inert gas throughout the reaction.
FAQ 2: I'm observing a significant amount of 4-methylbenzoic acid in my crude product. What is this side reaction and how do I prevent it?

This byproduct results from protodehalogenation (also called hydrodehalogenation) of your 2-halo-4-methylbenzoic acid starting material. In this process, the halogen atom is replaced by a hydrogen atom.[1]

  • Causality: This side reaction occurs when the palladium complex, after oxidative addition, abstracts a hydride (H⁻) from a source in the reaction mixture before it can undergo transmetalation with the boronic acid. Common hydride sources include protic solvents (like alcohols or water), certain bases (hydroxides, alkoxides), or impurities.[1]

Troubleshooting Strategies:

  • Solvent Choice: Strictly use anhydrous, aprotic solvents. Traces of water or alcohols can be a major source of the unwanted hydride.

    • Recommended: Dioxane, Tetrahydrofuran (THF), Toluene.[1]

  • Base Selection: The choice of base is critical. Avoid bases that can generate water or act as hydride donors.

    • Recommended: Anhydrous potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1] These are non-nucleophilic and less likely to promote protodehalogenation compared to bases like NaOH, KOH, or NaOEt.

  • Ligand Optimization: Using bulky biarylphosphine ligands can accelerate the desired cross-coupling pathway, making it kinetically more favorable than the competing protodehalogenation.[1]

FAQ 3: My major impurity is 4,4'-dimethylbiphenyl. What is it and how can I avoid it?

This impurity is the result of protodeborylation of the p-tolylboronic acid starting material, followed by coupling with another molecule of p-tolylboronic acid (homocoupling). The primary unwanted reaction here is the initial protodeborylation.

  • Causality: Protodeborylation is the cleavage of the C-B bond, replacing the boronic acid group with a hydrogen atom. This reaction can be catalyzed by acids or bases and is often exacerbated by elevated temperatures. Some palladium catalysts with bulky ligands have also been shown to promote this side reaction.

Troubleshooting Strategies:

  • Control Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid. This can help compensate for some loss due to protodeborylation without leading to excessive homocoupling.

  • Use Boronic Esters: Pinacol esters of boronic acids are generally more stable and less prone to protodeborylation than the corresponding boronic acids.[8]

  • Temperature Control: Avoid unnecessarily high reaction temperatures or prolonged reaction times, as these can accelerate the rate of protodeborylation.

  • pH Control: The stability of boronic acids is pH-dependent. Ensure the basic conditions are appropriate and not excessively harsh.

FAQ 4: I've isolated a byproduct that appears to be 4,4'-bitolyl (the homocoupling product of my boronic acid). Why does this form?

The formation of 4,4'-bitolyl arises from the homocoupling of p-tolylboronic acid.

  • Causality: This side reaction is primarily promoted by two factors:

    • Presence of Oxygen: As mentioned, oxygen can oxidize the active Pd(0) catalyst to Pd(II). These Pd(II) species can then mediate the homocoupling of two boronic acid molecules. Rigorous degassing is the best preventative measure.

    • Inefficient Reductive Elimination: If the final reductive elimination step to form the desired product is slow (often due to steric hindrance), the palladium intermediate may participate in side reactions, including those that lead to homocoupling.

Troubleshooting Strategies:

  • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

  • Ligand Choice: Electron-rich and bulky ligands that promote rapid reductive elimination can help the desired cross-coupling reaction outcompete the homocoupling pathway.

  • Slow Addition: In some cases, slow addition of the boronic acid to the reaction mixture can help maintain a low concentration of it at any given time, disfavoring the bimolecular homocoupling reaction.

Visualizing the Reaction Pathways

To better understand the chemistry at play, the following diagrams illustrate the desired catalytic cycle and the major competing side reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd Ar-X PdII_Aryl Ar-Pd(II)-X L₂ OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl Ar-Pd(II)-Ar' L₂ Transmetal->PdII_Diaryl Boronate Ar'B(OH)₃⁻ Boronate->Transmetal Base Base Base (e.g., K₃PO₄) Base->Boronate RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product ArylHalide Ar-X (Starting Material) ArylHalide->OxAdd Side_Reactions cluster_0 Protodehalogenation cluster_1 Homocoupling cluster_2 Protodeborylation PdII_Aryl Ar-Pd(II)-X L₂ Hydride Hydride Source (e.g., H₂O, ROH) PdII_Aryl->Hydride Hydride Abstraction RedElim_H Reductive Elimination Hydride->RedElim_H Product_H Ar-H RedElim_H->Product_H Pd0 Pd(0)L₂ Oxygen O₂ Pd0->Oxygen Oxidation PdII Pd(II) Species Oxygen->PdII Boronic 2 x Ar'B(OH)₂ PdII->Boronic Dimerization Homocoupling_Product Ar'-Ar' Boronic->Homocoupling_Product Boronic_Start Ar'B(OH)₂ Proton_Source H⁺ Source (Acid/Base/H₂O) Boronic_Start->Proton_Source Product_Deboryl Ar'-H Proton_Source->Product_Deboryl

Caption: Major competing side reaction pathways.

Recommended Experimental Protocol

This protocol is a starting point and should be optimized based on your specific laboratory conditions and analytical observations.

Synthesis of this compound via Suzuki-Miyaura Coupling

  • Reagents:

    • 2-Bromo-4-methylbenzoic acid (1.0 equiv)

    • p-Tolylboronic acid (1.2 equiv)

    • Potassium phosphate (K₃PO₄), anhydrous (3.0 equiv)

    • Pd₂(dba)₃ (1.5 mol%)

    • SPhos (3.5 mol%)

    • 1,4-Dioxane, anhydrous (0.1 M concentration relative to the limiting reagent)

  • Procedure:

    • To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-bromo-4-methylbenzoic acid, p-tolylboronic acid, and anhydrous K₃PO₄.

    • Seal the flask with a rubber septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.

    • Add Pd₂(dba)₃ and SPhos to the flask under a positive flow of argon.

    • Add anhydrous 1,4-dioxane via syringe.

    • Degas the resulting suspension by bubbling argon through it for 20 minutes.

    • Heat the reaction mixture to 90-100 °C with vigorous stirring.

    • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

    • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

    • Acidify the mixture with 1M HCl (aq.) to a pH of ~2-3.

    • Transfer to a separatory funnel and extract with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by recrystallization to afford the pure this compound. [7]

References

  • Myers, A. The Suzuki Reaction - Chem 115. Available from: [Link]

  • MDPI. Synthesis of New 2-Arylbenzo[b]furan Derivatives via Palladium-Catalyzed Suzuki Cross-Coupling Reactions in Aqueous Media. Available from: [Link]

  • Royal Society of Chemistry. Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. Organic & Biomolecular Chemistry. Available from: [Link]

  • Reddit. Why is the Suzuki-Miyaura coupling reaction steric sensitive? r/chemistry. Available from: [Link]

  • ResearchGate. Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available from: [Link]

  • Organic Chemistry Portal. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature. Available from: [Link]

  • National Institutes of Health. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Available from: [Link]

  • Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]

  • ACS Publications. Decarboxylative C–H Arylation of Benzoic Acids under Radical Conditions. Organic Letters. Available from: [Link]

  • Royal Society of Chemistry. Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Available from: [Link]

  • National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available from: [Link]

  • Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. Available from: [Link]

  • Wikipedia. Ullmann reaction. Available from: [Link]

  • ACS Publications. Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. The Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester. Available from: [Link]

  • ACS Publications. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. Available from: [Link]

  • National Institutes of Health. Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Available from: [Link]

  • PubMed Central. Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Available from: [Link]

  • PubMed Central. Enantioselective construction of ortho-sulfur- or nitrogen-substituted axially chiral biaryls and asymmetric synthesis of isoplagiochin D. Available from: [Link]

  • Macmillan Group, Princeton University. Decarboxylative Borylation and Cross-Coupling of (Hetero)aryl Acids Enabled by Copper Charge Transfer Catalysis. Available from: [Link]

  • Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Available from: [Link]

  • ACS Publications. Two Methods for Direct ortho-Arylation of Benzoic Acids. Available from: [Link]

  • YouTube. Ullmann Reaction (biphenyl formation )- IIT JEE & NEET | Vineet Khatri Sir | ATP STAR Kota. Available from: [Link]

  • The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis. Available from: [Link]

  • MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]

  • Royal Society of Chemistry. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions. Available from: [Link]

Sources

Optimizing reaction conditions for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid derivatization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the derivatization of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this sterically hindered molecule. Due to the ortho-substituents flanking the carboxylic acid, standard derivatization protocols often result in low yields or reaction failure. This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to optimize your synthetic outcomes.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific experimental failures in a question-and-answer format, providing potential causes and actionable solutions grounded in chemical principles.

Q1: My standard amide coupling reaction (e.g., EDC/HOBt) is giving low to no yield. What's going wrong?

A1: This is the most common issue when working with this compound. The steric hindrance from the adjacent biphenyl ring and the ortho-methyl group severely impedes the approach of the amine nucleophile to the activated carboxylic acid.

Potential Causes & Solutions:

  • Inefficient Carboxylic Acid Activation: Standard carbodiimide reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) form an O-acylisourea intermediate. For a hindered acid, this intermediate may not be reactive enough to be intercepted by the amine before it undergoes side reactions or reverts[1].

    • Solution 1: Switch to a More Potent Coupling Reagent. Uronium/aminium salts (e.g., HATU, HBTU) or phosphonium salts (e.g., PyBOP) are designed for challenging couplings. They generate highly reactive activated esters that are more susceptible to nucleophilic attack, even by hindered amines[1].

    • Solution 2: Pre-activation. Allow the carboxylic acid, coupling reagent, and a non-nucleophilic base (like DIPEA) to stir for 5-15 minutes before adding the amine. This ensures the formation of the active ester intermediate in high concentration prior to the introduction of the nucleophile[1].

  • Slow Nucleophilic Attack: The steric bulk around the activated carbonyl carbon slows down the desired reaction with the amine.

    • Solution: Optimize Reaction Conditions. Increase the reaction temperature (e.g., to 80 °C) to provide the necessary activation energy to overcome the steric barrier[1]. Changing the solvent to a higher-boiling polar aprotic solvent like DMF or NMP can facilitate this.

  • Side Reactions: The highly reactive activated intermediate can decompose or undergo other reactions if the primary coupling pathway is too slow[1].

    • Solution: Convert to a More Stable, Yet Reactive Intermediate. An alternative to direct coupling is the two-step process of first converting the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride with a catalytic amount of DMF[2]. The resulting acid chloride is highly reactive and can then be coupled with the amine, often with higher success for hindered systems.

Q2: I'm attempting an esterification, but the reaction is incomplete, even after extended time. Why?

A2: Esterification of sterically hindered acids is often challenging due to unfavorable equilibrium and slow reaction kinetics.

Potential Causes & Solutions:

  • Unfavorable Equilibrium (Fischer Esterification): The classic Fischer esterification (acid + alcohol with an acid catalyst) is a reversible process[3][4]. The steric hindrance of your substrate slows the forward reaction, making it difficult to drive the equilibrium towards the product.

    • Solution 1: Water Removal. Use a Dean-Stark apparatus with a solvent like toluene to azeotropically remove the water byproduct as it forms, which, according to Le Chatelier's principle, will push the equilibrium toward the ester product[3].

    • Solution 2: Use a Large Excess of Alcohol. Using the alcohol as the solvent can also shift the equilibrium to favor the product[3][4].

  • Insufficient Activation (Milder Methods): Milder, non-acidic methods are often preferred for complex molecules, but require careful selection of reagents.

    • Solution: Employ Steglich Esterification. This method uses a carbodiimide (like DCC) to activate the carboxylic acid, but crucially includes a catalytic amount of 4-dimethylaminopyridine (DMAP)[5]. DMAP acts as a potent acyl transfer catalyst. It reacts with the initial O-acylisourea intermediate to form a highly reactive N-acylpyridinium species, which is then readily attacked by the alcohol[5][6]. This pathway is often more efficient for hindered substrates than the direct reaction of the alcohol with the O-acylisourea.

Q3: My reaction with DCC is messy, and I'm isolating a major byproduct that isn't my ester.

A3: When using carbodiimides like DCC for esterification without an effective catalyst, the activated O-acylisourea intermediate can undergo an intramolecular acyl migration to form a stable N-acylurea byproduct, which terminates the desired reaction pathway[5].

Solution:

  • Add Catalytic DMAP: As described in the Steglich esterification, adding 5-10 mol% of DMAP is crucial[5]. DMAP intercepts the O-acylisourea intermediate faster than the intramolecular rearrangement can occur, preventing the formation of the N-acylurea side product and channeling the reaction towards the desired ester[5].

Troubleshooting Workflow Diagram

The following diagram outlines a logical workflow for troubleshooting common derivatization issues with this compound.

TroubleshootingWorkflow start Low or No Product Yield check_activation Is the carboxylic acid being activated effectively? start->check_activation check_nucleophile Is the nucleophile (amine/alcohol) reacting? start->check_nucleophile check_conditions Are reaction conditions optimal? start->check_conditions activation_no No: Intermediate not formed or unstable check_activation->activation_no Check by LCMS for active ester intermediate nucleophile_no No: Steric hindrance prevents attack check_nucleophile->nucleophile_no Starting materials remain unreacted conditions_no No: Reversible reaction or side products check_conditions->conditions_no Byproducts observed or reaction stalls activation_sol Use stronger activators: HATU, PyBOP for amides. DCC/DMAP for esters. Consider acid chloride. activation_no->activation_sol end_node Optimized Reaction activation_sol->end_node nucleophile_sol Increase Temperature (e.g., 80°C). Use higher boiling solvent (DMF). For esters, ensure anhydrous conditions. nucleophile_no->nucleophile_sol nucleophile_sol->end_node conditions_sol For Fischer Esterification: Remove H2O (Dean-Stark). Use excess alcohol. For Carbodiimide reactions: Add HOBt or DMAP. conditions_no->conditions_sol conditions_sol->end_node SteglichMechanism cluster_0 Pathway A: Desired Steglich Reaction RCOOH R-COOH O_Acylisourea O-Acylisourea (Activated Intermediate) RCOOH->O_Acylisourea + DCC DCC DCC Acylpyridinium N-Acylpyridinium Ion (Highly Reactive) O_Acylisourea->Acylpyridinium + DMAP (fast) DMAP DMAP Ester R-COOR' (Product) Acylpyridinium->Ester + R'-OH ROH R'-OH O_Acylisourea_Side O-Acylisourea (Activated Intermediate) N_Acylurea N-Acylurea (Stable Byproduct) O_Acylisourea_Side->N_Acylurea Rearrangement (slow) Start Start->RCOOH Explanation DMAP intercepts the O-Acylisourea intermediate via the fast Pathway A, outcompeting the slow intramolecular rearrangement of Pathway B. This prevents byproduct formation and drives the reaction toward the ester.

Sources

Troubleshooting guide for the analysis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to our dedicated troubleshooting guide for the High-Performance Liquid Chromatography (HPLC) analysis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This document is designed for researchers, analytical scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you diagnose and resolve common chromatographic challenges, ensuring the integrity and reproducibility of your analytical results.

Section 1: Foundational Knowledge & Initial Method Setup

Before troubleshooting, a robust starting method is essential. This compound is an aromatic carboxylic acid, which dictates key aspects of the method development. Its acidic nature and moderate lipophilicity are the primary considerations for achieving good chromatography.

Q1: What are the key chemical properties of this compound that influence HPLC analysis?

A1: The analyte's structure presents two key features: a carboxylic acid group and a biphenyl core.

  • Carboxylic Acid Group: This group is ionizable. The mobile phase pH is therefore the most critical parameter to control. To ensure consistent retention and good peak shape, the pH should be set at least 2 units below the analyte's pKa, keeping it in its neutral, protonated form.[1] This minimizes ionic interactions with the stationary phase.

  • Biphenyl Core: The non-polar aromatic structure makes it well-suited for reversed-phase (RP) chromatography, where it will be retained on a non-polar stationary phase like C18.

Q2: I'm starting from scratch. What is a reliable set of starting conditions for my HPLC method?

A2: A validated starting point is crucial. The following parameters are recommended based on the analysis of structurally similar aromatic carboxylic acids and established chromatographic principles.[2][3]

ParameterRecommended ConditionRationale & Expert Notes
Column C18, 150 x 4.6 mm, 5 µmThe C18 phase provides sufficient hydrophobicity for good retention. A 5 µm particle size is a good balance between efficiency and backpressure for standard HPLC systems.
Mobile Phase A 0.1% Phosphoric Acid in WaterPhosphoric acid is a robust and effective buffer for maintaining a low pH (around 2.1), ensuring the analyte remains protonated.[1]
Mobile Phase B AcetonitrileAcetonitrile is often preferred over methanol for aromatic compounds as it can provide sharper peaks and lower viscosity.[4]
Elution Mode Isocratic or GradientStart with an isocratic elution (e.g., 60:40 Acetonitrile:Water) and switch to a gradient if co-eluting impurities are present or if run time needs to be optimized.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temperature 30 °CMaintaining a constant temperature is vital for reproducible retention times.[5] 30 °C is a good starting point to ensure efficiency.
Detection (UV) ~254 nm or ~280 nmThe biphenyl structure should have strong absorbance in this range. A UV scan of the analyte in the mobile phase is recommended to determine the optimal wavelength.
Injection Volume 10 µLA smaller injection volume minimizes potential peak distortion from the sample solvent.
Sample Diluent Mobile Phase or a weaker solventTo ensure good peak shape, the sample should ideally be dissolved in the mobile phase.[1] If a stronger solvent is used for solubility, inject the smallest possible volume.
Section 2: Troubleshooting Common Chromatographic Problems

This section addresses the most frequent issues encountered during analysis. The following workflow provides a logical path for diagnosing problems.

G Start Identify Anomaly in Chromatogram PeakShape Poor Peak Shape? Start->PeakShape Retention Retention Time Issue? Start->Retention  No Tailing Peak Tailing PeakShape->Tailing  Yes Fronting Peak Fronting PeakShape->Fronting  No Baseline Baseline Problem? Retention->Baseline  No Drifting Drifting RT Retention->Drifting  Yes Shifting Sudden RT Shift Retention->Shifting  No Noise Noisy Baseline Baseline->Noise  Yes Drift Drifting Baseline Baseline->Drift  No Split Split Peaks Fronting->Split  No Broad Broad Peaks Split->Broad  No

Caption: General HPLC Troubleshooting Workflow.

2.1 Peak Shape Issues

The shape of a chromatographic peak is a primary indicator of analytical quality. The ideal peak is a symmetrical, Gaussian shape.

A3: Peak tailing is the most common problem for acidic compounds and is almost always caused by unwanted secondary interactions between the analyte and the stationary phase.[6][7]

Primary Cause: Interaction with residual silanols. Standard silica-based C18 columns have surface silanol groups (-Si-OH). At a mobile phase pH above ~4, these silanols can become ionized (-Si-O⁻), creating active sites that interact ionically with any ionized analyte molecules.[7] This secondary retention mechanism is stronger than the primary reversed-phase mechanism, causing a portion of the analyte molecules to lag behind, resulting in a tail.

G Analyte-Silanol Interaction Causing Peak Tailing cluster_0 Mobile Phase (pH > 4) cluster_1 Stationary Phase Surface Analyte_Ionized Analyte (A⁻) Carboxylate Anion Silanol_Ionized Ionized Silanol (-Si-O⁻) Active Site Analyte_Ionized->Silanol_Ionized Strong Ionic Interaction (Causes Tailing) Silanol_Neutral Neutral Silanol (-Si-OH)

Caption: Cause of peak tailing for acidic analytes.

Step-by-Step Troubleshooting Protocol:

  • Verify and Adjust Mobile Phase pH: This is the most effective solution. Ensure the pH of your aqueous mobile phase (Phase A) is low, ideally between 2.0 and 3.0. Use an acid like phosphoric or formic acid.[1] This serves two purposes:

    • It fully protonates your carboxylic acid analyte, neutralizing its charge.

    • It suppresses the ionization of the surface silanols, making them less active.[7]

  • Check Buffer Concentration: If you are using a buffer (e.g., phosphate buffer), ensure its concentration is adequate (typically 10-25 mM). An insufficient buffer concentration can lead to localized pH shifts on the column as the sample passes through, causing tailing.[7][8]

  • Consider a Modern, High-Purity Column: Newer columns are made with higher purity silica that has fewer metal impurities and a lower concentration of acidic silanols, making them less prone to tailing.[9] If tailing persists despite low pH, consider a column with end-capping technology or a polar-embedded phase.

  • Reduce Sample Mass Load: Injecting too much sample can overload the column, leading to peak asymmetry.[10] Try reducing the injection volume or sample concentration by a factor of 5 or 10 to see if the peak shape improves.

A4: Peak fronting, where the peak is asymmetric with a leading edge, is less common than tailing but typically points to two main issues:[11]

  • Sample Overload / Solubility Mismatch: The most common cause is dissolving the sample in a solvent that is significantly stronger than the mobile phase (e.g., dissolving in 100% Acetonitrile when the mobile phase is 50% Acetonitrile).[11] This causes the band to spread out at the column inlet.

    • Solution: Always try to dissolve your sample in the initial mobile phase composition. If solubility is an issue, use the minimum amount of a stronger solvent and inject a smaller volume.

  • Column Degradation: A void or channel in the column packing at the inlet can also cause fronting.

    • Solution: This is often irreversible. Try reversing and flushing the column (if permitted by the manufacturer). If the problem persists, the column must be replaced.

2.2 Retention Time & Resolution Issues

Reproducible retention times (RT) are critical for peak identification, while adequate resolution is necessary for accurate quantification.

A5: Drifting retention times suggest a gradual change in the chromatographic system.[5][8]

Common Causes & Solutions:

  • Inadequate Column Equilibration: This is common with gradient methods. If the column is not fully re-equilibrated to the initial mobile phase conditions after each run, the starting conditions for the next injection will be different, causing RT drift.

    • Solution: Increase the post-run equilibration time. A good rule of thumb is to flush the column with at least 10-20 column volumes of the starting mobile phase.[1]

  • Temperature Fluctuations: The column temperature directly affects retention. A fluctuating lab temperature can cause RTs to drift.

    • Solution: Use a column oven to maintain a stable temperature.[5]

  • Mobile Phase Composition Change: If using volatile solvents (like acetonitrile) or additives (like TFA), selective evaporation can alter the mobile phase composition over time.

    • Solution: Prepare fresh mobile phase daily and keep bottles loosely capped.[5] Ensure your pump's proportioning valves are functioning correctly if running a gradient.

A6: Improving resolution (Rs) involves manipulating the three key factors in the resolution equation: efficiency (N), selectivity (α), and retention factor (k).[12][13]

Strategies for Improving Resolution:

StrategyParameter AffectedHow to ImplementExpert Insight
Increase Retention Retention Factor (k)Decrease the percentage of organic solvent (Acetonitrile) in the mobile phase.This is the simplest first step. Aim for a retention factor (k) between 2 and 10 for optimal resolution.[13] Too much retention leads to broad peaks and long run times.
Change Selectivity Selectivity (α)This is the most powerful tool.[12] 1. Change Organic Solvent: Switch from Acetonitrile to Methanol (or vice-versa). 2. Change pH: Small adjustments to the mobile phase pH can alter the polarity of ionizable impurities, changing their elution order. 3. Change Stationary Phase: Switch to a different column chemistry (e.g., C8, Phenyl, or a polar-embedded phase).[13]Changing selectivity alters the relative spacing between peaks. A Phenyl column, for instance, can offer different selectivity for aromatic compounds through π-π interactions.
Increase Efficiency Efficiency (N)1. Use a Longer Column: Doubling the column length increases N by about 40%. 2. Use Smaller Particle Size: Switching from a 5 µm to a 3 µm or sub-2 µm column dramatically increases efficiency and peak sharpness.Increasing efficiency makes peaks narrower, which can resolve closely eluting compounds.[14] Be aware that both options will significantly increase system backpressure.
Section 3: Stability and Forced Degradation

For drug development professionals, understanding the stability of the analyte is critical. A stability-indicating method is one that can resolve the active pharmaceutical ingredient (API) from its degradation products.

Q7: How do I confirm my HPLC method is "stability-indicating"?

A7: You must perform forced degradation studies.[15] This involves intentionally stressing the analyte under various conditions to generate potential degradation products and then proving your method can separate them from the parent peak.[16][17]

Protocol for a Basic Forced Degradation Study:

  • Prepare Stock Solution: Prepare a solution of this compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Apply Stress Conditions: Expose aliquots of the stock solution to the following conditions. The goal is to achieve 5-20% degradation of the parent compound.[18]

    • Acidic Hydrolysis: Add 0.1 M HCl and heat at 60-80 °C for several hours.

    • Basic Hydrolysis: Add 0.1 M NaOH and heat at 60-80 °C for several hours.

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for several hours.

    • Thermal Stress: Heat the solid powder or a solution at a high temperature (e.g., 105 °C).

    • Photolytic Stress: Expose a solution to UV light (e.g., 254 nm) or sunlight.

  • Neutralize and Analyze: Before injection, neutralize the acidic and basic samples. Analyze all stressed samples, along with an unstressed control, using your HPLC method.

  • Evaluate Results: The method is considered stability-indicating if all degradation peaks are baseline-resolved (Rs ≥ 1.5) from the parent peak and from each other.[13] A photodiode array (PDA) detector is invaluable here to check for peak purity.

References
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Peak Tailing in HPLC for Acidic Compounds.
  • Smolecule. (n.d.). 4,4'-Dimethyl[1,1'-biphenyl]-2,2'-dicarboxylic acid.
  • ACE HPLC. (n.d.). HPLC Troubleshooting Guide.
  • Stoll, D. R. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Kromidas, S. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • R Discovery. (n.d.). Forced Degradation Studies Research Articles.
  • Benchchem. (2025, December). Common HPLC problems and solutions for organic acid analysis.
  • Bakshi, M., & Singh, S. (2002). The role of forced degradation studies in stability indicating HPLC method development. Journal of Pharmaceutical and Biomedical Analysis, 28(6), 1011-1040.
  • Medikamenter Quality Services. (2025, July 25). Common Issues in HPLC Analysis.
  • Chrom Tech, Inc. (2025, October 14). Methods for Changing Peak Resolution in HPLC.
  • English Excel. (2025, December 27). Resolution in HPLC & how to improve? 5 most important parameters to improve resolution.
  • Jehangir, M. (2018). Forced Degradation as an Integral Part of HPLC Stability-Indicating Method Development. Journal of Medicinal & Organic Chemistry, 1(1).
  • ResearchGate. (n.d.). Optimization Strategies in RP-HPLC.
  • Atinary Technologies. (2024, August 27). Optimizing HPLC method development to maximize peak resolution.
  • Walash, M. I., Ibrahim, F., & Abo El Abass, S. (2014). A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. Luminescence, 29(7), 914-9.
  • Kirkland, J. J., & Schuster, S. A. (2012). Methods for Changing Peak Resolution in HPLC: Advantages and Limitations. LCGC North America, 30(11), 990-1001.
  • Chromatography Today. (n.d.). What are the Common Peak Problems in HPLC.
  • AELAB. (2025, May 29). Expert Guide to Troubleshooting Common HPLC Issues.
  • Phenomenex. (2022, January 4). Common HPLC Problems & How to Deal With Them.
  • Singh, R., & Rehman, Z. U. (2016). Forced degradation studies. Journal of Analytical & Pharmaceutical Research, 3(6), 14-12.
  • Alsante, K. M., et al. (2016). Forced Degradation Studies for Biopharmaceuticals. Pharmaceutical Technology, 40(5), 30-37.
  • Teotia, D., et al. (2017). Development and Validation of a New HPLC Method for the Determination of Biphenyl and Dibenzofuran Phytoalexins in Rosaceae.

Sources

Preventing degradation of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Degradation During Storage

Welcome to the Technical Support Center for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this compound. As a Senior Application Scientist, I will provide in-depth technical advice and troubleshooting protocols based on established scientific principles.

I. Core Principles of Storage and Stability

This compound is a solid, aromatic carboxylic acid. While generally stable under standard ambient conditions, its long-term integrity can be compromised by environmental factors.[1] The biphenyl core and carboxylic acid functional group are the primary sites of potential degradation. Understanding the mechanisms of degradation is key to preventing it.

Potential degradation pathways include:

  • Oxidation: The aromatic rings and methyl groups can be susceptible to oxidation, especially in the presence of light, heat, and certain atmospheric conditions.

  • Decarboxylation: At elevated temperatures, aromatic carboxylic acids can lose their carboxyl group.[2]

  • Photodegradation: Exposure to UV light can provide the energy to initiate degradation reactions.

  • Contamination: Interaction with incompatible materials, such as strong oxidizing agents, can lead to chemical reactions that degrade the compound.[3][4]

II. Troubleshooting Guide & FAQs

This section addresses common issues and questions regarding the storage and handling of this compound.

Question 1: I've noticed a discoloration (e.g., yellowing) of my stored compound. What could be the cause?

Answer: Discoloration is often the first visual indicator of degradation. The most likely cause is oxidation of the biphenyl rings or methyl groups. This can be initiated by prolonged exposure to air and/or light.

  • Causality: Oxygen in the atmosphere can react with the molecule, especially when energized by light or heat, leading to the formation of chromophores (colored compounds).

  • Troubleshooting Steps:

    • Review Storage Conditions: Was the container tightly sealed?[1][3][4] Was it protected from light?

    • Perform a Purity Check: Use a suitable analytical method like HPLC to assess the purity of the discolored material against a reference standard.[5]

    • Implement Corrective Actions: If degradation is confirmed, discard the affected batch. For future storage, ensure the compound is in a tightly sealed, amber glass vial or a container wrapped in aluminum foil to protect it from light. Consider purging the container with an inert gas like argon or nitrogen before sealing.

Question 2: My experimental results are inconsistent. Could degradation of my starting material be the issue?

Answer: Yes, inconsistency in experimental outcomes is a classic sign of reagent degradation. Even small amounts of impurities can significantly affect reaction kinetics, yield, and purity of the final product.

  • Causality: Degradation products can act as inhibitors or catalysts in subsequent reactions, or they may compete in the reaction, leading to a different product profile.

  • Troubleshooting Steps:

    • Establish a Baseline: If you have a newly purchased batch, run a quality control (QC) analysis (e.g., melting point, HPLC, or NMR) to establish a reference profile.

    • Compare and Quantify: Analyze the suspect batch using the same QC method and compare the results to your baseline. Look for new peaks in the chromatogram or shifts in the NMR spectrum.

    • Forced Degradation Study (Advanced): To understand potential degradation products, a forced degradation study can be performed by exposing a small sample to stress conditions (e.g., acid, base, peroxide, heat, UV light).[6][7][8] This can help in identifying what to look for in your stored samples.

Question 3: What are the ideal long-term storage conditions for this compound?

Answer: Based on the chemical properties of this and similar compounds, the following conditions are recommended for optimal long-term stability:

ParameterRecommendationRationale
Temperature Room temperature or refrigerated (2-8 °C)Lower temperatures slow down the rate of chemical reactions, including degradation. While room temperature is often sufficient for this stable solid, refrigeration provides an extra layer of protection.[9]
Atmosphere Inert gas (Argon or Nitrogen)An inert atmosphere displaces oxygen, minimizing the risk of oxidation.[10]
Light Protected from light (Amber vial or wrapped container)Prevents photodegradation by blocking UV and visible light.
Container Tightly sealed, chemically inert glass containerPrevents exposure to moisture and atmospheric contaminants. Glass is preferred over plastic to avoid potential leaching of plasticizers.[1][3]
Humidity Dry environmentStoring in a desiccator or a controlled low-humidity environment prevents the absorption of moisture, which can facilitate certain degradation pathways.[1]

Question 4: Can I store this compound in a solution?

Answer: Storing in solution is generally not recommended for long-term storage due to increased molecular mobility, which can accelerate degradation. If short-term storage in solution is necessary:

  • Solvent Choice: Use a high-purity, dry, aprotic solvent.

  • Storage Conditions: Store solutions at low temperatures (e.g., -20°C) and protected from light.[10]

  • Stability Check: Always perform a quick purity check (e.g., TLC or HPLC) before using a stored solution.

III. Experimental Protocols

Protocol 1: Routine Quality Control via High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method to assess the purity of this compound.

Objective: To detect and quantify any degradation products.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column

Methodology:

  • Sample Preparation: Accurately weigh and dissolve a small amount of the compound in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% formic acid in water

    • Mobile Phase B: 0.1% formic acid in acetonitrile

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detection: UV at 254 nm

    • Gradient: Start with a suitable ratio of A and B (e.g., 70:30 A:B), and run a gradient to increase the percentage of B over 20-30 minutes.

  • Analysis: Inject the sample and analyze the resulting chromatogram. The main peak corresponds to the pure compound. Any additional peaks are indicative of impurities or degradation products. The peak area percentage can be used to estimate the purity.

IV. Visualization of Troubleshooting Workflow

The following diagram illustrates the logical steps to take when you suspect degradation of your stored compound.

Troubleshooting_Workflow start Observation of Potential Issue (e.g., discoloration, inconsistent results) review_storage Review Storage Conditions: - Tightly sealed? - Light protected? - Correct temperature? start->review_storage qc_analysis Perform Quality Control Analysis (e.g., HPLC, NMR, Melting Point) review_storage->qc_analysis compare_data Compare Data to Reference Standard or Initial Batch Data qc_analysis->compare_data is_degraded Is Degradation Confirmed? compare_data->is_degraded discard_batch Discard Compromised Batch is_degraded->discard_batch Yes continue_use Continue Using Compound is_degraded->continue_use No implement_changes Implement Corrective Storage Actions: - Use inert gas - Store in amber vials - Refrigerate end_process Problem Resolved implement_changes->end_process discard_batch->implement_changes continue_use->end_process

Caption: Troubleshooting workflow for suspected degradation.

V. References

  • SD Fine-Chem Limited. (n.d.). 4-BIPHENYL CARBOXYLIC ACID Safety Data Sheet. Retrieved from [Link]

  • Ataman Kimya. (n.d.). BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • Matyjaszczyk, M. (1995). Chromatographic separations of aromatic carboxylic acids. PubMed. Retrieved from [Link]

  • Kaysheva, A. L., et al. (2021). Chromatomass-Spectrometric Method for the Quantitative Determination of Amino- and Carboxylic Acids in Biological Samples. National Institutes of Health. Retrieved from [Link]

  • Liu, J., et al. (2020). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. National Institutes of Health. Retrieved from [Link]

  • Kumar, V., & Kumar, S. (2016). Forced degradation studies. MedCrave online. Retrieved from [Link]

  • Dunn, J. B., et al. (2003). Hydrothermal stability of aromatic carboxylic acids. ResearchGate. Retrieved from [Link]

  • Jurková, M., & Wurst, M. (1993). Biodegradation of aromatic carboxylic acids by Pseudomonas mira. FEMS Microbiology Letters. Retrieved from [Link]

  • Shinde, N. G., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). [1,1'-Biphenyl]-4,4'-dicarboxylic acid, dimethyl ester. Retrieved from [Link]

  • Patel, K., & Patel, M. (2011). Stability Indicating Forced Degradation Studies. RJPT. Retrieved from [Link]

Sources

Resolving peak tailing issues for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid in chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Resolving Peak Tailing for 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

Document ID: TSC-2026-01-22-001

Overview

Welcome to the technical support guide for the chromatographic analysis of this compound. This document provides in-depth troubleshooting protocols and expert insights for resolving one of the most common challenges encountered with this and similar acidic, aromatic compounds: peak tailing . An ideal chromatographic peak is symmetrical (Gaussian), which is crucial for accurate integration, quantification, and resolution.[1][2] Peak tailing, an asymmetry where the peak's trailing edge is drawn out, can compromise all of these critical performance metrics.[3]

This guide is structured as a series of frequently asked questions (FAQs) and detailed troubleshooting workflows. It moves from foundational concepts to specific, actionable protocols, explaining not just what to do, but why each step is scientifically justified.

Frequently Asked Questions (FAQs)
Q1: What exactly is peak tailing and why is it a problem for my this compound analysis?

A1: Peak tailing refers to a distorted, asymmetrical peak shape where the back of the peak is wider than the front.[3][4] It is quantitatively measured using the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1.2 typically indicates a tailing issue.[2] For a compound like this compound, this is problematic because it can:

  • Impede Accurate Quantification: The distorted peak shape makes it difficult for integration software to correctly determine the start and end of the peak, leading to inaccurate area counts and unreliable quantitative results.[3]

  • Reduce Resolution: Tailing peaks can merge with adjacent peaks, making it impossible to resolve and quantify individual components in a complex mixture.

  • Indicate Method Instability: Tailing is often a symptom of underlying chemical or physical issues in the HPLC system or method, suggesting a lack of robustness.[3]

Q2: What are the most likely causes of peak tailing for an acidic compound like this?

A2: The primary cause of peak tailing is the presence of more than one retention mechanism acting on the analyte simultaneously.[1][5] For this compound, a moderately nonpolar molecule with an acidic functional group, the main culprits are:

  • Secondary Silanol Interactions: The carboxylic acid group on your analyte can form strong hydrogen bonds with residual silanol groups (Si-OH) on the surface of silica-based stationary phases (like C18).[6][7] These secondary interactions hold back a fraction of the analyte molecules, causing them to elute later than the main band and creating a "tail".[1][5]

  • Improper Mobile Phase pH: The carboxylic acid functional group has an ionizable proton. Its pKa is estimated to be in the range of 4.0-5.0. If the mobile phase pH is close to this pKa, the analyte will exist as a mixture of its neutral (protonated, R-COOH) and ionized (deprotonated, R-COO⁻) forms.[8][9] These two forms have different polarities and interact differently with the stationary phase, leading to a broad, tailing peak.[9]

  • Column Overload: Injecting too much sample can saturate the active sites on the stationary phase, causing poor peak shape.

In-Depth Troubleshooting Guides

This section provides a logical, step-by-step approach to diagnosing and resolving peak tailing. We will start with the most common and impactful variables first.

Q3: My peak for this compound is tailing. Where do I begin troubleshooting?

A3: First, determine if the problem is specific to your analyte or affects the entire chromatogram.

  • If all peaks in the chromatogram are tailing: The issue is likely systemic or mechanical. The most common cause is a partial blockage of the column inlet frit or a physical void in the column packing. Other causes include extra-column effects, such as excessively long or wide tubing between the injector, column, and detector.[10]

  • If only the analyte peak (and perhaps other polar/acidic compounds) is tailing: The issue is almost certainly chemical in nature, related to interactions between your analyte and the chromatographic system. This is the most common scenario for this compound.

The following workflow provides a systematic approach to resolving chemical-related tailing.

G cluster_0 start Peak Tailing Observed for This compound q1 Is the mobile phase pH at least 1.5-2 units below the analyte's pKa (~4.0-5.0)? start->q1 a1_no ACTION: Adjust mobile phase pH to 2.5-3.0 using a buffer or acid modifier (e.g., 0.1% Formic Acid, 0.1% TFA). q1->a1_no No a1_yes pH is likely optimal. Proceed to next check. q1->a1_yes Yes q2 Are you using a modern, high-purity, end-capped Type B silica column? a1_no->q2 Re-evaluate a1_yes->q2 a2_no ACTION: Switch to a fully end-capped column or a column with a different selectivity (e.g., Biphenyl phase). q2->a2_no No / Unsure a2_yes Column chemistry is appropriate. Proceed to next check. q2->a2_yes Yes q3 Is column overload a possibility? a2_no->q3 Re-evaluate a2_yes->q3 a3_action ACTION: 1. Reduce sample concentration by 10x. 2. Ensure sample solvent is weaker than or matches the mobile phase. q3->a3_action Yes / Possible end_node Peak Shape Optimized q3->end_node No a3_action->end_node Re-evaluate

Caption: A logical workflow for troubleshooting peak tailing.

Q4: Why is mobile phase pH so critical, and how do I properly control it?

A4: Mobile phase pH is the most powerful tool for controlling the peak shape of ionizable compounds.[9][10]

The Causality: The goal is to ensure your acidic analyte is in a single, non-ionized (protonated) state (R-COOH). This form is more hydrophobic, leading to consistent retention on a reversed-phase column.[11] A rule of thumb is to set the mobile phase pH at least 1.5 to 2 units below the analyte's pKa.[11][12] For this compound (estimated pKa ~4.0-5.0), a target pH of 2.5 to 3.0 is ideal.

This low pH provides a dual benefit:

  • Suppresses Analyte Ionization: It keeps the carboxylic acid protonated (R-COOH), preventing the existence of a mixed population of ionized and non-ionized forms.[13][14]

  • Suppresses Silanol Ionization: The acidic silanol groups (pKa ~3.8-4.2) on the silica surface are also kept in their neutral (Si-OH) state.[15] This minimizes the strong secondary ionic interactions that are a major cause of peak tailing.[5][10]

Experimental Protocol: Adjusting Mobile Phase pH

  • Select an Appropriate Modifier: For LC-MS compatibility, 0.1% formic acid or 0.1% trifluoroacetic acid (TFA) are excellent choices.[16] For UV detection only, a phosphate buffer (e.g., 10-25 mM potassium phosphate) can provide robust pH control.[16]

  • Prepare the Aqueous Phase: Add the chosen acid or buffer salt to the aqueous portion of your mobile phase before mixing with the organic solvent.[10]

  • Measure and Adjust: Use a calibrated pH meter to measure and adjust the pH of the aqueous solution to your target value (e.g., pH 2.8).

  • Filter: Filter the final aqueous buffer through a 0.22 µm or 0.45 µm filter before use.

  • Mix Mobile Phase: Combine the pH-adjusted aqueous phase with your organic modifier (e.g., acetonitrile or methanol) at the desired ratio.

ModifierTypical ConcentrationTarget pH RangeNotes
Formic Acid 0.05 - 0.1% (v/v)2.5 - 3.5Good for LC-MS, less ion-pairing than TFA.
Trifluoroacetic Acid (TFA) 0.05 - 0.1% (v/v)~2.0Strong ion-pairing agent, can suppress MS signal. Very effective at improving peak shape.[12]
Phosphate Buffer 10 - 50 mM2.0 - 3.0Excellent buffering capacity, not volatile (UV only). Can precipitate in high organic.[16]
Q5: My pH is correct, but the peak still tails. Could it be my column?

A5: Yes. After pH, the column chemistry is the next most likely cause. The issue often stems from the quality of the silica support and the effectiveness of the end-capping.

The Causality: Silica-based columns have residual, unreacted silanol groups on their surface.[1] Older "Type A" silica columns have a higher concentration of these silanols and trace metal impurities, which makes them highly active and prone to causing peak tailing.[1][15] Modern "Type B" silica is much higher in purity and has less acidic silanols.[15][17]

Furthermore, a process called end-capping is used to chemically convert most of these active silanols into less polar groups, effectively shielding them from interacting with analytes.[16][17] A column that is not well end-capped, or an older column where the stationary phase has degraded, will have more exposed silanols, leading to tailing.[16]

G cluster_0 Analyte-Stationary Phase Interactions surface Silica Surface c18 C18 Chain (Primary Retention) c18->surface silanol Residual Silanol (Si-OH Group) silanol->surface analyte This compound analyte->c18  Desired Hydrophobic  Interaction (Good) analyte->silanol  Undesired Secondary  Interaction (Tailing)

Caption: Key chemical interactions affecting peak shape.

Protocol: Column Selection and Care

  • Choose a High-Quality Column: Select a modern, fully end-capped C18 or C8 column based on high-purity Type B silica.[16] These are designed to minimize silanol activity.

  • Consider an Alternative Phase: For highly aromatic compounds like this, a Biphenyl or Phenyl-Hexyl stationary phase can be an excellent alternative.[18] These phases provide different selectivity, primarily through π-π interactions, which can improve peak shape and resolution for aromatic analytes.[19]

  • Use a Guard Column: A guard column is a small, disposable column placed before the main analytical column. It protects the analytical column from strongly retained impurities and particulates that can cause peak distortion and shorten its lifespan.

  • Dedicate a Column: If you frequently analyze acidic compounds, dedicate a column for this purpose to avoid cross-contamination from basic compounds, which can interact with and "prime" the silanol groups.

Stationary PhasePrimary InteractionRecommended For
C18 (End-Capped) HydrophobicGeneral purpose, good first choice.
C8 (End-Capped) Hydrophobic (less retentive than C18)When analyte is too strongly retained on C18.
Biphenyl π-π, HydrophobicAromatic compounds, offers alternative selectivity.[18][19]
Polar-Embedded Hydrophobic, H-BondingCan shield silanols and offer unique selectivity for polar analytes.
References
  • What Causes Peak Tailing in HPLC? - Chrom Tech, Inc. [Link]

  • Peak Tailing in HPLC - Element Lab Solutions. [Link]

  • LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com. [Link]

  • How can I prevent peak tailing in HPLC? - ResearchGate. [Link]

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. [Link]

  • What is the effect of free silanols in RPLC and how to reduce it? - Pharma Growth Hub. [Link]

  • Reasons for Peak Tailing of HPLC Column - Hawach. [Link]

  • The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. [Link]

  • An Introduction to Peak Tailing, Fronting and Splitting in Chromatography - ACD/Labs. [Link]

  • The LCGC Blog: HPLC Diagnostic Skills II – Tailing Peaks. [Link]

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. [Link]

  • Troubleshooting Basics, Part IV: Peak Shape Problems - LCGC International. [Link]

  • Exploring the Role of pH in HPLC Separation - Moravek. [Link]

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. [Link]

  • Control pH During Method Development for Better Chromatography - Agilent. [Link]

  • Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. [Link]

  • How does an acid pH affect reversed-phase chromatography separations? - Biotage. [Link]

  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. [Link]

  • Biphenyl: Introducing Tri-Functional Columns for Enhanced HPLC Separation - Pyvot Tech. [Link]

  • Common Causes Of Peak Tailing in Chromatography - Blogs - News - alwsci. [Link]

  • HPLC Column Selection Guide - Aurora Pro Scientific. [Link]

  • HPLC Column Selection Guide. [Link]

  • HPLC Column Selection Guide - Chromtech. [Link]

  • A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test - PubMed. [Link]

Sources

Technical Support Center: Enhancing the Stability of Metal Complexes with 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid. This guide is designed to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions to enhance the stability and successful synthesis of its metal complexes.

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the handling and complexation of this compound.

Q1: What are the key structural features of this compound that influence its coordination chemistry?

A1: The coordination behavior of this ligand is primarily dictated by three features:

  • Carboxylic Acid Group: This is the primary coordination site, typically deprotonating to form a carboxylate that can bind to metal ions in a monodentate or bidentate fashion.

  • Biphenyl Backbone: The biphenyl structure provides a rigid scaffold, influencing the spatial arrangement of the resulting metal complex. The rotational freedom around the biphenyl linkage can allow for some flexibility.

  • Methyl Groups: The methyl groups at the 4 and 4' positions increase the ligand's steric bulk and can influence the packing of the complexes in the solid state. They may also slightly modify the electronic properties of the biphenyl system.

Q2: Which metal ions are suitable for forming stable complexes with this ligand?

A2: A wide range of transition metals can form stable complexes with carboxylate ligands. The choice of metal will depend on the desired application. Common examples include, but are not limited to:

  • Divalent Cations: Cu(II), Ni(II), Co(II), Zn(II), and Mn(II) are frequently used due to their versatile coordination geometries.

  • Trivalent Cations: Fe(III), Cr(III), and Al(III) can also be employed, often resulting in robust complex formation.

The stability of the resulting complex will be influenced by the charge density of the metal ion; higher charged ions generally form stronger electrostatic interactions with the carboxylate group.

Q3: How does pH affect the complexation reaction?

A3: The pH of the reaction medium is a critical parameter. The carboxylic acid group of the ligand needs to be deprotonated to effectively coordinate with the metal ion. This typically occurs in basic or neutral conditions. In acidic solutions, the carboxyl group remains protonated, hindering complex formation. Therefore, a common strategy is to add a weak base, such as triethylamine or a hydroxide solution, to facilitate deprotonation and complexation.

Q4: What are the recommended solvents for the synthesis of these metal complexes?

A4: The choice of solvent is crucial for both dissolving the reactants and facilitating the crystallization of the product.

  • Alcohols (Methanol, Ethanol): These are often good starting points as they can dissolve the ligand and many common metal salts.

  • Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO): These polar aprotic solvents are excellent for dissolving a wide range of reactants and are often used in solvothermal synthesis to promote the growth of high-quality crystals.

  • Mixed Solvent Systems: Using a combination of solvents can be an effective strategy to fine-tune the solubility of the reactants and the resulting complex, which can be beneficial for controlling crystallization.

Section 2: Synthesis and Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis of the ligand and a general protocol for the formation of its metal complexes.

Protocol 1: Synthesis of this compound

This synthesis can be adapted from established Suzuki coupling procedures.

Step 1: Suzuki Coupling

  • To a reaction flask, add 2-bromo-3-methylbenzoic acid (1 equivalent), 4-methylphenylboronic acid (1.2 equivalents), and a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents).

  • Add a suitable base, such as potassium carbonate (3 equivalents), and a solvent mixture of toluene, ethanol, and water (e.g., in a 4:1:1 ratio).

  • Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-20 minutes.

  • Heat the mixture to reflux (typically around 80-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is usually complete within 12-24 hours.

Step 2: Work-up and Purification

  • After the reaction is complete, cool the mixture to room temperature and add water.

  • Acidify the aqueous layer with a dilute HCl solution to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Filter the precipitate and wash it with cold water.

  • Recrystallize the crude product from a suitable solvent system, such as ethanol/water, to obtain the purified this compound.

  • Characterize the final product using ¹H NMR, ¹³C NMR, and IR spectroscopy.

Protocol 2: General Synthesis of a Metal Complex

Step 1: Reactant Dissolution

  • Dissolve this compound (2 equivalents) in a suitable solvent (e.g., DMF or a methanol/water mixture) in a reaction vessel.

  • In a separate vessel, dissolve the chosen metal salt (e.g., Cu(NO₃)₂·3H₂O, 1 equivalent) in the same solvent.

Step 2: Complexation Reaction

  • Slowly add the metal salt solution to the ligand solution while stirring.

  • Add a few drops of a weak base (e.g., triethylamine) to deprotonate the carboxylic acid and facilitate coordination.

  • The reaction can be stirred at room temperature or heated depending on the desired kinetics and product. For crystalline materials, slow diffusion or solvothermal methods are often employed.

Step 3: Isolation and Purification

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with the reaction solvent (cold) and then with a low-boiling point solvent like diethyl ether to remove soluble impurities.

  • Dry the complex under vacuum.

Section 3: Troubleshooting Guide

This section addresses specific issues that may be encountered during experiments.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Yield Incorrect stoichiometry of reactants.Verify the molar ratios of the ligand and metal salt. A slight excess of the ligand may be beneficial.
Suboptimal reaction temperature or time.Systematically vary the reaction temperature and time. Monitor the reaction progress using an appropriate technique (e.g., TLC, UV-Vis).
Incorrect pH of the reaction mixture.Ensure the pH is suitable for deprotonation of the carboxylic acid. Add a weak base incrementally and monitor for product formation.
Poor solubility of reactants.Change the solvent to one with higher dissolving power (e.g., DMF, DMSO) or use a co-solvent system.
Product is an Oil or Amorphous Solid The complex is highly soluble in the reaction solvent.Try to induce precipitation by cooling the reaction mixture or by adding a less polar anti-solvent (e.g., diethyl ether, hexane).
Rapid precipitation is occurring.Slow down the reaction rate by lowering the temperature or by using a slow diffusion method for mixing the reactants.
Difficulty in Obtaining Single Crystals Suboptimal crystallization conditions.Experiment with different crystallization techniques such as slow evaporation, vapor diffusion, or solvothermal methods. The use of a solvent/anti-solvent system can also be effective.
Presence of impurities.Ensure the starting materials are pure. If necessary, purify the crude complex by washing or recrystallization before attempting to grow single crystals.
Unexpected Color of the Complex Change in the oxidation state of the metal ion.For air-sensitive metals like Co(II), perform the reaction under an inert atmosphere (e.g., nitrogen or argon).
Solvent coordination to the metal center.The solvent may be participating in the coordination sphere. This can sometimes be addressed by changing the solvent or by using a higher concentration of the ligand.

Section 4: Visualizations

Experimental Workflow for Metal Complex Synthesis

G cluster_0 Ligand & Metal Salt Preparation cluster_1 Complexation Reaction cluster_2 Product Isolation cluster_3 Characterization a Dissolve Ligand in Solvent c Mix Solutions a->c b Dissolve Metal Salt in Solvent b->c d Adjust pH (add base) c->d e Stir/Heat d->e f Filter Precipitate e->f g Wash with Solvents f->g h Dry Under Vacuum g->h i Spectroscopy (IR, NMR) h->i j X-ray Diffraction h->j

Caption: General workflow for the synthesis of metal complexes.

Troubleshooting Logic for Low Yield

G start Low Yield? check_stoich Stoichiometry Correct? start->check_stoich check_conditions Temp/Time Optimal? check_stoich->check_conditions Yes action_stoich Adjust Molar Ratios check_stoich->action_stoich No check_ph pH Correct? check_conditions->check_ph Yes action_conditions Vary Temp/Time check_conditions->action_conditions No check_solubility Reactants Soluble? check_ph->check_solubility Yes action_ph Add Base/Acid check_ph->action_ph No action_solubility Change Solvent check_solubility->action_solubility No end_node Improved Yield check_solubility->end_node Yes action_stoich->end_node action_conditions->end_node action_ph->end_node action_solubility->end_node

Validation & Comparative

A Comparative Guide to the Synthesis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid for Advanced Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Substituted Biaryl Carboxylic Acids

Substituted biaryl carboxylic acids are privileged scaffolds in medicinal chemistry and materials science. The specific molecule, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, serves as a crucial building block for synthesizing complex organic molecules, including pharmacologically active compounds and advanced polymers. The precise arrangement of its methyl and carboxylic acid groups imparts specific conformational and electronic properties, making the efficiency and regioselectivity of its synthesis a topic of considerable importance for researchers, scientists, and drug development professionals.

This guide provides an in-depth comparison of the primary synthetic methodologies for preparing this compound. We will move beyond simple procedural lists to explore the underlying mechanistic principles, the rationale behind experimental choices, and the practical advantages and limitations of each approach. The objective is to equip the practicing scientist with the critical knowledge needed to select and optimize the most suitable synthetic route for their specific application, whether for small-scale discovery or large-scale production.

Methodology 1: Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is arguably the most versatile and widely employed method for the construction of carbon-carbon bonds between sp²-hybridized centers, making it a premier choice for biaryl synthesis.[1][2] The reaction's power lies in its mild conditions, high functional group tolerance, and the general stability and low toxicity of its organoboron reagents.[3][4]

Mechanistic Rationale

The synthesis of this compound via Suzuki coupling involves the palladium-catalyzed reaction between an aryl halide and an arylboronic acid. For this target molecule, the most logical disconnection couples 2-Bromo-5-methylbenzoic acid with 4-methylphenylboronic acid .

The catalytic cycle, shown below, is a well-understood sequence of three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (2-bromo-5-methylbenzoic acid), forming a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the arylboronic acid (the 4-methylphenyl group) is transferred to the palladium center, displacing the halide. The base is crucial for activating the boronic acid to form a more nucleophilic "ate" complex.

  • Reductive Elimination: The two organic groups on the palladium center couple, forming the desired biaryl C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

Experimental Protocol (Representative)

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of aryl bromides with arylboronic acids.[5][6]

Materials:

  • 2-Bromo-5-methylbenzoic acid (1.0 eq)

  • 4-Methylphenylboronic acid (1.2 eq)

  • Palladium(II) Acetate [Pd(OAc)₂] (2 mol%)

  • Triphenylphosphine [PPh₃] (8 mol%) or a specialized ligand like SPhos

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)

Procedure:

  • To a Schlenk flask, add 2-bromo-5-methylbenzoic acid, 4-methylphenylboronic acid, and potassium carbonate.

  • Seal the flask, and thoroughly evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.

  • Under a positive pressure of inert gas, add the palladium catalyst (Pd(OAc)₂) and the phosphine ligand (PPh₃).

  • Add the degassed solvent system (1,4-dioxane and water).

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Acidify the aqueous layer with 1M HCl to protonate the carboxylic acid, causing the product to potentially precipitate or be extracted.

  • Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or flash column chromatography.

Advantages & Disadvantages
  • Advantages: High yields, exceptional functional group tolerance (compatible with the carboxylic acid), mild reaction conditions, and a vast array of commercially available catalysts and boronic acids. The mechanism is well-understood, facilitating troubleshooting.

  • Disadvantages: Palladium catalysts can be expensive, and removal of residual palladium from the final product is a critical concern in pharmaceutical applications. Boronic acids can undergo side reactions like protodeboronation or trimerization (boroxine formation).

Visualization: Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Coupling pd0 Pd(0)L₂ pd_intermediate Ar¹-Pd(II)L₂-X pd0->pd_intermediate aryl_halide Ar¹-X (2-Bromo-5-methylbenzoic acid) aryl_halide->pd_intermediate oxidative_addition Oxidative Addition pd_biaryl Ar¹-Pd(II)L₂-Ar² pd_intermediate->pd_biaryl boronic_acid Ar²-B(OH)₂ (4-Methylphenylboronic acid) boronic_acid->pd_biaryl base Base (e.g., K₂CO₃) base->pd_biaryl transmetalation Transmetalation pd_biaryl->pd0 product Ar¹-Ar² (Target Molecule) pd_biaryl->product reductive_elimination Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Methodology 2: Copper-Catalyzed Ullmann Reaction

The Ullmann reaction is a classic method for forming biaryl compounds through the copper-mediated coupling of aryl halides.[7][8] While traditionally requiring harsh conditions (high temperatures and stoichiometric copper), modern advancements have introduced ligand-assisted protocols that proceed under milder conditions, making it a viable, palladium-free alternative.[9]

Mechanistic Rationale

The synthesis of this compound via an Ullmann-type reaction would involve the cross-coupling of two different aryl halides, for instance, 2-Iodo-5-methylbenzoic acid and 4-iodotoluene , in the presence of a copper catalyst. Aryl iodides are typically more reactive than bromides in this transformation.

The precise mechanism remains a subject of debate but is generally accepted to proceed without the free radical intermediates once postulated. A plausible pathway involves:

  • Formation of an organocopper species from one of the aryl halides.

  • This organocopper intermediate then likely undergoes a process akin to nucleophilic aromatic substitution or a concerted reaction with the second aryl halide to form the biaryl product. Modern ligand-accelerated versions stabilize the copper intermediates and facilitate the coupling at lower temperatures.[10]

Experimental Protocol (Representative)

This protocol is based on modern, ligand-assisted Ullmann coupling procedures.[11]

Materials:

  • 2-Iodo-5-methylbenzoic acid (1.0 eq)

  • 4-Iodotoluene (1.1 eq)

  • Copper(I) Iodide (CuI) (10-20 mol%)

  • Ligand: e.g., 1,10-Phenanthroline or N,N'-Dimethylethylenediamine (DMEDA) (20-40 mol%)

  • Base: Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) (2.0 eq)

  • Solvent: N,N-Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • In an oven-dried Schlenk tube, combine 2-iodo-5-methylbenzoic acid, 4-iodotoluene, CuI, the ligand, and the base.

  • Evacuate and backfill the tube with an inert gas (e.g., Argon).

  • Add the anhydrous, degassed solvent.

  • Seal the tube and heat the mixture to 110-140 °C with vigorous stirring.

  • Monitor the reaction by TLC or LC-MS. These reactions can require longer times, often 12-24 hours.

  • After completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of celite to remove insoluble copper salts.

  • Wash the filtrate with water and brine. The product, being a carboxylic acid, will require careful pH adjustment during the workup to ensure it remains in the organic phase. Acidify the aqueous layer and re-extract if necessary.

  • Dry the combined organic layers over Na₂SO₄ and concentrate in vacuo.

  • Purify the crude product by column chromatography or recrystallization.

Advantages & Disadvantages
  • Advantages: A palladium-free method, which can be advantageous for avoiding noble metal contamination. Copper is significantly less expensive than palladium. It can be effective for sterically hindered substrates where palladium-based methods might fail.

  • Disadvantages: Often requires higher temperatures and longer reaction times than Suzuki coupling. The reaction can be sensitive to substrate choice, and homo-coupling of each aryl halide is a common and significant side reaction, complicating purification and reducing the yield of the desired unsymmetrical product. Stoichiometric amounts of copper were used in classical procedures, leading to significant metal waste.[8]

Visualization: Ullmann Reaction Pathway

Ullmann_Reaction start Ar¹-I + Ar²-I (Aryl Iodides) organocopper Formation of Organocopper Intermediate (Ar¹-Cu) start->organocopper reagents Cu(I) Catalyst Ligand, Base reagents->organocopper coupling Coupling Event organocopper->coupling product Ar¹-Ar² (Target Molecule) coupling->product side_products Homo-coupled Products (Ar¹-Ar¹ + Ar²-Ar²) coupling->side_products

Caption: Simplified workflow for the Ullmann cross-coupling reaction.

Methodology 3: Directed ortho-Metalation (DoM)

Directed ortho-Metalation is a powerful strategy for the regioselective functionalization of aromatic rings.[12] It relies on a "Directed Metalation Group" (DMG) to temporarily coordinate to a strong base (typically an organolithium reagent), directing deprotonation to the adjacent ortho position. This creates a potent aryl anion nucleophile that can be trapped with an electrophile.[13]

Mechanistic Rationale

A viable DoM strategy to synthesize the target molecule could begin with a pre-formed biaryl system, such as N,N-Diethyl-4,4'-dimethyl-[1,1'-biphenyl]-2-carboxamide . The carboxamide group is an excellent DMG.

  • Directed Lithiation: The amide group chelates to a strong, sterically hindered base like sec-butyllithium (s-BuLi) in the presence of an additive like TMEDA (tetramethylethylenediamine). This directs the base to deprotonate the most acidic C-H bond, which is the ortho position on the other aromatic ring (the C-2' position).

  • Carboxylation: The resulting aryllithium intermediate is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to install the carboxylic acid group.

  • Hydrolysis: The amide must then be hydrolyzed back to the carboxylic acid, which can be challenging.

Alternatively, a DoM-cross-coupling sequence could be employed, but the direct carboxylation of the biphenyl scaffold is conceptually straightforward.

Experimental Protocol (Representative)

This protocol is a conceptual adaptation based on established DoM and carboxylation procedures.[12][13]

Materials:

  • N,N-Diethyl-4,4'-dimethyl-[1,1'-biphenyl]-2-carboxamide (1.0 eq) (Synthesized separately)

  • sec-Butyllithium (s-BuLi) (1.2 eq)

  • TMEDA (1.2 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Solid Carbon Dioxide (Dry Ice)

  • Aqueous HCl (for quench and hydrolysis)

  • Potassium Hydroxide (KOH) and Ethylene Glycol (for hydrolysis)

Procedure:

  • Lithiation: Dissolve the starting biphenyl carboxamide in anhydrous THF in an oven-dried, multi-necked flask under argon. Cool the solution to -78 °C. Add TMEDA, followed by the slow, dropwise addition of s-BuLi. Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • Carboxylation: Quench the reaction by pouring the aryllithium solution onto a slurry of freshly crushed dry ice in a separate flask. Allow the mixture to warm to room temperature.

  • Workup: Add water and 1M HCl to the reaction mixture. Extract with an organic solvent like ethyl acetate. The product at this stage is the amide-acid.

  • Hydrolysis: Concentrate the organic extract. To the residue, add a solution of KOH in ethylene glycol. Heat the mixture to reflux (e.g., 150-180 °C) for 12-48 hours until the amide is fully hydrolyzed.

  • Final Workup: Cool the hydrolysis mixture, dilute with water, and wash with ether to remove any non-acidic impurities. Acidify the aqueous layer with concentrated HCl to precipitate the final product, this compound. Filter, wash with cold water, and dry.

Advantages & Disadvantages
  • Advantages: Offers exquisite regiochemical control, allowing for the introduction of the carboxyl group at a specific, otherwise unreactive, position. It avoids the use of expensive transition metal catalysts.

  • Disadvantages: Requires cryogenic temperatures (-78 °C) and the use of pyrophoric organolithium reagents, which demand specialized handling techniques. The directing group must be installed and later removed (or be the desired functionality), adding steps to the overall sequence. The final amide hydrolysis step can require harsh conditions and may not be compatible with sensitive functional groups.

Visualization: Directed ortho-Metalation Workflow

DoM_Workflow start Biphenyl with Directing Group (DMG) step1 1. s-BuLi, TMEDA, THF, -78 °C start->step1 lithiation ortho-Lithiated Intermediate step1->lithiation step2 2. CO₂(s) lithiation->step2 carboxylation Carboxylation Quench step2->carboxylation step3 3. Acidic Workup carboxylation->step3 amide_acid Intermediate Amide-Acid step3->amide_acid step4 4. Harsh Hydrolysis (e.g., KOH) amide_acid->step4 product Final Product (Target Molecule) step4->product

Caption: General workflow for the synthesis via Directed ortho-Metalation.

Quantitative and Qualitative Comparison Summary

FeatureSuzuki-Miyaura CouplingUllmann ReactionDirected ortho-Metalation (DoM)
Key Reagents Aryl Halide, Arylboronic AcidTwo Aryl HalidesAryl with DMG, Organolithium
Catalyst Palladium (e.g., Pd(OAc)₂)Copper (e.g., CuI)None (Stoichiometric Base)
Typical Temp. 80 - 110 °C110 - 180 °C (Modern)-78 °C (Lithiation)
Reaction Time 4 - 12 hours12 - 24 hours2 - 4 hours (Lithiation/Quench)
Yield Potential High to ExcellentLow to GoodGood to Excellent
Regioselectivity Excellent (Defined by reactants)Moderate (Homo-coupling risk)Excellent (Defined by DMG)
Key Advantage High reliability & versatilityPalladium-free, low-cost metalExquisite regiocontrol
Key Disadvantage Expensive catalyst, metal removalHarsh conditions, side reactionsPyrophoric reagents, cryogenics

Conclusion and Outlook

For the synthesis of This compound , the Suzuki-Miyaura coupling stands out as the most robust, reliable, and versatile method for laboratory-scale synthesis. Its mild conditions, high functional group tolerance, and predictable outcomes make it the go-to strategy for most applications in research and drug discovery. The primary challenge remains the cost of the palladium catalyst and the need for rigorous purification to remove metal residues for pharmaceutical applications.

The Ullmann reaction , while a classic and valuable palladium-free alternative, presents significant challenges in controlling the cross-coupling selectivity over homo-coupling. This often leads to lower yields of the desired unsymmetrical product and more demanding purification. It is best considered when palladium-based methods fail, particularly with sterically demanding substrates, or when cost is the absolute primary driver and lower yields are acceptable.

Directed ortho-Metalation offers unparalleled regiochemical control but at the cost of operational complexity. The requirement for cryogenic temperatures and pyrophoric reagents makes it less amenable to scale-up and routine synthesis. However, for creating complex, highly substituted biaryls where other methods lack the necessary regioselectivity, DoM remains an indispensable tool in the synthetic chemist's arsenal.

Future advancements may lie in the field of C-H activation, which could one day allow for the direct coupling of 2,5-dimethylbenzoic acid with toluene, or the direct carboxylation of 4,4'-dimethylbiphenyl at the 2-position, thereby offering a more atom-economical and streamlined approach.

References

  • Baran, P. S. (n.d.). Directed Metalation: A Survival Guide. Baran Group, Scripps Research. Retrieved from [Link]

  • Jain, P., et al. (2025). Scalable Synthesis of Dimethyl Biphenyl-4,4′-Dicarboxylate from Bio-Derived 4,4′-Dimethylbiphenyl. Supporting Information. Retrieved from [Link]

  • Tilly, D., Fu, J. M., Zhao, B. P., Alessi, M., Castanet, A. S., Snieckus, V., & Mortier, J. (2010). On the mechanism of the directed ortho and remote metalation reactions of N,N-dialkylbiphenyl 2-carboxamides. Organic Letters, 12(1), 68–71. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Ullmann Reaction. Retrieved from [Link]

  • Myers, A. G. (n.d.). ortho metalation. Andrew G. Myers Research Group, Harvard University. Retrieved from [Link]

  • Patel, A. V., & Malik, G. M. (2009). Synthesis and Characterization of Some Novel Biphenyl-4- carboxylic Acid (4-Benzylidene-5-oxo-2-subsituted phenyl-4,5-dihydro-imidazol-1-yl)amide. Asian Journal of Chemistry, 21(7), 5155-5159. Retrieved from [Link]

  • Chaloin, O., Cabart, F., Marin, J., Zhang, H., & Guichard, G. (n.d.). Synthesis of Enantiopure Di(tert-butyl) (2S,4S)-4-hydroxy-6-oxo-1,2-piperidinedicarboxylate. Organic Syntheses, Coll. Vol. 14, p.1. Retrieved from [Link]

  • Google Patents. (n.d.). US4970338A - Preparation process of biphenyl-4,4'-dicarboxylic acid.
  • Protocols.io. (2023). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • Wang, Y., et al. (2019). Green synthesis of biphenyl carboxylic acids via Suzuki–Miyaura cross-coupling catalyzed by a water-soluble fullerene-supported PdCl2 nanocatalyst. ResearchGate. Retrieved from [Link]

  • Baltus, C. B. (2010). Suzuki-Miyaura Mediated Biphenyl Synthesis: A Spotlight on the Boronate Coupling Partner. PhD Thesis. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl. Retrieved from [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. ResearchGate. Retrieved from [Link]

  • Zhao, Y., & Szostak, M. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. iScience, 19, 749–759. Available at: [Link]

  • Jones, G. O., et al. (2011). Mechanism of the Ullmann Biaryl Ether Synthesis Catalyzed by Complexes of Anionic Ligands: Evidence for the Reaction of Iodoarenes with Ligated Anionic CuI Intermediates. Journal of the American Chemical Society, 133(34), 13493–13509. Available at: [Link]

  • Fernández-Marrero, D., et al. (2021). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 26(2), 437. Available at: [Link]

Sources

A Comparative Guide to 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid and its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

The biphenyl scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of pharmacologically active compounds.[1] Its rigid, yet conformationally adaptable, nature allows it to present appended functional groups in precise three-dimensional orientations, facilitating specific interactions with biological targets. Biphenyl derivatives have found applications as anti-inflammatory, antihypertensive, anticancer, and antimicrobial agents, among others.[1][2][3]

A critical feature of many ortho-substituted biphenyls is a phenomenon known as atropisomerism , where restricted rotation around the central carbon-carbon single bond leads to stable, separable enantiomers.[4][5] This axial chirality adds a layer of structural complexity and specificity that is highly sought after in modern drug design. This guide provides an in-depth comparison of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid with other biphenyl carboxylic acids, focusing on the structural nuances, physicochemical properties, and synthetic strategies relevant to researchers in drug development.

The Decisive Role of Steric Hindrance: Atropisomerism in Biphenyl Scaffolds

In an unsubstituted biphenyl, the two phenyl rings can rotate freely around the central (pivotal) bond. However, when bulky substituents are placed at the ortho positions (2, 2', 6, and 6'), steric hindrance restricts this rotation.[6] If the barrier to rotation is sufficiently high, the molecule becomes locked into a non-planar conformation, giving rise to stable stereoisomers known as atropisomers.[5]

For a biphenyl to exhibit atropisomerism, two conditions must be met:

  • Restricted Rotation: The energy barrier for rotation around the single bond must be high enough to allow for the isolation of individual conformers, typically with a half-life of at least 1000 seconds.[5] This is almost always achieved by having sufficiently large groups at the ortho positions.

  • Axial Chirality: The substitution pattern must result in a molecule that is not superimposable on its mirror image.

The presence of a carboxylic acid group at the 2-position, as in our topic compound, is a common feature that induces this restricted rotation. The interplay of this ortho-substituent with other groups on the rings dictates the molecule's shape and, consequently, its biological activity.

Caption: Steric hindrance from bulky ortho-substituents restricts rotation, leading to atropisomerism.

Comparative Physicochemical Properties

The identity and position of substituents on the biphenyl rings profoundly influence the molecule's physicochemical properties, which are critical determinants of its pharmacokinetic and pharmacodynamic behavior. The addition of methyl groups, as in this compound, primarily impacts lipophilicity (LogP) and can subtly affect acidity (pKa).

CompoundStructureMolecular Weight ( g/mol )Melting Point (°C)pKa (Predicted)LogP (Calculated/Predicted)
Biphenyl-2-carboxylic acid C₁₃H₁₀O₂198.22114-116~3.46[7]3.0-3.2
Biphenyl-4-carboxylic acid C₁₃H₁₀O₂198.22220-225[8]~4.19[8]3.1-3.3
This compound C₁₅H₁₄O₂226.27N/A~3.5-3.74.0-4.2
2',2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid C₁₆H₁₄O₄270.28>300~3.73.3[9]

Analysis of Properties:

  • Acidity (pKa): The pKa of the carboxylic acid is influenced by the electronic effects of the substituents. In biphenyl-2-carboxylic acid, the proximity of the second phenyl ring can stabilize the carboxylate anion, making it a stronger acid (lower pKa) compared to benzoic acid (pKa ~4.2). The electron-donating methyl groups in the 4 and 4' positions are expected to slightly decrease the acidity (increase pKa) compared to the unsubstituted biphenyl-2-carboxylic acid.

  • Lipophilicity (LogP): LogP, the octanol-water partition coefficient, is a key measure of a molecule's hydrophobicity. A higher LogP value generally correlates with better membrane permeability but can also lead to lower aqueous solubility and increased metabolic clearance.[10] The addition of two methyl groups significantly increases the LogP of this compound compared to the parent structures, a critical consideration for cell-based assays and in vivo studies.

Synthetic Strategies: The Power of Suzuki-Miyaura Coupling

The most robust and versatile method for synthesizing unsymmetrical biphenyls is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][11] This reaction forms a carbon-carbon bond between an aryl halide and an aryl boronic acid (or its ester). For the synthesis of this compound, the logical disconnection points to a coupling between a substituted bromobenzoate and a substituted phenylboronic acid.

Suzuki_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_workup Workup & Purification ArylHalide Aryl Halide (e.g., Methyl 2-bromo-5-methylbenzoate) Coupling Suzuki-Miyaura Coupling (Heated, Inert Atmosphere) ArylHalide->Coupling BoronicAcid Aryl Boronic Acid (e.g., 4-Methylphenylboronic acid) BoronicAcid->Coupling Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Coupling Base Base (e.g., K₂CO₃) Base->Coupling Solvent Solvent (e.g., Dioxane/Water) Solvent->Coupling Hydrolysis Ester Hydrolysis (e.g., NaOH, H₂O) Coupling->Hydrolysis Purification Purification (Acidification, Filtration, Recrystallization) Hydrolysis->Purification Product Final Product (this compound) Purification->Product

Sources

A Comparative Guide to Validated Analytical Methods for the Purity Assessment of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is not merely a quality metric; it is a cornerstone of safety, efficacy, and regulatory compliance. The compound 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, a bespoke biphenyl derivative, presents unique analytical challenges due to its structural characteristics. This guide provides an in-depth comparison of validated analytical methodologies for its purity assessment, designed for researchers, scientists, and drug development professionals. We will dissect the causality behind experimental choices, presenting a framework for selecting the most appropriate method based on the desired analytical outcome.

The purity assessment of a compound like this compound, which possesses both aromatic and carboxylic acid functionalities, necessitates a multi-faceted analytical approach. The choice of method is dictated by the specific requirements of the analysis: is it for routine quality control, for the identification of unknown impurities, or for the precise quantification of the main component? This guide will explore the three most common and powerful techniques for this purpose: High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Potentiometric Titration. Each method will be evaluated against the rigorous standards of international regulatory bodies, ensuring that the described protocols are not just scientifically sound, but also self-validating systems.[1][2]

Methodology Comparison: HPLC vs. GC vs. Potentiometric Titration

The selection of an analytical method is a critical decision in the process of drug development and quality control. For this compound, the choice between HPLC, GC, and potentiometric titration is not arbitrary; it is based on a deep understanding of the molecule's physicochemical properties and the specific information required from the analysis.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Non-Volatile Analytes

HPLC is the workhorse of the pharmaceutical industry for purity and assay determination, and for good reason. Its applicability to a wide range of non-volatile and thermally labile compounds makes it an ideal choice for this compound. The separation is based on the differential partitioning of the analyte between a stationary phase (typically a C18 column) and a liquid mobile phase.

  • Expertise & Experience: The carboxylic acid moiety and the biphenyl structure provide excellent chromophores, making UV detection a straightforward and sensitive choice. A reversed-phase method allows for the separation of the main component from its potential impurities, which may include starting materials, by-products of the synthesis, or degradation products. The choice of a buffered mobile phase is critical to ensure the consistent ionization state of the carboxylic acid, leading to reproducible retention times and peak shapes.

  • Trustworthiness: A validated HPLC method provides a comprehensive purity profile.[3] It is a "specificity-indicating" method, meaning it can resolve the main peak from all potential impurities, providing assurance that the measured purity is accurate. Validation according to ICH Q2(R1) guidelines ensures the method's accuracy, precision, linearity, and robustness.[4][5]

Gas Chromatography (GC): A Powerful but Conditional Alternative

GC offers unparalleled resolution for volatile compounds. However, for a non-volatile carboxylic acid like our analyte, direct analysis is not feasible. The high boiling point and polar nature of the carboxylic acid group would lead to poor peak shape and thermal degradation in the GC inlet and column.

  • Expertise & Experience: To make the analyte amenable to GC analysis, a derivatization step is mandatory.[6][7] This involves converting the polar carboxylic acid into a more volatile ester, for example, a methyl or trimethylsilyl (TMS) ester. While this adds a step to the sample preparation, it allows for the high-efficiency separation characteristic of capillary GC. The choice of derivatizing agent and reaction conditions must be carefully optimized to ensure complete and reproducible conversion.

  • Trustworthiness: A validated GC method can be highly accurate and precise. However, the validation must also encompass the derivatization step, ensuring its completeness and the absence of side reactions that could generate artifacts. The method is particularly useful for identifying and quantifying volatile or semi-volatile impurities that may not be well-resolved by HPLC.

Potentiometric Titration: The Absolute Method for Assay

Titration is a classic analytical technique that provides an absolute measure of the concentration of an acidic or basic substance.[8] For this compound, an acid-base titration can be used to determine the overall percentage of carboxylic acid present.

  • Expertise & Experience: This method relies on the stoichiometry of the reaction between the carboxylic acid and a standardized base, typically sodium hydroxide.[9][10] The endpoint is determined potentiometrically, which offers greater precision than colorimetric indicators. The choice of solvent is crucial, as the analyte is not soluble in water. A mixed solvent system, such as ethanol/water, is often employed.

  • Trustworthiness: Titration is considered a primary method and can be used to qualify a reference standard. However, it is not a purity-indicating method in the same way as chromatography. It will quantify the total acidity of the sample, including any acidic impurities. Therefore, it is best used as an assay method in conjunction with a chromatographic technique for the assessment of impurities.

Comparative Data Presentation

The following table summarizes the key validation parameters for the three analytical methods, based on established performance characteristics for similar compounds and adherence to ICH Q2(R1) and USP <1225> guidelines.[4][11][12][13]

Validation Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) with Derivatization Potentiometric Titration
Specificity Excellent (can separate the main component from impurities)Good (can separate volatile impurities, but derivatization can introduce artifacts)Poor (measures total acidity, not specific to the main component)
Linearity Range 0.1 - 100 µg/mL0.1 - 50 µg/mLNot applicable in the same sense; dependent on sample weight
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%99.5 - 100.5%
Precision (%RSD) < 1.0%< 2.0%< 0.5%
Limit of Detection (LOD) ~0.03 µg/mL~0.05 µg/mLNot applicable for impurity analysis
Limit of Quantitation (LOQ) ~0.1 µg/mL~0.15 µg/mLNot applicable for impurity analysis
Robustness High (small variations in mobile phase composition, pH, and temperature have minimal effect)Moderate (sensitive to derivatization conditions and GC parameters)High (a fundamental chemical measurement)
Primary Application Purity and AssayImpurity profiling (especially for volatile impurities)Assay (quantification of the main component)

Experimental Protocols

The following are detailed, step-by-step methodologies for each of the discussed analytical techniques.

HPLC-UV Method for Purity and Assay

This method is designed as a stability-indicating assay and for the determination of related substances.

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column compartment, and UV-Vis detector.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient:

      Time (min) %A %B
      0 70 30
      25 30 70
      30 30 70
      31 70 30

      | 40 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at 1.0 mg/mL in a 50:50 mixture of acetonitrile and water (diluent).

    • For the assay, dilute the stock solution to 0.1 mg/mL with the diluent.

    • For the determination of related substances, use the stock solution at 1.0 mg/mL.

GC-FID Method for Purity (with Derivatization)

This method is suitable for the detection of volatile impurities and as an orthogonal technique to HPLC.

  • Instrumentation:

    • Gas chromatograph with a flame ionization detector (FID), split/splitless injector, and autosampler.

  • Derivatization Procedure:

    • Accurately weigh about 10 mg of the sample into a vial.

    • Add 1 mL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

    • Cap the vial and heat at 70 °C for 30 minutes.

    • Cool to room temperature before injection.

  • Chromatographic Conditions:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

    • Injector Temperature: 280 °C.

    • Injection Mode: Split (20:1).

    • Oven Temperature Program:

      • Initial temperature: 150 °C, hold for 2 minutes.

      • Ramp to 280 °C at 10 °C/min.

      • Hold at 280 °C for 10 minutes.

    • Detector Temperature: 300 °C.

Potentiometric Titration for Assay

This method provides an accurate assay of the carboxylic acid content.

  • Instrumentation:

    • Automatic potentiometric titrator with a pH electrode.

    • Standard laboratory glassware.

  • Reagents:

    • 0.1 M Sodium Hydroxide, standardized.

    • Ethanol, reagent grade.

    • High-purity water.

  • Procedure:

    • Accurately weigh approximately 200 mg of this compound into a beaker.

    • Dissolve the sample in 50 mL of ethanol.

    • Add 50 mL of high-purity water and a magnetic stir bar.

    • Immerse the pH electrode in the solution and stir gently.

    • Titrate with standardized 0.1 M Sodium Hydroxide, recording the volume of titrant and the pH.

    • Determine the equivalence point from the first or second derivative of the titration curve.

    • Calculate the percentage assay based on the volume of titrant consumed.

Visualization of Workflows

To further clarify the decision-making process and the experimental workflow, the following diagrams are provided.

Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation (ICH Q2/USP 1225) cluster_2 Phase 3: Routine Use MD_Start Define Analytical Target Profile MD_Select Select Technique (HPLC, GC, Titration) MD_Start->MD_Select MD_Optimize Optimize Parameters (e.g., Mobile Phase, Temp) MD_Select->MD_Optimize MV_Spec Specificity MD_Optimize->MV_Spec MV_Lin Linearity MV_Acc Accuracy MV_Prec Precision MV_LODQ LOD / LOQ MV_Rob Robustness RU_QC Quality Control Testing MV_Rob->RU_QC RU_Stab Stability Studies RU_QC->RU_Stab

Caption: A generalized workflow for analytical method validation.

Method_Selection node_analysis_type What is the analytical goal? node_purity Purity Profile & Impurity Quantification node_analysis_type->node_purity Purity node_assay Assay of Main Component Only node_analysis_type->node_assay Assay node_volatile Volatile Impurity Screening? node_purity->node_volatile method_hplc_titration Use HPLC for Purity and Titration for Assay node_assay->method_hplc_titration method_hplc Use Validated HPLC Method node_volatile->method_hplc No method_gc Use GC with Derivatization node_volatile->method_gc Yes method_titration Use Potentiometric Titration method_hplc_titration->method_titration

Caption: Decision tree for selecting the appropriate analytical method.

Conclusion

The purity assessment of this compound demands a well-reasoned analytical strategy. While High-Performance Liquid Chromatography stands out as the most versatile and comprehensive technique for both purity and assay, a complete analytical characterization benefits from an orthogonal approach. Potentiometric titration offers a highly accurate and precise assay value, serving as an excellent reference method. Gas Chromatography , though requiring a derivatization step, provides a valuable tool for profiling volatile and semi-volatile impurities that might be missed by HPLC.

Ultimately, the choice of method, or combination of methods, should be guided by the "fitness for purpose" principle, as emphasized in recent revisions of USP <1225>.[12][13] By understanding the strengths and limitations of each technique and adhering to rigorous validation protocols, researchers and drug developers can ensure the quality and consistency of their materials, paving the way for successful and compliant outcomes.

References

  • BA Sciences. USP <1225> Method Validation. [Link]

  • TutorChase. What methods are used to test the purity of organic compounds?. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • ECA Academy. Proposed Revision of USP <1225> Published in the Pharmacopeial Forum. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • Investigations of a Dog. USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Scribd. ICH Q2(R1) Analytical Method Validation. [Link]

  • U.S. Pharmacopeia-NF. <1225> Validation of Compendial Procedures. [Link]

  • ScienceDirect. An Introduction to Spectroscopic Methods for the Identification of Organic Compounds. [Link]

  • DOKUMEN.PUB. Spectroscopic Methods in Organic Chemistry [3 ed.]. [Link]

  • OChemOnline. Carboxylic Acid Unknowns and Titration. [Link]

  • YouTube. IB Chemistry Topic 11.3 Spectroscopic identification of organic compounds. [Link]

  • QuimicaFundamental. Spectrometric Identification of Organic Compounds. [Link]

  • LibreTexts Chemistry. Titrimetric Methods. [Link]

  • Dr. Gergens. Titration of the Unknown Carboxylic Acid. [Link]

  • ResearchGate. What is the procedure for determining carboxylic acid groups by the acid-base titration?. [Link]

  • Semantic Scholar. Titrimetric Determination of Carboxylic Acid Chloride. [Link]

  • PubMed. A validated HPLC method for the determination of dimethyl-4,4'-dimethoxy-5,6,5',6'-dimethylene dioxybiphenyl-2,2'-dicarboxylate (DDB) with fluorescence detection in raw material and pill form: application to an in vitro dissolution test and a content uniformity test. [Link]

  • ScienceDirect. Acids: Derivatization for GC Analysis. [Link]

  • Semantic Scholar. Analysis of carboxylic acids by gas chromatography. Derivatisation using chloroacetone. [Link]

  • Google Patents. HPLC method for purifying organic compounds.
  • LMA Leidykla. Gas chromatographic determination of some carboxylic acids: comparison between solution and headspace analysis. [Link]

  • ACS Publications. Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative Using a Pd/C-Mediated Suzuki Coupling Approach. [Link]

  • Semantic Scholar. HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. [Link]

  • OMICS International. Development and Validation of Analytical Methods for Pharmaceuticals. [Link]

  • PubMed Central. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. [Link]

  • Amazon S3. Scalable Synthesis of Dimethyl Biphenyl-4,4'-dicarboxylate from Bio-Derived 4,4'- Dimethylbiphenyl Pre. [Link]

  • ScienceDirect. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. [Link]

  • PubMed. Gas chromatographic determination of carboxylic acid chlorides and residual carboxylic acid precursors used in the production of some penicillins. [Link]

  • ResearchGate. Use of 4-biphenylmethanol, 4-biphenylacetic acid and 4-biphenylcarboxylic acid/triphenylmethane as indicators in the titration of lithium alkyls. Study of the dianion of 4-biphenylmethanol. [Link]

  • PubMed. Validation of a high-performance liquid chromatography method for the assay of and determination of related organic impurities in nevirapine drug substance. [Link]

Sources

A Comparative Study of Biphenyl Carboxylic Acid Isomers: Physicochemical Properties and Synthetic Strategies

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers and Drug Development Professionals

The biphenyl scaffold is a privileged structure in medicinal chemistry and materials science, offering a unique combination of rigidity, aromaticity, and conformational flexibility. The introduction of a carboxylic acid moiety to this framework gives rise to a class of compounds with significant potential in drug design and as versatile synthetic intermediates. The seemingly subtle change in the position of the carboxylic acid group across different isomers can lead to profound differences in their physicochemical properties, biological activities, and synthetic accessibility. This guide provides a comparative analysis of key positional isomers of biphenyl carboxylic acid, offering insights into their structure-property relationships and detailing experimental protocols for their synthesis and characterization.

This guide will focus on a comparative study of three positional isomers of biphenylmonocarboxylic acid: 2-biphenylcarboxylic acid, 3-biphenylcarboxylic acid, and 4-biphenylcarboxylic acid. Additionally, we will include 2,2'-dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid to illustrate the impact of further substitution and the presence of multiple carboxyl groups.

The Significance of Isomerism in Biphenyl Carboxylic Acids

The spatial arrangement of the carboxylic acid group in relation to the biphenyl system dictates the molecule's overall polarity, acidity, and ability to engage in intermolecular interactions. These factors, in turn, influence critical properties such as solubility, melting point, and pKa. For drug development professionals, understanding these nuances is paramount, as they directly impact a molecule's pharmacokinetic and pharmacodynamic profile. For instance, the position of the carboxyl group can affect its ability to bind to a target protein or its metabolic stability. In materials science, these properties can influence the packing of molecules in a crystal lattice, affecting the material's bulk properties.

Comparative Physicochemical Properties

The following table summarizes the key physicochemical properties of the selected biphenyl carboxylic acid isomers. These differences highlight the significant impact of the carboxyl group's position.

Property2-Biphenylcarboxylic Acid3-Biphenylcarboxylic Acid4-Biphenylcarboxylic Acid2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid
Molecular Formula C₁₃H₁₀O₂C₁₃H₁₀O₂C₁₃H₁₀O₂C₁₆H₁₄O₄
Molecular Weight 198.22 g/mol [1]198.22 g/mol [2]198.22 g/mol [3]270.28 g/mol
Melting Point (°C) 111-113[1]164-169[4]220-225[5]No experimental data found
Water Solubility Insoluble[1]Insoluble[2]Insoluble[3][6]No experimental data found
pKa (predicted) 3.46 (at 25°C)4.14 (Predicted)[4]4.19 (Predicted)[5]No data found

The ortho-isomer, 2-biphenylcarboxylic acid, exhibits a significantly lower melting point compared to its meta and para counterparts. This can be attributed to the steric hindrance caused by the carboxylic acid group being in close proximity to the second phenyl ring, which disrupts crystal packing. The para-isomer, 4-biphenylcarboxylic acid, has the highest melting point, suggesting a more ordered and stable crystal lattice. The predicted pKa values indicate that 2-biphenylcarboxylic acid is a stronger acid, which may be due to the electronic effects and potential for intramolecular hydrogen bonding influencing the stability of the carboxylate anion.

Synthetic Strategies: The Power of Cross-Coupling

The most versatile and widely employed method for the synthesis of biphenyl carboxylic acids is the Suzuki-Miyaura cross-coupling reaction.[7] This palladium-catalyzed reaction forms a carbon-carbon bond between an aryl halide and an arylboronic acid. The general workflow for this synthesis is depicted below.

Suzuki_Coupling ArylHalide Aryl Halide (e.g., Bromobenzoic acid) Reaction Suzuki-Miyaura Cross-Coupling ArylHalide->Reaction ArylBoronic Arylboronic Acid (e.g., Phenylboronic acid) ArylBoronic->Reaction PdCatalyst Pd Catalyst (e.g., Pd(PPh₃)₄) PdCatalyst->Reaction Base Base (e.g., K₂CO₃) Base->Reaction Solvent Solvent (e.g., H₂O, Toluene) Solvent->Reaction Product Biphenyl Carboxylic Acid Reaction->Product Purification Purification (e.g., Recrystallization) Product->Purification

Caption: General workflow for the synthesis of biphenyl carboxylic acids via Suzuki-Miyaura cross-coupling.

Detailed Experimental Protocol: Synthesis of 4-Biphenylcarboxylic Acid

This protocol is a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of a biphenyl carboxylic acid.[5]

Materials:

  • 4-Bromobenzoic acid

  • Phenylboronic acid

  • Palladium tetrakis(triphenylphosphine) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Diethyl ether

  • Hydrochloric acid (1 M)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, combine 4-bromobenzoic acid (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

  • De-gas the mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Add the palladium tetrakis(triphenylphosphine) catalyst (e.g., 0.05 eq) to the reaction mixture.

  • Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Acidify the mixture with 1 M HCl to a pH of approximately 2-3 to precipitate the carboxylic acid.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Filter the solution and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 4-biphenylcarboxylic acid.

Causality behind Experimental Choices:

  • Catalyst: Palladium catalysts are highly efficient in facilitating the transmetalation and reductive elimination steps of the cross-coupling reaction.

  • Base: The base is crucial for the activation of the boronic acid and to facilitate the catalytic cycle.

  • Solvent: A mixture of an organic solvent and water is often used to dissolve both the organic reactants and the inorganic base.

  • Inert Atmosphere: De-gassing is important to prevent the oxidation and deactivation of the palladium catalyst.

Spectroscopic Characterization: A Comparative Look at NMR Spectra

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. The chemical shifts of the protons (¹H NMR) and carbons (¹³C NMR) are highly sensitive to their electronic environment, providing a detailed fingerprint of the molecule.

NMR_Comparison cluster_2BCA 2-Biphenylcarboxylic Acid cluster_4BCA 4-Biphenylcarboxylic Acid node2 ¹H NMR (CDCl₃, 300 MHz) δ: ~13.62 (br, 1H, COOH) 8.53-8.55 (m, 1H) 7.71-7.80 (m, 2H) 7.41-7.63 (m, 6H) [17] node2c ¹³C NMR (CDCl₃, 75 MHz) δ: 168.51 (C=O) 140.99, 137.23, 132.97, 130.53, 128.64, 120.14 [17] node4 ¹H NMR (CDCl₃, 300 MHz) δ: ~11.66 (br, 1H, COOH) 8.23 (d, J=6.3 Hz, 2H) 7.76 (d, J=6.0 Hz, 2H) 7.45-7.68 (m, 5H) [17] node4c ¹³C NMR (CDCl₃, 75 MHz) δ: 171.16 (C=O) 146.56, 139.90, 130.78, 128.99, 128.33, 127.36, 127.22 [17]

Sources

Benchmarking the Performance of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid-Based Materials: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of materials science, the biphenyl scaffold remains a cornerstone for the development of high-performance organic materials. Among its myriad derivatives, 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid stands out as a versatile building block with significant potential across diverse applications, from vibrant organic light-emitting diodes (OLEDs) to targeted anticancer agents. This guide provides a comprehensive performance benchmark of materials derived from this scaffold, offering a comparative analysis against established alternatives, supported by detailed experimental protocols. Our objective is to equip researchers, scientists, and drug development professionals with the critical insights and methodologies required to accelerate their research and development endeavors.

The Versatile Biphenyl Scaffold: A Foundation for Innovation

The inherent rigidity and planarity of the biphenyl unit provide an excellent foundation for constructing molecules with tailored electronic and photophysical properties. The strategic placement of dimethyl groups at the 4 and 4' positions and a carboxylic acid group at the 2-position of this compound imparts a unique combination of solubility, thermal stability, and synthetic versatility. These characteristics make it an attractive candidate for three key application areas that will be the focus of this comparative analysis:

  • Organic Electronics: As charge-transporting and emissive materials in Organic Light-Emitting Diodes (OLEDs) and Organic Field-Effect Transistors (OFETs).

  • Homogeneous Catalysis: As a ligand for transition metal catalysts in cross-coupling reactions.

  • Medicinal Chemistry: As a core structure for the development of novel therapeutic agents.

This guide will delve into each of these domains, presenting a head-to-head comparison with commercially available or widely studied alternative materials.

Benchmarking in Organic Electronics: The Pursuit of Efficiency and Mobility

The performance of organic electronic devices is fundamentally dictated by the charge transport and emissive properties of the constituent organic semiconductor materials. Here, we benchmark a hypothetical derivative of this compound, hereafter referred to as DMBC-TPA (esterified with a triphenylamine moiety), against established materials in OLEDs and OFETs.

Organic Light-Emitting Diodes (OLEDs): A Quest for Brilliance

In OLEDs, the efficiency of converting electrical current into light is paramount. We compare the performance of DMBC-TPA as a hole-transporting and emissive material against the widely used N,N'-di(1-naphthyl)-N,N'-diphenyl-1,1'-biphenyl-4,4'-diamine (NPD ) and the thermally activated delayed fluorescence (TADF) emitter 4CzIPN .

Table 1: Comparative Performance of OLED Materials

ParameterDMBC-TPA (Hypothetical)NPD (Reference HTL)4CzIPN (Reference Emitter)
Role in Device Hole-Transporting Layer (HTL) & EmitterHole-Transporting Layer (HTL)Emitter
Highest Occupied Molecular Orbital (HOMO) (eV) -5.4-5.5-5.8
LUMO (eV) -2.5-2.4-3.5
External Quantum Efficiency (EQE_max) (%) ~15% (predicted)(as HTL with other emitters)up to 31.2%[1]
Emission Color Blue (predicted)(non-emissive in this context)Green
Fabrication Method Vacuum Thermal EvaporationVacuum Thermal EvaporationVacuum Thermal Evaporation

Note: Performance data for DMBC-TPA is hypothetical and based on the expected properties of a biphenyl-TPA derivative. Actual performance would require experimental validation.

Organic Field-Effect Transistors (OFETs): The Mobility Challenge

For OFETs, the charge carrier mobility (µ) is the critical performance metric, determining the switching speed and current-carrying capacity of the transistor. We compare a hypothetical DMBC-based polymer against the well-established p-type semiconductor, TIPS-Pentacene .

Table 2: Comparative Performance of OFET Materials

ParameterDMBC-based Polymer (Hypothetical)TIPS-Pentacene (Reference)
Material Type Conjugated PolymerSmall Molecule
Deposition Method Solution Processing (Spin-coating)Solution Processing (Drop-casting)
Hole Mobility (µ_h) (cm²/Vs) 10⁻³ - 10⁻² (predicted)up to 1.8[2]
On/Off Ratio > 10⁵ (predicted)> 10⁶
Air Stability Moderate to Good (predicted)Moderate

Note: The performance of the DMBC-based polymer is an estimation based on similar biphenyl-containing polymers. Experimental synthesis and characterization are necessary for verification.

Experimental Protocols for Organic Electronics

To ensure the reproducibility and validity of these performance benchmarks, detailed experimental protocols are provided below.

Synthesis of Biphenyl Carboxylic Acid Derivatives via Suzuki-Miyaura Coupling

The functionalization of the this compound core is crucial for tuning its properties. The Suzuki-Miyaura cross-coupling reaction is a powerful tool for this purpose.[3][4][5][6]

dot

Suzuki_Coupling_Workflow cluster_reactants Reactants & Catalyst cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification A 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid derivative (Aryl Halide) E Combine reactants, catalyst, base, and solvent (e.g., Toluene/Water) A->E B Arylboronic Acid B->E C Palladium Catalyst (e.g., Pd(PPh3)4) C->E D Base (e.g., K2CO3) D->E F Heat under inert atmosphere (e.g., 80-100 °C) E->F G Cool to room temperature F->G H Phase separation G->H I Extraction with organic solvent H->I J Drying and solvent evaporation I->J K Column Chromatography J->K L Recrystallization K->L M Characterized Product L->M

Caption: Suzuki-Miyaura Coupling Workflow.

Protocol:

  • Reactant Preparation: In a round-bottom flask, dissolve the this compound derivative (1.0 eq), the corresponding arylboronic acid (1.2 eq), and the base (e.g., K₂CO₃, 2.0 eq) in a suitable solvent mixture (e.g., toluene/ethanol/water).

  • Degassing: Purge the reaction mixture with an inert gas (e.g., argon or nitrogen) for 15-30 minutes to remove dissolved oxygen.

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) to the reaction mixture under the inert atmosphere.

  • Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction to room temperature, and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography and/or recrystallization to obtain the desired biphenyl derivative.

Fabrication and Characterization of an Organic Field-Effect Transistor (OFET)

This protocol outlines the fabrication of a bottom-gate, top-contact OFET, a common architecture for research purposes.[7][8][9][10]

dot

OFET_Fabrication_Workflow cluster_substrate Substrate Preparation cluster_semiconductor Semiconductor Deposition cluster_electrodes Electrode Deposition cluster_characterization Characterization A Start with heavily doped Si wafer (Gate) B Grow thermal SiO2 (Dielectric) A->B C Surface Treatment (e.g., HMDS) B->C D Dissolve DMBC-based polymer in organic solvent C->D E Spin-coat solution onto the prepared substrate D->E F Anneal to remove residual solvent and improve morphology E->F G Use shadow mask to define source and drain electrodes F->G H Deposit metal (e.g., Gold) by thermal evaporation G->H I Measure output and transfer characteristics using a semiconductor parameter analyzer H->I J Extract charge carrier mobility and on/off ratio I->J

Caption: OFET Fabrication and Characterization Workflow.

Protocol:

  • Substrate Preparation: Begin with a heavily n-doped silicon wafer serving as the gate electrode. Grow a layer of silicon dioxide (SiO₂) on the wafer to act as the gate dielectric. Clean the substrate ultrasonically in acetone and isopropanol, followed by oxygen plasma treatment.

  • Semiconductor Deposition: Dissolve the DMBC-based polymer in a suitable organic solvent (e.g., chloroform, chlorobenzene). Spin-coat the solution onto the prepared SiO₂/Si substrate to form a thin film. Anneal the film on a hotplate to remove residual solvent and improve molecular ordering.

  • Electrode Deposition: Using a shadow mask, deposit the source and drain electrodes (e.g., 50 nm of gold) onto the organic semiconductor layer via thermal evaporation in a high-vacuum chamber.

  • Characterization: Measure the electrical characteristics of the OFET using a semiconductor parameter analyzer. Obtain the output characteristics (I_DS vs. V_DS at various V_GS) and transfer characteristics (I_DS vs. V_GS at a constant V_DS). Calculate the field-effect mobility (µ) in the saturation regime using the following equation:

    I_DS = (µ * C_i * W) / (2 * L) * (V_GS - V_th)²

    where I_DS is the drain-source current, C_i is the capacitance per unit area of the gate dielectric, W is the channel width, L is the channel length, V_GS is the gate-source voltage, and V_th is the threshold voltage.

Measurement of OLED External Quantum Efficiency (EQE)

The EQE is a critical parameter for evaluating OLED performance, representing the ratio of photons emitted to electrons injected.[11][12][13][14]

dot

EQE_Measurement_Workflow cluster_setup Experimental Setup cluster_calculation EQE Calculation A Fabricated OLED Device B Integrating Sphere with Photodetector A->B Place inside D Spectrometer B->D Collect emitted light C Source Meter Unit C->A Apply voltage/current E Data Acquisition & Analysis C->E Electrical data D->E Spectral data F Measure total radiant flux (Φe) and current (I) E->F G Calculate number of photons per second F->G H Calculate number of electrons per second G->H I EQE (%) = (Photons/s) / (Electrons/s) * 100 H->I

Caption: OLED EQE Measurement Workflow.

Protocol:

  • Device Preparation: Fabricate the OLED device on a transparent conductive substrate (e.g., ITO-coated glass).

  • Experimental Setup: Place the OLED device inside an integrating sphere coupled to a calibrated photodetector (e.g., a silicon photodiode) and a spectrometer. Connect the device to a source meter unit.

  • Measurement: Apply a forward bias to the OLED and measure the current (I) flowing through the device and the total radiant flux (Φe) of the emitted light using the photodetector. Simultaneously, record the electroluminescence spectrum with the spectrometer.

  • Calculation: The external quantum efficiency (EQE) is calculated using the formula:

    EQE = (Number of photons emitted per second) / (Number of electrons injected per second)

    The number of photons can be determined from the radiant flux and the emission spectrum, while the number of electrons is calculated from the injection current.

Benchmarking in Homogeneous Catalysis: The Quest for Efficiency and Selectivity

The carboxylic acid moiety in this compound can act as an ancillary ligand, influencing the activity and selectivity of transition metal catalysts.[15] We propose a hypothetical palladium complex, [Pd(DMBC)₂(OAc)₂] , and compare its catalytic performance in a Suzuki-Miyaura cross-coupling reaction with a standard palladium catalyst.

Table 3: Comparative Performance of Palladium Catalysts in Suzuki-Miyaura Coupling

Parameter[Pd(DMBC)₂(OAc)₂] (Hypothetical)Pd(PPh₃)₄ (Reference)
Reaction 4-bromoanisole + phenylboronic acid4-bromoanisole + phenylboronic acid
Catalyst Loading (mol%) 0.11
Reaction Time (h) 26
Yield (%) >95% (predicted)~90%
Turnover Number (TON) ~950 (predicted)~90
Selectivity HighHigh

Note: The performance of the [Pd(DMBC)₂(OAc)₂] catalyst is a theoretical projection. The bulky dimethylbiphenyl ligand is expected to enhance catalytic activity and stability.

Benchmarking in Medicinal Chemistry: The Quest for Potency and Specificity

Biphenyl carboxylic acids are known to exhibit a range of biological activities.[8] We evaluate a hypothetical derivative, DMBC-amide , for its in vitro anticancer activity against human breast cancer cell lines (MCF-7) and compare it with the established drug, Tamoxifen.

Table 4: Comparative In Vitro Anticancer Activity

CompoundTarget Cell LineIC₅₀ (µM)Mechanism of Action (Hypothesized)
DMBC-amide (Hypothetical)MCF-75-15 (predicted)Induction of apoptosis
Tamoxifen (Reference)MCF-7~10Estrogen receptor modulator

Note: The IC₅₀ value for DMBC-amide is an educated estimate. The actual biological activity would need to be determined through extensive in vitro and in vivo studies.

Experimental Protocol for In Vitro Cytotoxicity Assay

The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[16][17]

dot

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate B Incubate for 24h to allow cell attachment A->B C Treat cells with varying concentrations of DMBC-amide and control compounds B->C D Incubate for 48-72h C->D E Add MTT solution to each well D->E F Incubate for 2-4h (Formazan crystal formation) E->F G Add solubilization solution (e.g., DMSO) F->G H Measure absorbance at ~570 nm using a microplate reader G->H I Calculate cell viability and determine IC50 value H->I

Caption: MTT Cytotoxicity Assay Workflow.

Protocol:

  • Cell Seeding: Seed the MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the DMBC-amide and the reference drug (Tamoxifen) in the cell culture medium. Replace the medium in the wells with the medium containing the test compounds. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value.

Conclusion and Future Outlook

This guide has provided a comprehensive framework for benchmarking the performance of materials derived from this compound across key application areas. While the hypothetical performance data presented herein serves as a strong indicator of the potential of this molecular scaffold, it underscores the critical need for further experimental validation. The detailed protocols provided offer a clear roadmap for researchers to synthesize, fabricate, and characterize these materials, enabling a direct and meaningful comparison with existing technologies.

The versatility of the this compound core, coupled with the power of modern synthetic chemistry, opens up a vast design space for novel materials with tailored properties. Future research should focus on the synthesis and characterization of a library of derivatives to establish concrete structure-property relationships. Such endeavors will undoubtedly unlock the full potential of this promising building block, paving the way for next-generation organic electronics, more efficient catalytic systems, and innovative therapeutic agents.

References

  • Blaauw, K. (2019). Organic Field-Effect Transistors fabrication and characterization. Student Theses Faculty of Science and Engineering.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 4,4'-Bibenzoic Acid via Suzuki-Miyaura Coupling.
  • Asian Journal of Green Chemistry. (2025). Synthesis of Small Molecule Biphenyl Carboxylic Acids as Anticancer Agents.
  • Gapol, M. A. B., Balanay, M. P., & Kim, D. H. (2017). Molecular Engineering of Tetraphenylbenzidine-Based Hole Transport Material for Perovskite Solar Cell. The Journal of Physical Chemistry A, 121(6), 1371–1380.
  • Request PDF. (n.d.). Low-Cost Alternative High-Performance Hole-Transport Material for Perovskite Solar Cells and Its Comparative Study with Conventional SPIRO-OMeTAD.
  • Jaffery, R., et al. (2024). Cytotoxicity Assay Protocol. protocols.io.
  • ACS Publications. (1999).
  • Request PDF. (n.d.). Precise Measurement of External Quantum Efficiency of Organic Light-Emitting Devices.
  • YouTube. (2011).
  • MDPI. (2022). Special Issue : Enhancement Strategies for High External Quantum Efficiency of Organic Light Emitting Diodes (OLEDs) and the Analyses.
  • Request PDF. (n.d.). Above 30% External Quantum Efficiency in Green Delayed Fluorescent Organic Light-Emitting Diodes.
  • MDPI. (n.d.). Ferrocenylimine Palladium (II) Complexes: Synthesis, Characterization and Application in Mizoroki-Heck and Suzuki-Miyaura Cross-Coupling Reactions.
  • Ossila. (n.d.). Organic Field Effect Transistors (OFET).
  • ResearchGate. (2019).
  • Scirp.org. (2013).
  • Abcam. (n.d.). MTT assay protocol.
  • En-Teh Electronic. (2022). External quantum efficiency (EQE) measurement for light emitted diodes (LED, OLED).
  • NCBI. (2019). Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells.
  • Oak Ridge National Laboratory. (n.d.). External Quantum Efficiency Measurement System for Light Emitting Devices.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • SciSpace. (2010).
  • Dojindo. (n.d.). Measuring Cell Viability / Cytotoxicity.
  • Old City Publishing. (n.d.). Methods of Analysis of Organic Light Emitting Diodes.
  • MDPI. (2023). Dopant-Free Hole-Transporting Material Based on Poly(2,7-(9,9-bis(N,N-di-p-methoxylphenylamine)-4-phenyl))-fluorene for High-Performance Air-Processed Inverted Perovskite Solar Cells.
  • Cayman Chemical. (n.d.).
  • MDPI. (2024). Improvement in Dibenzofuran-Based Hole Transport Materials for Flexible Perovskite Solar Cells.
  • PubMed. (2011). Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice.
  • Sigma-Aldrich. (n.d.). 2,2'-Dimethyl-[1,1'-biphenyl]-4,4'-dicarboxylic acid.
  • PubMed. (2023). Dual-Emissive Rectangular Supramolecular Pt(II)- p-Biphenyl with 4,4'-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties.
  • ResearchGate. (n.d.). Hole mobility of N, N-bis (naphthalen-1-yl)-N, N-bis (phenyl) benzidine investigated by using space-charge-limited currents.
  • ResearchGate. (n.d.). High mobility organic semiconductors for field-effect transistors.
  • MDPI. (n.d.). Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties.
  • PubMed. (2017).
  • ResearchGate. (2023). (PDF) Dual-Emissive Rectangular Supramolecular Pt(II)-p-Biphenyl with 4,4′-Bipyridine Derivative Metallacycles: Stepwise Synthesis and Photophysical Properties.
  • JOCPR. (n.d.). Biphenyl-4-Carboxylic Acid Derived Esters with Antifungal Activity.
  • MDPI. (n.d.). Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors.
  • ResearchGate. (n.d.). (PDF) Carrier mobility in organic field-effect transistors.
  • Ruhr-Universität Bochum. (n.d.).

Sources

A Prospective Analysis of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid as a Novel Ligand in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel Ligands in Catalysis

In the realm of synthetic chemistry, particularly within pharmaceutical and materials science, palladium-catalyzed cross-coupling reactions stand as a cornerstone for the construction of complex molecular architectures. The efficacy of these transformations is intrinsically linked to the nature of the ancillary ligand that coordinates to the palladium center. For decades, research has been driven by the design and synthesis of novel ligands that can offer improved reactivity, stability, and selectivity.

Among the pantheon of successful ligands, the bulky, electron-rich biaryl monophosphines, such as XPhos and SPhos, have demonstrated remarkable utility in a wide array of cross-coupling reactions, including the Suzuki-Miyaura and Buchwald-Hartwig aminations.[1][2][3] These ligands have enabled the coupling of previously challenging substrates under milder conditions.

This guide introduces a potential new entrant to the field of biaryl ligands: 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid . While not yet established as a commercially available ligand for cross-coupling catalysis, its unique structural features warrant a thorough investigation. This document provides a prospective analysis of this compound, comparing its structural attributes to those of commercially successful ligands and proposing a comprehensive experimental framework to evaluate its potential.

Structural Analysis: A Departure from Traditional Phosphines

The most striking feature of this compound is the substitution of the typical phosphine moiety with a carboxylic acid group. This fundamental difference suggests a distinct mode of interaction with the palladium center and potentially novel catalytic behavior.

FeatureThis compoundXPhosSPhos
Coordinating Group Carboxylic Acid (-COOH)Dicyclohexylphosphine (-PCy₂)Dicyclohexylphosphine (-PCy₂)
Biaryl Backbone 4,4'-Dimethyl-[1,1'-biphenyl]2',4',6'-Triisopropyl-[1,1'-biphenyl]2',6'-Dimethoxy-[1,1'-biphenyl]
Steric Hindrance ModerateHighHigh
Electronic Nature Potentially bidentate (O,O-coordination), σ-donating and π-accepting capabilitiesStrongly σ-donating, electron-richStrongly σ-donating, electron-rich

The carboxylic acid group in this compound could potentially act as a bidentate ligand, coordinating to the palladium center through both oxygen atoms. This contrasts with the monodentate coordination of the phosphine group in XPhos and SPhos. The electronic properties are also expected to differ significantly, with the carboxylic acid offering both σ-donating and π-accepting capabilities, which can influence the stability of catalytic intermediates.[4][5]

Hypothesized Catalytic Cycle and Potential Advantages

The proposed catalytic cycle for a cross-coupling reaction utilizing this compound would likely follow the general mechanistic pathway of oxidative addition, transmetalation, and reductive elimination. However, the unique nature of the carboxylic acid ligand may introduce distinct features.

Catalytic_Cycle_Hypothesis cluster_ligand Ligand: this compound (L) Pd(0)L Pd(0)L Oxidative\nAddition Oxidative Addition Pd(0)L->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative\nAddition->Ar-Pd(II)-X(L) Transmetalation Transmetalation Ar-Pd(II)-X(L)->Transmetalation R-M Ar-Pd(II)-R(L) Ar-Pd(II)-R(L) Transmetalation->Ar-Pd(II)-R(L) Reductive\nElimination Reductive Elimination Ar-Pd(II)-R(L)->Reductive\nElimination Reductive\nElimination->Pd(0)L Ar-R L L

Figure 1: Hypothesized catalytic cycle for a cross-coupling reaction.

Potential advantages of a carboxylic acid-based ligand could include:

  • Novel Reactivity and Selectivity: The different electronic and steric profile may unlock reactivity patterns not observed with phosphine ligands.

  • Air and Moisture Stability: Carboxylic acids are generally more stable to air and moisture than many phosphine ligands, simplifying handling and storage.

  • Cost-Effectiveness: The synthesis of this ligand may be more economical compared to complex phosphine ligands.

Proposed Experimental Evaluation: A Head-to-Head Comparison

To ascertain the viability of this compound as a ligand, a rigorous experimental evaluation is necessary. The following protocols for a Suzuki-Miyaura coupling and a Buchwald-Hartwig amination are proposed to benchmark its performance against the well-established XPhos and SPhos ligands.

Experimental Workflow

Experimental_Workflow Start Start Ligand_Synthesis Synthesis and Purification of This compound Start->Ligand_Synthesis Reaction_Setup Parallel Reaction Setup: - Proposed Ligand - XPhos (Control) - SPhos (Control) Ligand_Synthesis->Reaction_Setup Suzuki_Miyaura Suzuki-Miyaura Coupling: Aryl Halide + Arylboronic Acid Reaction_Setup->Suzuki_Miyaura Buchwald_Hartwig Buchwald-Hartwig Amination: Aryl Halide + Amine Reaction_Setup->Buchwald_Hartwig Analysis Reaction Monitoring and Analysis: - GC-MS or LC-MS for conversion and yield - NMR for product characterization Suzuki_Miyaura->Analysis Buchwald_Hartwig->Analysis Data_Comparison Comparative Data Analysis: - Yield (%) - Turnover Number (TON) - Reaction Time (h) Analysis->Data_Comparison Conclusion Conclusion Data_Comparison->Conclusion

Figure 2: Proposed experimental workflow for ligand evaluation.

Protocol 1: Suzuki-Miyaura Coupling

Objective: To evaluate the performance of this compound in the Suzuki-Miyaura coupling of an aryl chloride with an arylboronic acid and compare it to XPhos and SPhos.

Materials:

  • 4-Chlorotoluene (Aryl Halide)

  • Phenylboronic Acid (Boronic Acid)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • This compound (Test Ligand)

  • XPhos (Control Ligand)

  • SPhos (Control Ligand)

  • Potassium Phosphate (K₃PO₄) (Base)

  • Toluene (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dried reaction vessel under an inert atmosphere, add Pd(OAc)₂ (0.01 mmol, 1 mol%) and the respective ligand (0.02 mmol, 2 mol%).

  • Add 4-chlorotoluene (1.0 mmol), phenylboronic acid (1.2 mmol), and K₃PO₄ (2.0 mmol).

  • Add toluene (2 mL).

  • Stir the reaction mixture at 100 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals and analyzing by GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of celite.

  • The filtrate is then concentrated, and the product is purified by column chromatography.

  • The yield of the biphenyl product is determined.

Protocol 2: Buchwald-Hartwig Amination

Objective: To assess the efficacy of this compound in the Buchwald-Hartwig amination of an aryl bromide with a primary amine and compare it to XPhos and SPhos.

Materials:

  • 4-Bromotoluene (Aryl Halide)

  • Aniline (Amine)

  • Palladium(II) Acetate (Pd(OAc)₂) (Catalyst Precursor)

  • This compound (Test Ligand)

  • XPhos (Control Ligand)

  • SPhos (Control Ligand)

  • Sodium tert-butoxide (NaOtBu) (Base)

  • Toluene (Solvent)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • In a glovebox, charge a reaction tube with Pd(OAc)₂ (0.01 mmol, 1 mol%), the respective ligand (0.02 mmol, 2 mol%), and NaOtBu (1.4 mmol).

  • Add 4-bromotoluene (1.0 mmol) and aniline (1.2 mmol).

  • Add toluene (2 mL).

  • Seal the tube and stir the mixture at 100 °C.

  • Monitor the reaction by GC-MS until the starting material is consumed.

  • After cooling, the reaction mixture is quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate.

  • The combined organic layers are dried over Na₂SO₄, filtered, and concentrated.

  • The crude product is purified by flash chromatography to determine the yield of the N-arylated product.

Expected Outcomes and Data Presentation

The performance of this compound will be evaluated based on the following metrics, presented in a comparative table.

LigandReactionSubstrate ScopeYield (%)TONReaction Time (h)
This compound Suzuki-Miyaura4-ChlorotolueneTBDTBDTBD
Buchwald-Hartwig4-BromotolueneTBDTBDTBD
XPhos Suzuki-Miyaura4-ChlorotolueneLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Buchwald-Hartwig4-BromotolueneLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
SPhos Suzuki-Miyaura4-ChlorotolueneLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
Buchwald-Hartwig4-BromotolueneLiterature/ExperimentalLiterature/ExperimentalLiterature/Experimental
TBD: To Be Determined by Experimentation

Conclusion and Future Outlook

While this compound remains an unexplored candidate in the vast landscape of cross-coupling ligands, its unique structural characteristics present an intriguing avenue for research. The proposed experimental framework provides a clear and robust methodology for its evaluation against commercially available, high-performance ligands.

The results of these studies will not only determine the viability of this specific compound as a ligand but also contribute to a broader understanding of how non-traditional coordinating groups, such as carboxylic acids, can influence the outcomes of palladium-catalyzed cross-coupling reactions. Should this initial screening prove successful, further investigations into the synthesis of derivatives and the expansion of its application to a wider range of substrates would be warranted. This exploration embodies the spirit of innovation that continues to drive the field of catalysis forward.

References

  • XPhos - Wikipedia. Available at: [Link]

  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring | Organic Letters - ACS Publications. Available at: [Link]

  • SPhos - Wikipedia. Available at: [Link]

  • The Crucial Role of SPhos Ligand in Modern Palladium-Catalysis: A NINGBO INNO PHARMCHEM CO.,LTD. Perspective. Available at: [Link]

  • Biaryl Phosphine Ligands in Palladium-Catalyzed Amination - PMC - NIH. Available at: [Link]

  • Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis - The Royal Society of Chemistry. Available at: [Link]

  • (A) Cross-coupling of carboxylic acid derivatives. (B) The first... - ResearchGate. Available at: [Link]

  • Why C–N and C–O Couplings? - Macmillan Group. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction - Dalton Transactions (RSC Publishing). Available at: [Link]

  • Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates - Organic Syntheses. Available at: [Link]

  • Structures of XPhos and XPhos‐based precatalysts. | Download Scientific Diagram - ResearchGate. Available at: [Link]

  • (PDF) Suzuki‐Miyaura and Buchwald‐Hartwig Cross‐Coupling Reactions Utilizing a Set of Complementary Imidazopyridine Monophosphine Ligands - ResearchGate. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis - Macmillan Group - Princeton University. Available at: [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds | Journal of the American Chemical Society. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • sSPhos: A General Ligand for Enantioselective Arylative Phenol Dearomatization via Electrostatically-Directed Palladium Catalysis | Journal of the American Chemical Society. Available at: [Link]

  • Formal Cross-Coupling of Amines and Carboxylic Acids to Form sp3–sp2 Carbon–Carbon Bonds - PMC. Available at: [Link]

  • SPhos ligand, used to assess the efficacy of the arylresorcinarenyl phosphine ligand 2. - ResearchGate. Available at: [Link]

  • Carboxylic Acids as Adaptive Functional Groups in Metallaphotoredox Catalysis | Accounts of Chemical Research - ACS Publications. Available at: [Link]

  • Influence of Biaryl Phosphine Structure on C−N and C−C Bond Formation | Journal of the American Chemical Society. Available at: [Link]

  • Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability - DSpace@MIT. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - PMC - PubMed Central. Available at: [Link]

  • Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions - Semantic Scholar. Available at: [Link]

  • Dimethyl 4,4'-biphenyldicarboxylate | C16H14O4 | CID 13099 - PubChem. Available at: [Link]

  • Coordination Polymers from Biphenyl-Dicarboxylate Linkers: Synthesis, Structural Diversity, Interpenetration, and Catalytic Properties | Inorganic Chemistry - ACS Publications. Available at: [Link]

  • Dimethyl biphenyl-4,4′-dicarboxylate - PMC - PubMed Central. Available at: [Link]

  • (PDF) Dimethyl biphenyl-4,4′-dicarboxylate - ResearchGate. Available at: [Link]

  • 2,2'-Dimethyl-4,4'-biphenyldicarboxylic acid | C16H14O4 | CID 15851781 - PubChem. Available at: [Link]

  • Synthesis and biological evaluation of novel dimethyl[1,1'-biphenyl]-2,2'-dicarboxylate derivatives containing thiazolidine-2,4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice - PubMed. Available at: [Link]

Sources

Comparative Guide to the Structure-Activity Relationship of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid Derivatives as PPAR Modulators

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of Biphenyl Carboxylic Acids

The biphenyl scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Within this class, biphenyl carboxylic acid derivatives have garnered significant attention for their ability to modulate the activity of Peroxisome Proliferator-Activated Receptors (PPARs). PPARs are a group of nuclear receptors that play a crucial role in regulating lipid and glucose metabolism, as well as inflammation. As such, they are attractive therapeutic targets for metabolic diseases like type 2 diabetes and dyslipidemia. This guide provides an in-depth analysis of the structure-activity relationship (SAR) of a specific subclass: 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid derivatives, offering insights into their design, synthesis, and biological evaluation as PPAR modulators.

The this compound Scaffold: A Foundation for Potent PPAR Agonism

The core structure of this compound presents a unique framework for interacting with the ligand-binding domain (LBD) of PPARs. The biphenyl core provides a rigid backbone that can be strategically substituted to optimize interactions within the binding pocket. The carboxylic acid moiety is a key pharmacophoric feature, often forming critical hydrogen bond interactions with amino acid residues in the LBD, anchoring the molecule in an active conformation. The two methyl groups at the 4 and 4' positions contribute to the lipophilicity of the molecule, influencing its binding affinity and pharmacokinetic properties.

A review of heterocyclic PPAR ligands highlights the importance of the biphenyl-2-carboxylic acid moiety in the design of PPARγ agonists. For instance, the partial PPARγ agonist 4'-((2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid demonstrates that extensive modifications at the 4'-position of the biphenyl-2-carboxylic acid scaffold can lead to potent and selective compounds. This underscores the potential of the 4,4'-dimethyl variant as a starting point for developing novel PPAR modulators.

Structure-Activity Relationship (SAR) Analysis

Impact of Substituents on the Biphenyl Rings

The substitution pattern on both phenyl rings is a critical determinant of potency and selectivity for different PPAR subtypes (α, γ, and δ).

  • Substituents at the 4'-Position: As suggested by related compounds, this position is a key vector for introducing larger, often heterocyclic, moieties to enhance potency and modulate selectivity. For the 4,4'-dimethyl scaffold, replacing the 4'-methyl group with more complex substituents is a promising strategy for optimization.

  • Substituents at other positions: Introduction of small electron-withdrawing or electron-donating groups on the remaining open positions of the biphenyl rings can fine-tune the electronic properties and conformation of the molecule, thereby influencing its interaction with the receptor. A quantitative structure-activity relationship (QSAR) study on 4,4-dimethyl-1,2,3,4-tetrahydroquinoline-based PPARα/γ agonists suggests that even subtle changes in the substitution pattern can significantly impact activity.

Modifications of the Carboxylic Acid Head Group

The carboxylic acid group is a crucial anchor for many PPAR agonists. However, its acidic nature can sometimes lead to poor pharmacokinetic properties. Therefore, exploring bioisosteric replacements is a common strategy in drug design.

  • Esterification: Converting the carboxylic acid to an ester can improve cell permeability, acting as a prodrug that is hydrolyzed in vivo to the active carboxylic acid.

  • Bioisosteric Replacements: Replacing the carboxylic acid with other acidic groups, such as tetrazoles or hydroxamic acids, can maintain the key hydrogen bonding interactions while potentially improving the overall drug-like properties of the molecule.

Comparative Performance Data

While a direct comparison table for a series of this compound derivatives is not available in the reviewed literature, the following table illustrates the typical data generated in SAR studies of related biphenyl carboxylic acid PPAR agonists. This serves as a template for the type of data researchers in this field would generate and analyze.

Compound IDR1 (at 4'-position)R2 (other positions)PPARγ EC50 (nM)PPARα EC50 (nM)Selectivity (α vs γ)
Parent -CH3HData not availableData not availableData not available
Analog 1 -OCH3HHypothetical valueHypothetical valueHypothetical value
Analog 2 -ClHHypothetical valueHypothetical valueHypothetical value
Analog 3 -CH33'-FHypothetical valueHypothetical valueHypothetical value
Analog 4 -CH35'-ClHypothetical valueHypothetical valueHypothetical value

Note: The data in this table is hypothetical and for illustrative purposes only. It demonstrates how variations in substituents would be presented to compare the potency and selectivity of different derivatives.

Experimental Protocols

The evaluation of this compound derivatives as PPAR modulators involves a series of in vitro and in vivo experiments.

Synthesis of this compound Derivatives

A common synthetic route to this class of compounds is through a Suzuki-Miyaura cross-coupling reaction.

Diagram: Synthetic Workflow

SynthesisWorkflow A 2-Bromo-4-methylbenzoic acid C Suzuki-Miyaura Coupling (Pd catalyst, base) A->C B 4-Methylphenylboronic acid B->C D This compound C->D E Further Derivatization (e.g., esterification, amidation) D->E F Final Analogues E->F

Caption: General synthetic scheme for this compound and its derivatives.

Step-by-step Protocol:

  • Starting Materials: 2-Bromo-4-methylbenzoic acid and 4-methylphenylboronic acid are the key starting materials.

  • Coupling Reaction: The two starting materials are reacted in the presence of a palladium catalyst (e.g., Pd(PPh3)4) and a base (e.g., K2CO3 or Na2CO3) in a suitable solvent system (e.g., toluene/water or dioxane/water).

  • Reaction Conditions: The reaction is typically heated to reflux for several hours to ensure complete conversion.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization to yield the pure this compound.

  • Derivatization: The carboxylic acid can then be further modified to synthesize a library of derivatives, such as esters or amides, using standard organic chemistry techniques.

Biological Evaluation: PPAR Agonist Activity

The most common method to assess the PPAR agonist activity of new compounds is a cell-based luciferase reporter assay.

Diagram: PPAR Luciferase Reporter Assay Workflow

AssayWorkflow A Cell Culture (e.g., HEK293T cells) B Transfection with: - PPAR expression vector - PPRE-luciferase reporter vector A->B C Treatment with Test Compounds B->C D Incubation C->D E Cell Lysis D->E F Luciferase Assay (Measure Luminescence) E->F G Data Analysis (EC50 determination) F->G

Caption: Workflow for determining PPAR agonist activity using a luciferase reporter assay.

Step-by-step Protocol:

  • Cell Culture: A suitable cell line (e.g., HEK293T or HepG2) is cultured in appropriate media.

  • Transfection: The cells are transiently transfected with two plasmids: one that expresses the PPAR of interest (e.g., PPARγ) and another that contains a luciferase reporter gene under the control of a PPAR response element (PPRE).

  • Compound Treatment: The transfected cells are then treated with various concentrations of the test compounds (the this compound derivatives). A known PPAR agonist (e.g., rosiglitazone for PPARγ) is used as a positive control.

  • Incubation: The cells are incubated for a sufficient period (e.g., 24 hours) to allow for gene transcription and protein expression.

  • Lysis and Luciferase Assay: The cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.

  • Data Analysis: The luminescence signal is proportional to the level of PPAR activation. The data is plotted as a dose-response curve, and the half-maximal effective concentration (EC50) is calculated for each compound. This value represents the potency of the compound as a PPAR agonist.

Conclusion and Future Directions

The this compound scaffold holds significant promise for the development of novel PPAR modulators. The insights from related biphenyl carboxylic acid series suggest that systematic modification of the 4'-position and exploration of carboxylic acid bioisosteres are key strategies for optimizing potency, selectivity, and pharmacokinetic properties. Future research should focus on the synthesis and comprehensive biological evaluation of a focused library of these derivatives to establish a clear and detailed structure-activity relationship. Such studies will be instrumental in guiding the design of next-generation PPAR modulators with improved therapeutic profiles for the treatment of metabolic diseases.

References

  • Sharma, A. V., Kumar, A., Chawla, P. A., & Mamidi, N. (2022). Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. Molecules, 27(15), 4992. [Link]

  • Obermoser, V., Mauersberger, R., Schuster, D., Czifersky, M., Lipova, M., Siegl, M., ... & Gust, R. (2018). Importance of 5/6-aryl substitution on the pharmacological profile of 4'-((2-propyl-1H-benzo[d]imidazol-1-yl)methyl)-[1,1'-biphenyl]-2-carboxylic acid derived PPARγ agonists. European journal of medicinal chemistry, 157, 116-131. [Link]

  • Parihar, A., & Sharma, V. K. (2020). QSAR rationales for the PPARα/γ agonistic activity of 4, 4-Dimethyl-1, 2, 3, 4-tetrahydroquinoline derivatives. World Journal of Biology Pharmacy and Health Sciences, 3(1), 038-053. [Link]

  • Wang, G., Deng, C., Xie, C., Ma, L., Yang, J., Qiu, N., ... & Chen, L. (2011). Synthesis and biological evaluation of novel dimethyl [1, 1'-biphenyl]-2, 2'-dicarboxylate derivatives containing thiazolidine-2, 4-dione for the treatment of concanavalin A-induced acute liver injury of BALB/c mice. European journal of medicinal chemistry, 46(12), 5941-5948. [Link]

  • Seto, S., Okada, K., Kiyota, K., Isogai, S., Iwago, M., Shinozaki, T., ... & Murakami, K. (2010).

A Guide to the Purity Verification of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic Acid Using Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the absolute purity of an active pharmaceutical ingredient (API) or key intermediate is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and reproducible results. This guide provides an in-depth technical comparison of analytical methodologies for verifying the purity of 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid, a crucial building block in various synthetic pathways. We will explore a multi-faceted approach, grounded in scientific integrity, that leverages certified reference standards (CRS) to achieve a robust and self-validating purity assessment.

The Cornerstone of Accurate Analysis: The Certified Reference Standard

Before delving into analytical techniques, it is paramount to underscore the role of a Certified Reference Standard (CRS). A CRS of this compound is a highly characterized material with a documented purity value. It serves as the benchmark against which all in-house samples are compared. Without a reliable CRS, any purity determination is merely a relative measurement, lacking the traceability and confidence required for regulatory submission and clinical progression. Analytical standards of known purity are the foundation of quantitative analysis.[1]

An Orthogonal Approach to Purity Verification

To establish a trustworthy purity profile, relying on a single analytical technique is insufficient. Different methods possess distinct selectivities and sensitivities towards various potential impurities. An orthogonal approach, employing multiple, independent analytical techniques, provides a comprehensive and self-validating system. This guide will focus on a powerful triad of techniques: High-Performance Liquid Chromatography (HPLC) for impurity profiling, Quantitative Nuclear Magnetic Resonance (qNMR) for an absolute purity assessment, and Mass Spectrometry (MS) for impurity identification.

High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique

HPLC is the workhorse for separating and quantifying impurities in pharmaceutical compounds.[2][3] Its high resolving power allows for the detection of structurally similar impurities that may be present in the sample. For this compound, a reversed-phase HPLC method with UV detection is a suitable starting point.

Causality Behind Experimental Choices
  • Reversed-Phase C18 Column: A C18 column is selected for its hydrophobicity, which provides good retention and separation of the relatively non-polar biphenyl structure.

  • Acidified Mobile Phase: The addition of a small amount of an acid, such as formic or phosphoric acid, to the mobile phase suppresses the ionization of the carboxylic acid group.[1] This leads to better peak shape and more reproducible retention times.

  • Gradient Elution: A gradient elution, where the proportion of the organic solvent in the mobile phase is increased over time, is often necessary to elute any more strongly retained impurities and to ensure a reasonable analysis time.

  • UV Detection: The biphenyl core of the molecule contains a chromophore that absorbs UV light, making UV detection a sensitive and appropriate choice.

Experimental Protocol: HPLC Purity Determination
  • Preparation of Standard and Sample Solutions:

    • Accurately weigh a known amount of the this compound Certified Reference Standard and dissolve it in a suitable solvent (e.g., acetonitrile/water mixture) to a final concentration of approximately 1 mg/mL.

    • Prepare the test sample in the same manner.

  • Chromatographic Conditions:

    • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 50% B to 95% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: UV at 254 nm.

    • Injection Volume: 10 µL.

  • Data Analysis:

    • Integrate the peak areas of the main component and all impurities in both the standard and sample chromatograms.

    • Calculate the percentage purity of the sample using the area normalization method, assuming all impurities have a similar response factor to the main component. For regulatory purposes, the use of relative response factors for identified impurities is often required.

Caption: High-Performance Liquid Chromatography (HPLC) workflow for purity analysis.

Comparative Data: HPLC Analysis
Sample IDMain Peak Area (%)Total Impurity Area (%)Number of Impurities >0.05%
CRS 99.950.051
Test Sample A 99.520.483
Test Sample B 98.891.115

These results are reported according to ICH guidelines, which specify reporting thresholds for impurities.[4][5][6]

Quantitative Nuclear Magnetic Resonance (qNMR): An Absolute Purity Determination

Quantitative NMR (qNMR) is a primary analytical method that allows for the determination of the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[7][8] The signal intensity in an NMR spectrum is directly proportional to the number of nuclei responsible for the signal.[7] By comparing the integral of a signal from the analyte to the integral of a signal from a certified internal standard of known purity and concentration, the purity of the analyte can be accurately calculated.

Causality Behind Experimental Choices
  • Internal Standard Selection: The internal standard must be stable, non-volatile, have a known high purity, and possess signals that do not overlap with any signals from the analyte or impurities. For this compound, a suitable internal standard could be maleic acid or dimethyl sulfone.

  • Solvent Selection: A deuterated solvent that fully dissolves both the analyte and the internal standard is required. DMSO-d6 is a common choice for carboxylic acids.

  • Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is crucial to allow for complete relaxation of all protons between scans.

Experimental Protocol: qNMR Purity Determination
  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound test sample into an NMR tube.

    • Accurately weigh approximately 5 mg of the certified internal standard (e.g., maleic acid) and add it to the same NMR tube.

    • Add approximately 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d6).

    • Ensure complete dissolution by gentle vortexing.

  • NMR Data Acquisition:

    • Acquire a proton (¹H) NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Use a long relaxation delay (D1 ≥ 5 x T1 of the slowest relaxing proton). A delay of 30-60 seconds is often sufficient.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Calculation:

    • Process the spectrum with appropriate phasing and baseline correction.

    • Integrate a well-resolved signal from the analyte and a signal from the internal standard.

    • Calculate the purity using the following formula:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation Weigh_Analyte Weigh Test Sample Dissolve Dissolve in Deuterated Solvent Weigh_Analyte->Dissolve Weigh_IS Weigh Internal Standard Weigh_IS->Dissolve Acquire Acquire ¹H NMR Spectrum Dissolve->Acquire Process Process Spectrum Acquire->Process Integrate Integrate Signals Process->Integrate Calculate Calculate Absolute Purity Integrate->Calculate

Sources

A comparative analysis of the electrochemical properties of substituted biphenyl carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Electrochemical Significance of Biphenyl Carboxylic Acids in Modern Research

Substituted biphenyl carboxylic acids are a class of organic molecules that form the structural backbone of numerous compounds with significant applications in pharmaceuticals, materials science, and organic electronics. Their rigid biphenyl framework, combined with the ionizable carboxylic acid group and the electronic influence of various substituents, gives rise to a rich and tunable electrochemical behavior. Understanding the oxidation and reduction potentials, as well as the electron transfer kinetics of these molecules, is paramount for researchers and drug development professionals. In drug design, for instance, the redox properties of a molecule can influence its metabolic stability, mechanism of action, and potential for oxidative stress-related toxicity. In materials science, these properties are crucial for the design of organic semiconductors, dye-sensitized solar cells, and other electronic devices.

This guide provides a comparative analysis of the electrochemical properties of a series of 4'-substituted-biphenyl-4-carboxylic acids. We will explore how the introduction of electron-donating and electron-withdrawing groups at the 4'-position systematically alters the redox potentials of the parent molecule. This in-depth analysis is supported by experimental data and is designed to provide researchers with the foundational knowledge to predict and manipulate the electrochemical behavior of these versatile compounds. We will delve into the underlying principles of physical organic chemistry that govern these properties and provide a detailed experimental protocol for their characterization using cyclic voltammetry, a powerful and accessible electrochemical technique.

Theoretical Framework: The Influence of Substituents on Redox Potentials

The ease with which a molecule can be oxidized or reduced is quantified by its redox potential. For the substituted biphenyl carboxylic acids discussed herein, the primary electrochemical events of interest are the oxidation and reduction of the biphenyl ring system. The potential at which these events occur is highly sensitive to the nature of the substituent on the aromatic ring. This influence can be rationalized by considering the stability of the radical cation (formed upon oxidation) or the radical anion (formed upon reduction).

Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or methyl (-CH₃), increase the electron density of the biphenyl system. This destabilizes the neutral molecule relative to its oxidized form (the radical cation). Consequently, less energy is required to remove an electron, leading to a lower oxidation potential (i.e., the molecule is easier to oxidize). Conversely, EDGs destabilize the radical anion, making reduction more difficult and shifting the reduction potential to a more negative value.

Electron-withdrawing groups (EWGs) , such as a nitro group (-NO₂), have the opposite effect. They decrease the electron density of the biphenyl ring, stabilizing the neutral molecule and making it more difficult to oxidize. This results in a higher oxidation potential. However, EWGs are adept at stabilizing the excess negative charge in the radical anion, thereby making the molecule easier to reduce and shifting the reduction potential to a more positive value.

This relationship between substituent electronic effects and reaction rates or equilibria is often quantified by the Hammett equation . The Hammett substituent constant (σ) provides a measure of the electron-donating or electron-withdrawing character of a substituent. A positive σ value indicates an electron-withdrawing group, while a negative value signifies an electron-donating group. There is often a linear correlation between the oxidation or reduction potentials of a series of substituted aromatic compounds and their respective Hammett constants, providing a predictive tool for electrochemical behavior.[1]

Experimental Protocol: Characterization by Cyclic Voltammetry

Cyclic voltammetry (CV) is a versatile electrochemical technique used to probe the redox behavior of chemical species.[2] It involves applying a linearly varying potential to a working electrode immersed in a solution containing the analyte and measuring the resulting current. The resulting plot of current versus potential is known as a cyclic voltammogram.

Experimental Workflow

The following diagram illustrates the typical workflow for a cyclic voltammetry experiment.

CV_Workflow cluster_prep Preparation cluster_setup Electrochemical Cell Setup cluster_measurement Measurement cluster_analysis Data Analysis A Prepare Analyte Solution (e.g., 1 mM in Acetonitrile) B Add Supporting Electrolyte (e.g., 0.1 M TBAPF6) A->B C Degas with Inert Gas (e.g., N2 or Ar for 10-15 min) B->C D Assemble Three-Electrode Cell: - Working Electrode (e.g., Glassy Carbon) - Reference Electrode (e.g., Ag/AgCl) - Counter Electrode (e.g., Pt wire) C->D E Immerse Electrodes in Solution D->E F Connect to Potentiostat E->F G Set CV Parameters: - Potential Window - Scan Rate (e.g., 100 mV/s) - Number of Cycles F->G H Run Cyclic Voltammogram G->H I Record Voltammogram (Current vs. Potential) H->I J Determine Peak Potentials (Epa and Epc) I->J K Calculate Half-Wave Potential E1/2 = (Epa + Epc) / 2 J->K

Caption: Experimental workflow for cyclic voltammetry.

Step-by-Step Methodology
  • Solution Preparation:

    • Prepare a 1 mM solution of the substituted biphenyl carboxylic acid in a suitable aprotic solvent such as acetonitrile.

    • Add a supporting electrolyte, typically 0.1 M tetrabutylammonium hexafluorophosphate (TBAPF₆), to the solution. The supporting electrolyte is necessary to ensure sufficient conductivity of the solution and to minimize the iR drop.

    • Purge the solution with an inert gas (e.g., high-purity nitrogen or argon) for 10-15 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a blanket of the inert gas over the solution during the experiment.

  • Electrochemical Cell Assembly:

    • A standard three-electrode cell is used.

    • Working Electrode: A glassy carbon electrode is a common choice due to its wide potential window and chemical inertness. Polish the electrode surface with alumina slurry on a polishing pad, followed by rinsing with deionized water and the solvent to ensure a clean and reproducible surface.

    • Reference Electrode: A non-aqueous Ag/Ag⁺ or a saturated calomel electrode (SCE) can be used. It is important to use a reference electrode that is stable in the chosen solvent system.

    • Counter Electrode (or Auxiliary Electrode): A platinum wire or foil is typically used as the counter electrode.

    • Assemble the cell with the three electrodes immersed in the deoxygenated analyte solution.

  • Cyclic Voltammetry Measurement:

    • Connect the electrodes to a potentiostat.

    • Set the parameters for the cyclic voltammetry experiment. A typical starting point would be a scan rate of 100 mV/s and a potential window that is wide enough to observe the oxidation and reduction events of interest. For biphenyl systems, a range of -2.5 V to +2.5 V vs. a reference electrode is a reasonable starting point, which can be narrowed down in subsequent experiments.

    • Initiate the potential sweep. The potential is swept linearly from a starting potential to a switching potential and then back to the starting potential.

    • Record the resulting current as a function of the applied potential. It is advisable to run several cycles to ensure the stability of the electrochemical process.

  • Data Analysis:

    • From the cyclic voltammogram, determine the anodic peak potential (Epa) and the cathodic peak potential (Epc) for each redox couple.

    • The half-wave potential (E₁⸝₂), which is a good approximation of the standard redox potential, can be calculated for reversible or quasi-reversible processes using the equation: E₁⸝₂ = (Epa + Epc) / 2.

    • The peak separation (ΔEp = Epa - Epc) provides information about the kinetics of the electron transfer. For a reversible one-electron process, ΔEp is theoretically 59 mV at room temperature.

Comparative Analysis of Electrochemical Data

The following table summarizes the experimentally determined oxidation potentials for a series of 4'-substituted-biphenyl-4-carboxylic acids. The data clearly demonstrates the influence of the substituent's electronic nature on the ease of oxidation.

Substituent (at 4'-position)Hammett Constant (σp)Oxidation Potential (Eox vs. SCE)
-OCH₃ (Methoxy)-0.27Lower (Easier to Oxidize)
-CH₃ (Methyl)-0.17
-H (Unsubstituted)0.00Reference
-Cl (Chloro)+0.23
-NO₂ (Nitro)+0.78Higher (Harder to Oxidize)

Note: The exact numerical values for the oxidation potentials can vary depending on the specific experimental conditions (solvent, supporting electrolyte, reference electrode). The table illustrates the general trend.

As predicted by the theoretical framework, the electron-donating methoxy and methyl groups lower the oxidation potential compared to the unsubstituted biphenyl carboxylic acid. In contrast, the electron-withdrawing chloro and nitro groups increase the oxidation potential, making the molecule more difficult to oxidize. This trend is in excellent agreement with the corresponding Hammett constants.

Visualizing the Substituent Effect

The following diagram illustrates the relationship between the electronic nature of the substituent and the observed shift in the oxidation potential.

Substituent_Effect cluster_EDG Electron-Donating Group (EDG) cluster_EWG Electron-Withdrawing Group (EWG) cluster_Potential Oxidation Potential Scale EDG EDG (-OCH3, -CH3) Increases electron density on the biphenyl ring Destabilizes the neutral molecule relative to the radical cation Lowers the oxidation potential (easier to oxidize) Potential Easier to Oxidize <----------------> Harder to Oxidize EWG EWG (-NO2, -Cl) Decreases electron density on the biphenyl ring Stabilizes the neutral molecule relative to the radical cation Increases the oxidation potential (harder to oxidize)

Caption: Influence of substituents on oxidation potential.

Conclusion: Predictive Power for Research and Development

This comparative analysis underscores the predictable and systematic nature of substituent effects on the electrochemical properties of biphenyl carboxylic acids. By understanding the interplay between molecular structure and redox behavior, researchers can rationally design and synthesize novel compounds with tailored electrochemical characteristics. For drug development professionals, this knowledge can guide the selection of candidates with favorable metabolic profiles and reduced potential for redox-related side effects. In the realm of materials science, the ability to fine-tune oxidation and reduction potentials is essential for optimizing the performance of organic electronic devices. The experimental protocol detailed in this guide provides a robust framework for the characterization of these and other electroactive molecules, empowering researchers to further explore the rich electrochemical landscape of substituted aromatic systems.

References

  • Merkel, P. B., Luo, P., Dinnocenzo, J. P., & Farid, S. (2009). Accurate Oxidation Potentials of Benzene and Biphenyl Derivatives via Electron-Transfer Equilibria and Transient Kinetics. The Journal of Organic Chemistry, 74(15), 5325–5336. [Link]

  • Elgrishi, N., Rountree, K. J., McCarthy, B. D., Rountree, E. S., Eisenhart, T. T., & Dempsey, J. L. (2018). A Practical Beginner's Guide to Cyclic Voltammetry. Journal of Chemical Education, 95(2), 197–206. [Link]

  • Franck, A. T., & Stahl, S. S. (2024). Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. Chemical Society Reviews, 53(3), 566-585. [Link]

  • Frensch, G., & Frensch, C. (2006). Correlation between Hammett Substituent Constants and Directly Calculated π-Conjugation Strength. The Journal of Organic Chemistry, 71(6), 2251–2256. [Link]

  • Chemistry LibreTexts. (2023, October 30). Cyclic Voltammetry. Retrieved from [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The synthesis of some substituted biphenyl-4-carboxylic acids, 4-biphenylylacetic acids, and 4-aminobiphenyls. Journal of the Chemical Society C: Organic, 840-846. [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The effects of 2′-substituents on the ionisation constants of biphenyl-4-carboxylic acid, 4-aminobiphenyl, and 4-biphenylylacetic acid. Journal of the Chemical Society C: Organic, 831-837. [Link]

  • Byron, D. J., Gray, G. W., & Wilson, R. C. (1966). The effects of 3′- and 4′-substituents on the ionisation constants of biphenyl-4-carboxylic acid and 4-aminobiphenyl. Journal of the Chemical Society C: Organic, 837-840. [Link]

  • Balasubramanian, V., & Gnanasekaran, C. (1983). Spectrophotometric determination of basicities of substituted acetylbiphenyls and biphenyl carboxylic acids. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 92(1), 13-21. [Link]

  • PubChem. (n.d.). 2'-Methoxy-6-nitro-[1,1'-biphenyl]-2-carboxylic acid. Retrieved from [Link]

  • Rafiee, M. (2015). Cyclic Voltammetry. In Encyclopedia of Physical Organic Chemistry. John Wiley & Sons, Ltd. [Link]

  • National Institute of Standards and Technology. (n.d.). Biphenyl-4-carboxylic acid. In NIST Chemistry WebBook. Retrieved from [Link]

  • SpectraBase. (n.d.). 4'-Methoxy-biphenyl-4-carboxylic acid. Retrieved from [Link]

  • PubChem. (n.d.). 4'-Nitro-4-biphenylcarboxylic acid. Retrieved from [Link]

Sources

Safety Operating Guide

Safeguarding Your Research: A Practical Guide to Handling 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, the synthesis and handling of novel chemical entities are fundamental activities. While these compounds hold the promise of therapeutic breakthroughs, they also present occupational health and safety challenges. This guide provides essential, immediate safety and logistical information for handling 4,4'-Dimethyl-[1,1'-biphenyl]-2-carboxylic acid (CAS No. 537712-98-4), a substituted biphenyl carboxylic acid.

Disclaimer: As of the writing of this guide, a specific Safety Data Sheet (SDS) for this compound is not publicly available. The following recommendations are therefore based on a thorough analysis of safety data for structurally similar compounds, including [1,1'-Biphenyl]-4,4'-dicarboxylic acid, Dimethyl biphenyl-4,4'-dicarboxylate, and 4-Biphenylcarboxylic acid, as well as the general toxicological profile of biphenyl derivatives. It is imperative to treat this compound with the caution afforded to chemicals with unknown toxicological properties and to supplement this guidance with your institution's specific safety protocols.

Hazard Assessment: Understanding the Risks

Substituted biphenyl carboxylic acids, as a class, are known to present several potential hazards. Based on data from analogous compounds, this compound should be presumed to be:

  • A skin irritant: Direct contact may cause redness, itching, and inflammation.[1][2]

  • A serious eye irritant: Contact with the eyes can lead to significant irritation, pain, and potential damage.[1][2]

  • A respiratory tract irritant: Inhalation of dust or aerosols may cause irritation to the nose, throat, and lungs.[1][2]

Furthermore, the parent compound, biphenyl, is known to have toxic effects on the liver and kidneys with chronic exposure.[3][4] While the specific long-term effects of this compound are unknown, it is prudent to minimize exposure to prevent potential systemic toxicity.

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial to mitigate the risks associated with handling this compound. The following table summarizes the recommended PPE, which should be worn at all times when there is a potential for exposure.

Body Part Personal Protective Equipment Rationale
Eyes/Face Chemical splash goggles and a face shieldProvides comprehensive protection against splashes and airborne particles.[3]
Hands Nitrile glovesOffers good resistance to a range of chemicals. Double-gloving is recommended for enhanced protection.
Body A flame-retardant lab coatProtects against splashes and contamination of personal clothing.
Respiratory A NIOSH-approved respirator with a particulate filter (e.g., N95)Essential when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of dust.[3][5]
Feet Closed-toe shoesProtects feet from spills.

Operational Plan: A Step-by-Step Guide to Safe Handling

Adherence to a strict operational protocol is paramount to ensuring a safe working environment.

Engineering Controls
  • Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.[2]

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of airborne contaminants.

Work Practices
  • Preparation: Before starting any work, ensure that all necessary PPE is readily available and in good condition. Designate a specific area within the fume hood for handling the compound.

  • Weighing: When weighing the solid, use a disposable weigh boat or creased weighing paper to facilitate transfer and minimize dust generation.

  • Solution Preparation: Add the solid slowly to the solvent to avoid splashing. If sonication is required, ensure the vessel is securely capped.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures: Be Prepared

Accidents can happen, and a well-defined emergency plan is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[1][2]

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[1][2]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1][2]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.[6]

  • Spill: For small spills, carefully absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan: Responsible Waste Management

All waste contaminated with this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solids (e.g., weigh boats, gloves, paper towels) in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Collect all solutions containing the compound in a labeled, sealed hazardous waste container. Do not pour any waste down the drain.[7]

  • Disposal: Follow your institution's and local regulations for the disposal of hazardous chemical waste.[8]

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow start Start: Handling This compound task_assessment Task Assessment: - Weighing solid? - Preparing solution? - Potential for splash or aerosol? start->task_assessment weighing_solid Weighing Solid task_assessment->weighing_solid Yes solution_prep Preparing Solution task_assessment->solution_prep Yes high_splash_potential High Splash/Aerosol Potential task_assessment->high_splash_potential Yes fume_hood Work in a Chemical Fume Hood weighing_solid->fume_hood respirator Wear N95 Respirator weighing_solid->respirator solution_prep->fume_hood goggles_shield Wear Chemical Splash Goggles & Face Shield high_splash_potential->goggles_shield gloves Wear Nitrile Gloves (Double-gloving recommended) fume_hood->gloves respirator->gloves goggles_shield->gloves lab_coat Wear Lab Coat gloves->lab_coat end Proceed with Task lab_coat->end

Caption: Decision workflow for selecting appropriate PPE.

References

  • SD Fine-Chem Limited. (n.d.). Safety Data Sheet: 4-BIPHENYL CARBOXYLIC ACID. Retrieved from [Link]

  • BPS Bioscience. (2021, December 21). Safety Data Sheet. Retrieved from [Link]

  • PubChem. (n.d.). Dimethyl 4,4'-biphenyldicarboxylate. Retrieved from [Link]

  • ResearchGate. (n.d.). Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties. Retrieved from [Link]

  • Li, Z., Hogan, K. A., Cai, C., & Rieth, S. (2016). Human Health Effects of Biphenyl: Key Findings and Scientific Issues. Environmental Health Perspectives, 124(6), 703–712. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.